molecular formula C96H142N26O22 B612297 Spadin

Spadin

Cat. No.: B612297
M. Wt: 2012.3 g/mol
InChI Key: WMSPWLIEKXALQP-WSSJNERPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spadin is a secreted natural peptide (Ala12-Arg28) derived from the maturation process of the NTSR3/Sortilin receptor . It functions as a potent and selective antagonist of the TREK-1 (TWIK-related potassium channel-1) channel, a two-pore-domain potassium channel identified as a novel target in depression research . By binding to and inhibiting the TREK-1 channel with high affinity (Kd of ~10 nM), this compound modulates potassium ion flow, leading to increased neuronal excitability . Research in murine models has demonstrated that this compound induces rapid antidepressant effects, observed within just four days of treatment, a significantly shorter timeline than the weeks required by conventional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine . Its mechanism is associated with an enhanced firing rate of serotonergic neurons in the Dorsal Raphe Nucleus and a rapid increase in hippocampal neurogenesis and synaptogenesis, key markers of antidepressant action . Studies also indicate it enhances the phosphorylation of the CREB protein and elevates the expression of BDNF (Brain-Derived Neurotrophic Factor) in the hippocampus . Importantly, this compound shows a high degree of specificity for TREK-1, with no significant activity on closely related channels like TREK-2, TRAAK, TASK-1, or TRESK, and does not affect cardiac repolarizing currents (IKr and IKs) . Furthermore, despite the role of TREK-1 in various physiological processes, this compound treatment in models was not associated with adverse effects on pain sensation, seizure susceptibility, or ischemia . Its efficacy has been demonstrated in several behavioral models of depression, including the forced swim test and the learned helplessness paradigm . This combination of rapid action, high specificity, and a favorable side-effect profile makes this compound a valuable and promising research tool for investigating the pathophysiology of depression and the development of novel therapeutic strategies. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWLIEKXALQP-WSSJNERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2012.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spadin's Mechanism of Action: A Technical Guide to a Novel Antidepressant Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising and fast-acting antidepressant agent.[1][2][3] Unlike conventional antidepressants that often require weeks to elicit a therapeutic response, this compound demonstrates significant effects within days.[1] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the key experimental findings that underpin our current understanding.

Core Mechanism: Direct Inhibition of the TREK-1 Potassium Channel

The primary mechanism of action of this compound is the direct inhibition of the two-pore domain potassium channel TREK-1 (K2P2.1), encoded by the KCNK2 gene.[1][2][3] TREK-1 channels are highly expressed in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and dorsal raphe nucleus.[1] These channels contribute to the resting membrane potential of neurons, and their activation leads to hyperpolarization, thereby reducing neuronal excitability. By blocking TREK-1, this compound effectively increases neuronal excitability.[1] The antidepressant-like effects of this compound are absent in TREK-1 knockout mice, confirming that its action is mediated primarily through this channel.[1][4]

Quantitative Data on this compound-TREK-1 Interaction

The interaction between this compound and the TREK-1 channel has been quantified through various experimental approaches, demonstrating a high-affinity and specific binding.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) ~10 nMTREK-1 transfected COS-7 cells[1][2][5]
IC50 for TREK-1 Inhibition 70.7 nM (at 0 mV)TREK-1 transfected COS-7 cells[1][6]
IC50 for TREK-1 Inhibition (analogs) 0.10 - 0.12 nMhTREK-1/HEK cells[7][8]
Inhibition of Arachidonic Acid-stimulated TREK-1 current 63% ± 12% (at 100 nM)TREK-1 transfected COS-7 cells[1][4]

Signaling Pathways and Downstream Effects

The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are believed to contribute to its rapid antidepressant effects. These include the activation of key intracellular pathways, enhancement of neurogenesis, and promotion of synaptogenesis.

Activation of MAPK and PI3K Signaling Pathways

In vitro studies have shown that this compound activates both the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner in cortical neurons.[9][10] The PI3K pathway has been specifically implicated in the neuroprotective effects of this compound against apoptosis.[9][10]

Phosphorylation of CREB and Increased Neurogenesis

A crucial downstream effect of this compound is the enhanced phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[1][2] A 4-day treatment with this compound significantly increases the number of phosphorylated CREB (pCREB) positive cells in the subgranular zone of the hippocampus.[1][11] This activation of CREB is linked to a rapid increase in hippocampal neurogenesis, a hallmark of antidepressant action that typically takes several weeks to observe with selective serotonin reuptake inhibitors (SSRIs).[1][2][11] this compound treatment for 4 days has been shown to double the number of BrdU-positive cells in the dentate gyrus.[1]

Promotion of Synaptogenesis

This compound has also been demonstrated to promote synaptogenesis, the formation of new synapses.[9][12] Treatment with this compound increases the mRNA and protein expression of synaptic markers such as Post-Synaptic Density protein 95 (PSD-95) and synapsin in cortical neurons.[9][10] Furthermore, this compound treatment leads to an increased proportion of mature dendritic spines in these neurons.[9]

Modulation of Serotonergic System

This compound administration leads to an increase in the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is thought to be mediated through the modulation of TREK-1 channels on these neurons. Interestingly, the mechanism also involves an interplay with other receptor systems. The effects of this compound on 5-HT neuron firing are abolished by lesions of the medial prefrontal cortex (mPFC) and appear to be dependent on mGluR2/3 metabotropic glutamate receptors, suggesting a complex network effect.[4][13] There is also evidence of an interaction with the 5-HT4 receptor signaling pathway.[4][13]

Experimental Protocols

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This technique is used to demonstrate the physical interaction between TREK-1 and its parent protein, NTSR3/Sortilin.

  • Cell Lysis: Co-express TREK-1 and NTSR3/Sortilin in a suitable cell line (e.g., COS-7 cells) or use native tissue such as mouse cortical neurons. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific for one of the proteins of interest (e.g., anti-TREK-1 antibody).

  • Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin antibody).

Whole-Cell Patch-Clamp Electrophysiology

This method is employed to measure the inhibitory effect of this compound on TREK-1 channel activity.

  • Cell Preparation: Use a cell line heterologously expressing TREK-1 channels (e.g., COS-7 or HEK cells).

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Solutions:

    • Intracellular solution (pipette solution): Typically contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Extracellular solution (bath solution): Typically contains (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Channel Activation: Activate TREK-1 channels by applying an activator such as arachidonic acid (e.g., 10 µM) to the bath solution.[1][12]

  • This compound Application: Apply this compound at various concentrations to the bath solution and record the resulting changes in TREK-1 current.

  • Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage ramps (e.g., from -100 mV to +50 mV) or voltage steps to elicit TREK-1 currents.[12]

Forced Swimming Test (FST) in Mice

The FST is a widely used behavioral test to assess antidepressant-like activity.

  • Apparatus: Use a transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[14]

  • Procedure:

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) 30 minutes before the test.[1]

    • Place the mouse in the water-filled cylinder for a 6-minute session.[14]

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[14]

  • Analysis: A significant decrease in the duration of immobility in this compound-treated mice compared to vehicle-treated controls is indicative of an antidepressant-like effect.[1]

BrdU Labeling for Neurogenesis

This method is used to label and quantify newly proliferated cells in the brain.

  • BrdU Administration: Administer 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to mice via intraperitoneal injection. BrdU will be incorporated into the DNA of dividing cells.

  • Tissue Processing: After a set survival period (e.g., 4 days for this compound treatment studies), perfuse the animals and prepare brain sections.[1]

  • Immunohistochemistry:

    • Denature the DNA in the tissue sections to expose the incorporated BrdU.

    • Incubate the sections with a primary antibody against BrdU.

    • Use a fluorescently labeled secondary antibody to visualize the BrdU-positive cells.

    • Co-stain with neuronal markers (e.g., DCX) to confirm the neuronal phenotype of the newly formed cells.[1]

  • Quantification: Count the number of BrdU-positive cells in the region of interest, typically the dentate gyrus of the hippocampus.

Western Blotting for Phospho-CREB (pCREB)

This technique is used to measure the levels of activated CREB.

  • Sample Preparation: Homogenize brain tissue (e.g., hippocampus) from this compound-treated and control animals in a lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pCREB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the intensity of the pCREB bands and normalize to the levels of total CREB or a loading control protein (e.g., actin).

Visualizations

Signaling Pathway of this compound

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition NeuronalExcitability Increased Neuronal Excitability TREK1->NeuronalExcitability Leads to MAPK_PI3K MAPK / PI3K Pathways NeuronalExcitability->MAPK_PI3K CREB pCREB ↑ MAPK_PI3K->CREB Neurogenesis Neurogenesis ↑ CREB->Neurogenesis Synaptogenesis Synaptogenesis ↑ CREB->Synaptogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant Synaptogenesis->Antidepressant

Caption: this compound's core signaling cascade.

Experimental Workflow for Assessing this compound's Antidepressant Effects

Spadin_Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_in_vitro In Vitro Experiments SpadinAdmin This compound Administration (i.v. or i.p.) FST Forced Swimming Test SpadinAdmin->FST NeurogenesisAssay Neurogenesis Assay (BrdU Labeling) SpadinAdmin->NeurogenesisAssay pCREBAssay pCREB Western Blot SpadinAdmin->pCREBAssay PatchClamp Patch-Clamp on TREK-1 expressing cells CoIP Co-Immunoprecipitation (TREK-1 & Sortilin) Spadin_Action_Levels cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_behavioral Behavioral Level This compound This compound TREK1 TREK-1 Inhibition This compound->TREK1 NeuronExcite ↑ Neuronal Excitability TREK1->NeuronExcite SignalPath ↑ MAPK/PI3K, pCREB NeuronExcite->SignalPath Neurogenesis ↑ Neurogenesis ↑ Synaptogenesis SignalPath->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

References

The Role of Spadin in Adult Neurogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, a naturally derived peptide, has emerged as a promising modulator of adult neurogenesis with rapid-acting antidepressant properties. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interaction with the TREK-1 potassium channel and the subsequent signaling cascades that promote the generation of new neurons in the adult hippocampus. We present a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for researchers, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of this compound and its analogs.

Introduction

Adult neurogenesis, the process of generating new neurons in the adult brain, is predominantly observed in two neurogenic niches: the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[1] This process is crucial for learning, memory, and mood regulation.[2] A decline in or dysregulation of adult neurogenesis has been implicated in the pathophysiology of depression. Many conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), are thought to exert their therapeutic effects in part by stimulating hippocampal neurogenesis, although this typically requires several weeks of treatment.[3]

This compound, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a novel and fast-acting antidepressant agent.[4][5] Its antidepressant effects are linked to its ability to rapidly enhance adult hippocampal neurogenesis.[6] This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in this process.

Mechanism of Action: The this compound-TREK-1 Axis

The primary molecular target of this compound is the two-pore domain potassium channel TREK-1 (KCNK2).[4][5] The TREK-1 channel is involved in regulating neuronal excitability; its activation leads to potassium efflux and hyperpolarization, thus dampening neuronal activity.[7] Deletion of the gene encoding TREK-1 in mice results in a depression-resistant phenotype, highlighting its significance as a therapeutic target.[4][8]

This compound acts as a potent and specific blocker of the TREK-1 channel.[9][10] This blockade is facilitated by the neurotensin receptor 3 (NTSR3), also known as Sortilin. NTSR3/Sortilin physically interacts with the TREK-1 channel and is involved in its transport and localization to the plasma membrane.[4][11] this compound, being a natural peptide derived from the propeptide of NTSR3/Sortilin, binds to TREK-1 with high affinity, inhibiting its function.[4][5] The inhibition of TREK-1 by this compound reduces potassium efflux, leading to neuronal depolarization and increased excitability. This is thought to be the initial event that triggers the downstream signaling pathways responsible for its neurogenic and antidepressant effects.

Signaling Pathways Activated by this compound

The inhibition of TREK-1 by this compound initiates a cascade of intracellular signaling events that culminate in increased neurogenesis. The key signaling pathways identified to date are the CREB and BDNF pathways.

CREB Phosphorylation

A critical downstream effect of this compound's action is the phosphorylation and activation of the cAMP response element-binding protein (CREB).[4][6] CREB is a transcription factor that plays a pivotal role in neuronal plasticity, survival, and differentiation.[12] Chronic treatment with conventional antidepressants also leads to CREB activation, but this effect is typically delayed.[6] In contrast, this compound induces a rapid increase in the phosphorylation of CREB (pCREB) in the SGZ of the hippocampus within just four days of treatment.[4][13] This rapid activation of CREB is a key molecular signature of this compound's fast-acting antidepressant and neurogenic properties.[6]

BDNF Signaling

Brain-derived neurotrophic factor (BDNF) is a crucial signaling molecule that supports the survival, growth, and differentiation of neurons.[14] The BDNF signaling pathway is intricately linked with adult neurogenesis.[15] this compound treatment has been shown to increase the expression of BDNF in the hippocampus.[9] The activation of CREB is a known upstream regulator of BDNF transcription, suggesting a sequential pathway where this compound-induced TREK-1 inhibition leads to CREB phosphorylation, which in turn drives the expression of BDNF. This increase in BDNF further promotes the survival and maturation of newly generated neurons.

The signaling cascade initiated by this compound can be visualized as follows:

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 inhibition NeuronalExcitability Increased Neuronal Excitability TREK1->NeuronalExcitability leads to CREB CREB Phosphorylation (pCREB) NeuronalExcitability->CREB activates BDNF BDNF Expression CREB->BDNF promotes Neurogenesis Adult Hippocampal Neurogenesis CREB->Neurogenesis promotes BDNF->Neurogenesis supports

This compound's core signaling pathway in adult neurogenesis.

Quantitative Data on this compound-Induced Neurogenesis

The pro-neurogenic effects of this compound have been quantified in several studies, primarily through the use of 5-bromo-2'-deoxyuridine (BrdU) labeling to identify proliferating cells in the hippocampus of mice.

Treatment GroupDurationDosageEffect on BrdU+ Cells in SGZReference
This compound4 days10⁻⁵ M (i.p.)~2-fold increase vs. saline[4][6]
This compound15 days10⁻⁵ M (i.p.)Maintained increase vs. saline[4][6]
Fluoxetine4 days10⁻⁵ MNo significant effect vs. saline[4][6]
Fluoxetine15 days10⁻⁵ MSignificant increase vs. saline[4][6]
This compound Analogs (PE 22-28)4 days3.0-4.0 µg/kg/day (i.p.)Significant increase vs. saline[16]

Furthermore, studies have shown that a high percentage of these newly formed cells differentiate into neurons. Dual labeling experiments revealed that 85.2% of BrdU-positive cells also express Doublecortin (DCX), a marker for neuronal precursors.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in adult neurogenesis.

In Vivo BrdU Labeling and Immunohistochemistry

This protocol is designed to label and identify proliferating cells in the adult mouse brain.

Experimental Workflow:

BrdU_Labeling_Workflow cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Analysis Spadin_Admin This compound/Vehicle Administration (i.p.) (4 or 15 days) BrdU_Injection BrdU Injection (100 mg/kg, i.p.) Spadin_Admin->BrdU_Injection Perfusion Intracardial Perfusion (PFA) BrdU_Injection->Perfusion Sectioning Brain Sectioning (40 µm) Perfusion->Sectioning Denaturation DNA Denaturation (2N HCl) Sectioning->Denaturation Blocking Blocking (BSA) Denaturation->Blocking Primary_Ab Primary Antibody (anti-BrdU, anti-DCX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Quantification Cell Counting (Stereology) Imaging->Quantification

Workflow for assessing this compound-induced neurogenesis.

Materials:

  • This compound

  • 5-bromo-2'-deoxyuridine (BrdU) (20 mg/mL in sterile saline)

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose

  • 2N Hydrochloric acid (HCl)

  • 0.5M Borate buffer

  • Bovine Serum Albumin (BSA)

  • Primary antibodies: rat anti-BrdU, goat anti-DCX

  • Fluorescently-conjugated secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Animal Treatment: Administer this compound (e.g., 10⁻⁵ M, intraperitoneally) or vehicle control to mice daily for the desired treatment period (e.g., 4 or 15 days).[4][6]

  • BrdU Administration: On the final days of treatment, administer BrdU (100 mg/kg, i.p.) one or more times, typically with a 2-hour interval between injections.[4]

  • Tissue Collection: 24 hours after the final BrdU injection, deeply anesthetize the mice and perform transcardial perfusion with saline followed by cold 4% PFA.[4]

  • Tissue Processing: Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brains coronally at 40 µm using a cryostat.[4]

  • Immunohistochemistry:

    • Wash free-floating sections in PBS.

    • For BrdU staining, denature the DNA by incubating sections in 2N HCl at 37°C for 30 minutes.[4]

    • Neutralize with borate buffer.[4]

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.[4]

    • Incubate sections with primary antibodies (e.g., rat anti-BrdU and goat anti-DCX) overnight at 4°C.

    • Wash sections and incubate with appropriate fluorescently-conjugated secondary antibodies for 2 hours at room temperature.

    • Mount sections on slides with mounting medium containing DAPI.

  • Image Analysis: Capture images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive and DCX-positive cells using stereological methods.[4]

Western Blot for pCREB

This protocol is for quantifying the levels of phosphorylated CREB in hippocampal tissue.

Materials:

  • Hippocampal tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-pCREB, rabbit anti-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize hippocampal tissue in lysis buffer and determine protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against pCREB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize the pCREB signal.[17]

  • Densitometry: Quantify band intensity using image analysis software.

Electrophysiology (Patch-Clamp)

This protocol is for measuring the effect of this compound on TREK-1 channel activity in a heterologous expression system (e.g., COS-7 cells).

Materials:

  • COS-7 cells transfected with TREK-1

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • Arachidonic acid (AA) to activate TREK-1

  • This compound

Procedure:

  • Cell Culture and Transfection: Culture COS-7 cells and transfect them with a plasmid encoding the TREK-1 channel.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Clamp the cells at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., -100 to +50 mV) to elicit TREK-1 currents.[18]

    • Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the bath solution.[18]

    • Apply this compound at various concentrations to the bath to determine its inhibitory effect on the AA-activated TREK-1 current.[18]

  • Data Analysis: Analyze the current-voltage relationship and calculate the IC₅₀ for this compound's inhibition of TREK-1.

Conclusion and Future Directions

This compound represents a significant advancement in the field of antidepressant research, offering a novel mechanism of action with the potential for a more rapid therapeutic onset than currently available treatments. Its ability to potently and specifically block the TREK-1 channel, leading to the activation of the CREB and BDNF signaling pathways and a subsequent increase in adult hippocampal neurogenesis, provides a strong foundation for its therapeutic potential.

The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this compound and its analogs. Future studies could focus on:

  • Optimizing the delivery of this compound to the brain.

  • Developing more stable and potent this compound analogs.

  • Investigating the long-term effects of this compound treatment on neuronal integration and cognitive function.

  • Exploring the potential of this compound in other neurological disorders where neurogenesis is impaired.

By providing a comprehensive resource for researchers, this guide aims to stimulate further investigation into the promising therapeutic applications of this compound in treating depression and other neurological conditions.

References

The Spadin Signaling Pathway: A Technical Guide to a Novel Antidepressant Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Depression is a prevalent and debilitating psychiatric disorder, and a significant portion of patients do not respond adequately to currently available treatments. This has spurred the search for novel therapeutic targets. The two-pore domain potassium channel TREK-1 has emerged as a promising candidate, as its antagonists are thought to have antidepressant effects. Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a potent and selective blocker of the TREK-1 channel, demonstrating rapid antidepressant effects in preclinical models. This technical guide provides a comprehensive overview of the this compound signaling pathway in neurons, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathway

This compound exerts its effects primarily through the direct inhibition of the TREK-1 potassium channel. This channel is involved in setting the resting membrane potential of neurons. By blocking TREK-1, this compound leads to neuronal depolarization, which in turn modulates the activity of various downstream signaling cascades.

The generation and action of this compound can be summarized as follows:

  • Prosortilin to Sortilin: The neurotensin receptor 3 (NTSR3), also known as Sortilin, is synthesized as a proprotein called prosortilin.

  • Cleavage and this compound Formation: In the late Golgi apparatus, the enzyme furin cleaves the 44-amino acid N-terminal propeptide from prosortilin to produce the mature Sortilin receptor.[1] This propeptide contains the sequence that constitutes this compound.

  • This compound's Interaction with TREK-1: this compound directly binds to and inhibits the TREK-1 potassium channel.[1][2] This interaction is state-dependent, with this compound showing a higher affinity for the channel when it is pre-activated by arachidonic acid (AA).[3]

  • Neuronal Depolarization: Inhibition of the outward potassium current through TREK-1 channels leads to a depolarization of the neuronal membrane.

  • Downstream Effects: This depolarization triggers a cascade of intracellular events, including the activation of signaling pathways involved in neurogenesis, synaptic plasticity, and cell survival.[4][5]

Spadin_Signaling_Pathway cluster_origin This compound Origin cluster_action Neuronal Action cluster_downstream Downstream Effects Prosortilin Prosortilin Furin Furin Prosortilin->Furin Sortilin Sortilin Furin->Sortilin This compound This compound Furin->this compound TREK-1 Channel TREK-1 Channel This compound->TREK-1 Channel Inhibition Neuronal Depolarization Neuronal Depolarization TREK-1 Channel->Neuronal Depolarization Leads to MAPK/PI3K Pathways MAPK/PI3K Pathways Neuronal Depolarization->MAPK/PI3K Pathways CREB Phosphorylation CREB Phosphorylation MAPK/PI3K Pathways->CREB Phosphorylation BDNF Expression BDNF Expression CREB Phosphorylation->BDNF Expression Synaptogenesis & Neurogenesis Synaptogenesis & Neurogenesis BDNF Expression->Synaptogenesis & Neurogenesis Antidepressant Effects Antidepressant Effects Synaptogenesis & Neurogenesis->Antidepressant Effects

Caption: The this compound signaling cascade from its origin to downstream antidepressant effects.

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound signaling pathway.

ParameterValueCell Type / ConditionReference
This compound Binding Affinity (Kd) 10 nMTREK-1 transfected COS-7 cells[1][2][6]
8 nMNTSR3/Sortilin on C13NJ microglial cells[1][6]
Propeptide Binding Affinity (Kd) ~5 nMMature Sortilin receptor[1][7]
This compound IC50 for TREK-1 70.7 nMAt 0 mV in TREK-1 transfected COS-7 cells (AA stimulated)[1][7]
71 nM[8][9]
10 nM[10]
Inhibition of TREK-1 Current 63% ± 12%100 nM this compound on AA-stimulated TREK-1 in COS-7 cells[1][7][10]
41% ± 5%500 nM propeptide on AA-stimulated TREK-1 in COS-7 cells[1][7]
90.8% ± 6.0%1 µM this compound on AA-stimulated native currents in CA3 neurons[1]
Effect on 5-HT Neuron Firing Rate ~113% increaseIn vivo in the Dorsal Raphe Nucleus[11]
Neurogenesis ~2-fold increaseBrdU-positive cells in the dentate gyrus after 4-day treatment[12]
Caspase-3 Inhibition 70%Inhibition of staurosporine-induced caspase-3 activation[4]

Downstream Signaling and Cellular Effects

Inhibition of TREK-1 by this compound initiates several downstream signaling cascades that are crucial for its antidepressant effects.

  • Activation of MAPK and PI3K Pathways: In vitro studies have shown that this compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner in cultured neurons.[4][5] The PI3K pathway is implicated in the protective effect of this compound against apoptosis.[4]

  • CREB Phosphorylation and BDNF Expression: A 4-day intravenous treatment with this compound enhances the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus.[1][2] CREB is a key transcription factor involved in neuronal plasticity and survival. This leads to an increase in the expression of brain-derived neurotrophic factor (BDNF), a critical molecule for neurogenesis and synaptic function.[4]

  • Promotion of Synaptogenesis and Neurogenesis: this compound treatment has been shown to increase the expression of synaptic markers such as PSD-95 and synapsin, and to promote the maturation of dendritic spines in cortical neurons.[4] Furthermore, in vivo studies demonstrate that this compound administration increases the number of new neurons in the dentate gyrus of the hippocampus.[1][2][12]

Downstream_Effects This compound This compound TREK-1 Inhibition TREK-1 Inhibition This compound->TREK-1 Inhibition Neuronal Depolarization Neuronal Depolarization TREK-1 Inhibition->Neuronal Depolarization MAPK_PI3K MAPK and PI3K Pathway Activation Neuronal Depolarization->MAPK_PI3K CREB_Phosphorylation CREB Phosphorylation MAPK_PI3K->CREB_Phosphorylation Cell_Survival Neuronal Cell Survival (Anti-apoptotic) MAPK_PI3K->Cell_Survival BDNF_Expression Increased BDNF Expression CREB_Phosphorylation->BDNF_Expression Synaptogenesis Synaptogenesis (PSD-95, Synapsin) BDNF_Expression->Synaptogenesis Neurogenesis Neurogenesis BDNF_Expression->Neurogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Neurogenesis->Antidepressant_Effects Cell_Survival->Antidepressant_Effects

Caption: Downstream molecular and cellular effects of this compound-mediated TREK-1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the this compound signaling pathway.

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This technique is used to demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin in their native cellular environment.[1][13]

  • Cell Lysis: Cortical neurons or COS-7 cells co-expressing TREK-1 and NTSR3/Sortilin are lysed in a buffer containing non-ionic detergents to solubilize membrane proteins while preserving protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TREK-1). Protein A/G-agarose beads are then added to bind to the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin) to detect co-immunoprecipitation.

CoIP_Workflow Cell_Lysate Cell Lysate (TREK-1 & Sortilin) Incubate_Antibody Incubate with anti-TREK-1 Antibody Cell_Lysate->Incubate_Antibody Add_Beads Add Protein A/G Beads Incubate_Antibody->Add_Beads Wash_Beads Wash to Remove Non-specific Proteins Add_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Western_Blot Western Blot for Sortilin Elute_Proteins->Western_Blot

Caption: Workflow for co-immunoprecipitation of TREK-1 and NTSR3/Sortilin.
Electrophysiological Recording of TREK-1 Currents

Whole-cell patch-clamp electrophysiology is used to measure the activity of TREK-1 channels and the inhibitory effect of this compound.[1][14]

  • Cell Preparation: COS-7 cells transfected with TREK-1, or cultured hippocampal neurons, are used.

  • Patch-Clamp Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration.

  • Voltage Protocol: The cell is voltage-clamped, and a ramp protocol (e.g., from -100 mV to +50 mV) is applied to elicit TREK-1 currents.

  • Channel Activation: The TREK-1 channel is activated by applying arachidonic acid (AA) to the bath solution.

  • This compound Application: this compound is applied to the bath, and the reduction in the AA-induced current is measured to quantify the inhibitory effect.

In Vivo Assessment of Antidepressant Effects

Animal models of depression are used to evaluate the therapeutic potential of this compound.[1][15][16]

  • Animal Model: Mouse models such as the Forced Swim Test (FST) and Novelty-Suppressed Feeding (NSF) test are commonly used.

  • Drug Administration: this compound is administered to the animals, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, over a specific time course (e.g., a 4-day subchronic treatment).

  • Behavioral Testing:

    • Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time indicating an antidepressant-like effect.

    • Novelty-Suppressed Feeding Test: Animals are food-deprived and then placed in a novel environment with a food pellet in the center. The latency to begin eating is measured, with a shorter latency suggesting an anxiolytic and/or antidepressant effect.

  • Data Analysis: The behavioral parameters are compared between this compound-treated and vehicle-treated control groups.

The this compound signaling pathway represents a novel and promising avenue for the development of fast-acting antidepressants. Its mechanism of action, centered on the direct inhibition of the TREK-1 potassium channel, leads to a cascade of downstream events that promote neurogenesis, synaptogenesis, and neuronal survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this pathway and for the development of this compound-based therapeutics. Continued investigation into the nuances of this compound's interaction with TREK-1 and its downstream effects will be crucial for translating these preclinical findings into effective treatments for depression.

References

Spadin's Effect on Hippocampal Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, a naturally derived peptide, has emerged as a promising modulator of hippocampal plasticity with significant therapeutic potential, particularly in the context of depression. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on the hippocampus, focusing on its role as a potent and selective blocker of the TWIK-related potassium channel-1 (TREK-1). By inhibiting TREK-1, this compound initiates a cascade of downstream signaling events that promote synaptogenesis, enhance adult hippocampal neurogenesis, and ultimately lead to structural and functional changes associated with improved neural plasticity. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for reproducing and extending these findings, and visualizes the core signaling pathways and experimental workflows.

Introduction

The hippocampus is a critical brain region for learning, memory, and mood regulation. Its remarkable capacity for plasticity, including long-term potentiation (LTP) and adult neurogenesis, is a key substrate for cognitive function and emotional well-being. Dysregulation of hippocampal plasticity is increasingly implicated in the pathophysiology of major depressive disorder (MDD). This compound, a 17-amino acid peptide derived from the maturation of the sortilin receptor, has been identified as a novel antidepressant with a rapid onset of action.[1][2] Its primary mechanism of action involves the direct inhibition of the TREK-1 potassium channel, a key regulator of neuronal excitability.[1][3] This guide delves into the core molecular and cellular effects of this compound on hippocampal plasticity, providing a comprehensive resource for researchers in neuroscience and drug development.

Mechanism of Action: TREK-1 Inhibition

This compound binds with high affinity to the TREK-1 channel, a member of the two-pore domain potassium (K2P) channel family.[3] These channels contribute to the background "leak" potassium current, which helps to maintain the resting membrane potential of neurons. By blocking TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This increased excitability is a foundational element of this compound's downstream effects.

Signaling Pathways Activated by this compound

The inhibition of TREK-1 by this compound triggers several key intracellular signaling cascades that are crucial for its effects on hippocampal plasticity.

This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Neuronal Depolarization TREK1->Depolarization Modulates MAPK_PI3K MAPK/PI3K Pathways Depolarization->MAPK_PI3K CREB CREB Phosphorylation Depolarization->CREB MAPK_PI3K->CREB BDNF BDNF Expression CREB->BDNF Synaptogenesis Synaptogenesis (PSD-95, Synapsin ↑) BDNF->Synaptogenesis Neurogenesis Adult Hippocampal Neurogenesis BDNF->Neurogenesis Plasticity Enhanced Hippocampal Plasticity Synaptogenesis->Plasticity Neurogenesis->Plasticity

This compound's core signaling cascade in hippocampal neurons.
  • MAPK/PI3K Pathways: this compound treatment leads to the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. The PI3K pathway, in particular, has been implicated in the neuroprotective effects of this compound.

  • CREB/BDNF Pathway: A crucial downstream target of this compound-induced signaling is the transcription factor cAMP response element-binding protein (CREB). This compound enhances the phosphorylation of CREB, a key step in its activation.[4][5][6] Activated CREB then promotes the transcription of target genes, most notably Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a pivotal role in promoting neuronal survival, differentiation, and synaptic plasticity.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Type/SystemReference
TREK-1 Binding Affinity (Kd) ~10 nMTREK-1 transfected COS-7 cells[3]
TREK-1 Inhibition (IC50) 70.7 nMTREK-1 transfected COS-7 cells
PSD-95 mRNA Increase ~2-fold at 48hPrimary cortical neurons (10⁻⁷ M this compound)[6]
Synapsin mRNA Increase ~2.5-fold at 48hPrimary cortical neurons (10⁻⁷ M this compound)[6]
BDNF mRNA Increase ~2-fold at 24hPrimary cortical neurons (10⁻⁷ M this compound)[6]
pCREB Positive Cells Significant increaseHippocampal SGZ (10⁻⁵ M this compound, 4 days)[4][5]
Table 2: In Vivo Efficacy of this compound (Rodent Models)
ParameterEffectAnimal ModelTreatment RegimenReference
Forced Swim Test (FST) 43.2% reduction in immobilityMice10⁻⁶ M this compound (i.v.), 4 days
Tail Suspension Test (TST) 28.1% reduction in immobilityMice10⁻⁶ M this compound (i.v.), 4 days
Novelty Suppressed Feeding Significant reduction in latency to feedMice10⁻⁶ M this compound (i.v.), 4 days
Adult Hippocampal Neurogenesis Significant increase in BrdU+ cellsMice10⁻⁶ M this compound (i.v.), 4 days[4][5]
5-HT Neuron Firing Rate (DRN) Significant increaseMice10⁻⁵ M this compound (i.p.), acute[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Synaptogenesis Assay

start Start: Primary Neuron Culture treat This compound Treatment (e.g., 10⁻⁷ M) start->treat incubate Incubation (e.g., 24-72 hours) treat->incubate harvest Cell Lysis / RNA Extraction incubate->harvest qpcr qPCR for PSD-95, Synapsin, BDNF mRNA harvest->qpcr western Western Blot for PSD-95, Synapsin Protein harvest->western end_qpcr Quantify mRNA levels qpcr->end_qpcr end_western Quantify Protein Levels western->end_western

Workflow for in vitro synaptogenesis analysis.

Objective: To quantify the effect of this compound on the expression of synaptic markers in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound peptide

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)

  • Reagents for Western blotting (e.g., lysis buffer, primary antibodies for PSD-95, Synapsin, and a loading control like β-actin, HRP-conjugated secondary antibodies, ECL substrate)

Procedure:

  • Cell Culture: Plate primary neurons at a suitable density on poly-D-lysine coated plates and culture for at least 7 days in vitro (DIV) to allow for maturation.

  • This compound Treatment: Treat neurons with the desired concentration of this compound (e.g., 10⁻⁷ M) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control group.

  • RNA Extraction and qPCR:

    • Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for PSD-95, Synapsin, BDNF, and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression.

  • Western Blotting:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities, normalizing to the loading control.

In Vivo Adult Hippocampal Neurogenesis Assay

start Start: Animal Acclimation spadin_treat This compound Administration (e.g., 10⁻⁶ M, i.v., 4 days) start->spadin_treat brdu_inject BrdU Injections (e.g., 50 mg/kg, i.p.) spadin_treat->brdu_inject survival Survival Period (e.g., 24 hours to 4 weeks) brdu_inject->survival perfuse Perfusion and Brain Extraction survival->perfuse section Brain Sectioning (e.g., 40 µm) perfuse->section stain Immunohistochemistry (anti-BrdU, neuronal markers) section->stain image Confocal Microscopy of Dentate Gyrus stain->image quantify Quantification of BrdU+ cells image->quantify

Workflow for in vivo neurogenesis analysis.

Objective: To assess the effect of this compound on the proliferation of new neurons in the adult hippocampus.

Materials:

  • Adult mice

  • This compound peptide

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Reagents for animal perfusion (e.g., PBS, 4% paraformaldehyde)

  • Cryostat or vibratome for brain sectioning

  • Primary antibodies (e.g., anti-BrdU, anti-NeuN or anti-DCX) and fluorescently-labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Animal Treatment: Administer this compound (e.g., 10⁻⁶ M, i.v.) or vehicle to adult mice for a specified period (e.g., 4 consecutive days).

  • BrdU Labeling: On the same days as this compound treatment, inject mice with BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells.

  • Survival Period: Allow animals to survive for a desired period to assess cell proliferation (e.g., 24 hours) or survival and differentiation (e.g., 4 weeks).

  • Tissue Processing:

    • Anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.

    • Extract the brains and post-fix overnight.

    • Section the brains coronally (e.g., 40 µm thickness) through the hippocampus.

  • Immunohistochemistry:

    • Perform antigen retrieval and DNA denaturation (e.g., with 2N HCl).

    • Incubate sections with primary antibodies against BrdU and a neuronal marker (e.g., NeuN for mature neurons or DCX for immature neurons).

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Quantification:

    • Acquire z-stack images of the dentate gyrus using a confocal microscope.

    • Quantify the number of BrdU-positive cells, and the number of cells double-labeled for BrdU and the neuronal marker, using stereological methods.

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To measure the effect of this compound on synaptic plasticity in hippocampal slices.

Materials:

  • Adult mice or rats

  • Slicing solution (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid - aCSF)

  • Recording aCSF (oxygenated)

  • Vibratome

  • Electrophysiology rig with recording chamber, amplifier, and data acquisition system

  • This compound peptide

Procedure:

  • Slice Preparation:

    • Rapidly dissect the hippocampus in ice-cold, oxygenated slicing solution.

    • Prepare transverse hippocampal slices (e.g., 300-400 µm) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • This compound Application:

    • Bath-apply this compound at the desired concentration (e.g., 100 nM) and continue to record baseline activity for another 20-30 minutes to observe any acute effects.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording:

    • Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

    • Compare the degree of potentiation in this compound-treated slices to control slices.

Clinical Perspective and Future Directions

To date, there is no publicly available information regarding clinical trials of this compound for the treatment of depression or any other neurological disorder. The preclinical data are compelling, highlighting this compound's rapid antidepressant-like effects and its pro-plasticity mechanisms. However, the transition from promising preclinical findings to clinical application requires rigorous evaluation of safety, pharmacokinetics, and efficacy in human subjects. Future research should focus on optimizing the delivery of this compound to the central nervous system, given its peptide nature, and on conducting formal preclinical toxicology studies to support a potential Investigational New Drug (IND) application. The development of this compound or its analogs could represent a significant advancement in the treatment of depression, offering a novel mechanism of action with the potential for a more rapid therapeutic response than current antidepressant medications.[1][7]

Conclusion

This compound represents a novel and exciting therapeutic candidate that directly links the inhibition of a specific ion channel, TREK-1, to the enhancement of hippocampal plasticity. Its ability to promote synaptogenesis and adult hippocampal neurogenesis through the activation of key signaling pathways like CREB/BDNF provides a strong molecular basis for its observed rapid antidepressant-like effects in preclinical models. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound and for the development of new drugs targeting hippocampal plasticity for the treatment of mood disorders.

References

Beyond TREK-1: An In-depth Technical Guide to the Molecular Targets of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a 17-amino acid peptide derived from the propeptide of sortilin (also known as neurotensin receptor-3 or NTSR3), has emerged as a promising fast-acting antidepressant candidate. Its primary and most well-characterized molecular target is the two-pore domain potassium channel TREK-1 (K2P2.1). Inhibition of TREK-1 by this compound leads to neuronal depolarization and increased neuronal excitability, effects correlated with its antidepressant-like activity. However, a comprehensive understanding of this compound's pharmacology requires exploration of its molecular interactions beyond TREK-1. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

I. Confirmed Molecular Targets of this compound Beyond TREK-1 Homodimers

While this compound's interaction with TREK-1 is central to its known mechanism of action, research has identified other direct and functional interactions that contribute to its pharmacological profile.

NTSR3/Sortilin

This compound is derived from the pro-peptide of NTSR3/Sortilin, and it retains a high affinity for its parent receptor.

  • Interaction: this compound binds directly to NTSR3/Sortilin. This interaction is independent of its binding to the TREK-1 channel.[1][2][3] NTSR3/Sortilin itself physically interacts with TREK-1, playing a role in the trafficking and cell surface expression of the channel.[1][2][4]

  • Signaling Implications: The binding of this compound to NTSR3/Sortilin can antagonize neurotensin (NT)-induced effects in cells expressing NTSR3/Sortilin but not other neurotensin receptors.[2][5] For instance, this compound has been shown to antagonize NT-induced migration of microglial cells.[2][5] This suggests that some of this compound's biological effects may be mediated through modulation of NTSR3/Sortilin signaling pathways, independently of TREK-1 inhibition.

TWIK-1/TREK-1 Heterodimeric Channels

In addition to TREK-1 homodimers, this compound also targets heterodimeric channels formed by TREK-1 and another member of the two-pore domain potassium channel family, TWIK-1 (K2P1.1).

  • Interaction: this compound inhibits the function of TWIK-1/TREK-1 heterodimeric channels. These channels contribute significantly to the passive conductance in astrocytes.[6][7]

  • Signaling Implications: By inhibiting TWIK-1/TREK-1 channels in astrocytes, this compound can reduce their potassium buffering capacity and depolarize the astrocytic membrane potential.[6] This modulation of glial cell physiology represents another avenue through which this compound can influence overall brain excitability and function.

II. Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following table summarizes the key quantitative parameters of this compound's interactions with its known molecular targets.

TargetParameterValueCell/System TypeReference(s)
TREK-1 Affinity (Kd)~10 nMTREK-1 transfected COS-7 cells[1][3][4]
IC50~70.7 nMTREK-1 transfected COS-7 cells[6]
NTSR3/Sortilin Affinity (Ki)~8 nMC13NJ microglial cells[1][3]
TWIK-1/TREK-1 Heterodimer IC50~54.65 nMCultured astrocytes[6]
TREK-2 InteractionNo significant inhibitionHeterologous expression systems[8]

III. Indirect and Functional Interactions

Evidence suggests that this compound can functionally interact with other receptor systems, likely as a downstream consequence of TREK-1 inhibition in specific neural circuits.

5-HT4 and mGluR2/3 Receptors

This compound's ability to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) appears to be dependent on the medial prefrontal cortex (mPFC).[9] Studies have shown that the effects of this compound on serotonergic neuronal firing are modulated by 5-HT4 and mGluR2/3 receptors within the mPFC.[9][10] Specifically, the stimulatory effect of a 5-HT4 agonist on serotonin neuron firing was paradoxically reduced in the presence of this compound, while an mGluR2/3 antagonist occluded this compound's effect.[9][10] This suggests a complex interplay where this compound's inhibition of TREK-1 in the mPFC influences the signaling of these G-protein coupled receptors, rather than a direct binding of this compound to 5-HT4 or mGluR2/3 receptors.[9][10]

IV. Experimental Protocols

Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin

This protocol is adapted from studies demonstrating the physical interaction between TREK-1 and NTSR3/Sortilin in co-transfected COS-7 cells or cortical neurons.[1][4]

a. Cell Lysis and Protein Extraction:

  • Culture COS-7 cells co-transfected with TREK-1 and NTSR3/Sortilin expression vectors, or primary cortical neurons.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the solubilized proteins.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • To immunoprecipitate TREK-1, add an anti-TREK-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • To immunoprecipitate NTSR3/Sortilin, use an anti-Sortilin antibody in a parallel sample.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with lysis buffer.

c. Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-Sortilin antibody (for the TREK-1 IP) or an anti-TREK-1 antibody (for the Sortilin IP) to detect the co-immunoprecipitated protein.

Whole-Cell Patch-Clamp Electrophysiology for this compound's Effect on TREK-1

This protocol is based on electrophysiological recordings of TREK-1 currents in transfected COS-7 cells.[11]

a. Cell Preparation:

  • Plate TREK-1 transfected COS-7 cells on glass coverslips.

  • Use cells for recording 24-48 hours post-transfection.

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH).

c. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.

  • Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the external solution.

  • After establishing a stable baseline current, perfuse the cell with a solution containing this compound (e.g., 100 nM) in the continued presence of arachidonic acid.

  • Record the inhibition of the TREK-1 current by this compound.

V. Visualizations

Signaling Pathways and Interactions

Spadin_Molecular_Targets This compound This compound TREK1 TREK-1 (Homodimer) This compound->TREK1 Inhibits TWIK1_TREK1 TWIK-1/TREK-1 (Heterodimer) This compound->TWIK1_TREK1 Inhibits Sortilin NTSR3/Sortilin This compound->Sortilin Binds & Antagonizes Neuron Neuron TREK1->Neuron Located in Neuronal_Excitability ↑ Neuronal Excitability TREK1->Neuronal_Excitability Regulates Astrocyte Astrocyte TWIK1_TREK1->Astrocyte Located in Astrocyte_Depolarization Astrocyte Depolarization TWIK1_TREK1->Astrocyte_Depolarization Regulates Sortilin->Neuron Located in Sortilin->Astrocyte Located in NT_Signaling Neurotensin Signaling Sortilin->NT_Signaling Mediates CoIP_Workflow start Start: Co-transfected Cells (TREK-1 & Sortilin) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-TREK-1 or anti-Sortilin antibody) preclear->ip capture Capture Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elution (Boiling in SDS buffer) wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Probe with reciprocal antibody) sds_page->western end End: Detection of Interaction western->end

References

Preclinical Evidence for Spadin's Antidepressant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Data Supporting Spadin as a Novel Antidepressant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant effects of this compound, a novel peptide antagonist of the TREK-1 potassium channel. The following sections detail the core mechanism of action, summarize quantitative data from key behavioral and molecular studies in tabular format for easy comparison, provide detailed experimental protocols for the cited assays, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: TREK-1 Channel Inhibition

This compound exerts its antidepressant effects primarily through the inhibition of the two-pore domain potassium channel TREK-1.[1][2][3] In the central nervous system, TREK-1 channels are involved in regulating neuronal excitability. By blocking these channels, this compound leads to membrane depolarization and an increase in neuronal firing rates, particularly of serotonergic neurons in the dorsal raphe nucleus (DRN).[2][3][4][5] This increased serotonergic neurotransmission is a key mechanism shared by many clinically effective antidepressants.[1] Furthermore, TREK-1 channel deletion in mice results in a depression-resistant phenotype, mimicking the effects of antidepressant treatments and further validating TREK-1 as a therapeutic target for depression.[1][2] this compound binds to the TREK-1 channel with a high affinity of approximately 10 nM.[2][3]

dot

Spadin_Mechanism_of_Action This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits CREB_Phosphorylation Increased CREB Phosphorylation This compound->CREB_Phosphorylation Promotes Neuronal_Excitability Increased Neuronal Excitability TREK1->Neuronal_Excitability Leads to Serotonergic_Firing Increased Serotonergic Neuron Firing (DRN) Neuronal_Excitability->Serotonergic_Firing Antidepressant_Effects Antidepressant Effects Serotonergic_Firing->Antidepressant_Effects Neurogenesis Increased Hippocampal Neurogenesis CREB_Phosphorylation->Neurogenesis BDNF Increased BDNF Expression CREB_Phosphorylation->BDNF Neurogenesis->Antidepressant_Effects BDNF->Antidepressant_Effects FST_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Acclimation Pre-test Period (e.g., 30 min) Drug_Admin->Acclimation Place_In_Water Place Mouse in Water Cylinder Acclimation->Place_In_Water Swim_Session 6-minute Swim Session Place_In_Water->Swim_Session Record_Behavior Record Behavior Swim_Session->Record_Behavior Score_Immobility Score Immobility (last 4 minutes) Record_Behavior->Score_Immobility Analyze_Data Analyze and Compare Data Score_Immobility->Analyze_Data End End Analyze_Data->End TST_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Acclimation Pre-test Period Drug_Admin->Acclimation Suspend_Mouse Suspend Mouse by Tail Acclimation->Suspend_Mouse Test_Session 6-minute Test Session Suspend_Mouse->Test_Session Record_Immobility Record Duration of Immobility Test_Session->Record_Immobility Analyze_Data Analyze and Compare Data Record_Immobility->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes: Synthesis and Purification of Spadin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin is a 17-amino acid peptide derived from the maturation of the sortilin receptor, which has emerged as a promising candidate for rapid-acting antidepressant therapy. Its mechanism of action involves the specific blockade of the TWIK-related K+ channel-1 (TREK-1), a two-pore domain potassium channel implicated in the pathophysiology of depression.[1][2] This document provides detailed protocols for the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, it includes a summary of its biological activity and a diagram of its signaling pathway.

This compound: Characteristics and Biological Activity

This compound was designed from the propeptide of the neurotensin receptor 3 (NTSR3/Sortilin).[3][4] It acts as a potent and specific inhibitor of the TREK-1 potassium channel.[1][5] By blocking TREK-1, this compound increases neuronal excitability and promotes downstream effects associated with antidepressant action, such as enhanced serotonin (5-HT) neuron firing, activation of CREB, and increased neurogenesis.[1][5] A key advantage of this compound is its rapid onset of action, observed within days of treatment, compared to several weeks for traditional antidepressants like fluoxetine.

Table 1: this compound Peptide Characteristics and Activity
CharacteristicValueReference
Amino Acid Sequence Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg[3]
Molecular Formula C84H133N25O20Calculated
Molecular Weight 1857.1 g/mol Calculated
TREK-1 Inhibition (IC50) 10 nM - 71 nM[1][5][6]

This compound Signaling Pathway

This compound exerts its effect by directly interacting with and blocking the TREK-1 channel. The NTSR3/Sortilin receptor is known to physically associate with the TREK-1 channel, regulating its expression on the cell surface.[1][7] Under normal conditions, activators like arachidonic acid (AA) can open the TREK-1 channel, leading to potassium ion (K+) efflux and hyperpolarization of the neuron, which dampens its excitability. This compound antagonizes this activation, maintaining the neuron in a more excitable state.[7]

SpadinSignaling cluster_membrane Cell Membrane TREK1 TREK-1 Channel (K+ Channel) Sortilin NTSR3/Sortilin TREK1->Sortilin associates with K_out K+ Efflux TREK1->K_out Opens This compound This compound This compound->TREK1 Blocks Depolar Neuronal Depolarization (Excitation) This compound->Depolar Leads to AA Arachidonic Acid (Activator) AA->TREK1 Activates Hyper Neuronal Hyperpolarization (Inhibition) K_out->Hyper

Caption: this compound blocks the TREK-1 channel, preventing activation and K+ efflux.

Experimental Protocols

This compound Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[8] The synthesis begins from the C-terminus (Arginine) and proceeds to the N-terminus (Alanine).

Workflow of this compound Synthesis

SPPS_Workflow start Start: Select Resin (e.g., Wang Resin) swell 1. Resin Swelling (DMF) start->swell load 2. Load First Amino Acid (Fmoc-Arg(Pbf)-OH) swell->load deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect wash1 4. Wash (DMF) deprotect->wash1 couple 5. Couple Next Amino Acid (e.g., Fmoc-Leu-OH + HCTU) wash1->couple wash2 6. Wash (DMF) couple->wash2 repeat Repeat Steps 3-6 for all 17 Amino Acids wash2->repeat repeat->deprotect Next Cycle cleave 7. Final Cleavage & Deprotection (TFA Cocktail) repeat->cleave Final Cycle Complete precipitate 8. Precipitate & Wash (Cold Diethyl Ether) cleave->precipitate end Crude this compound Peptide (Lyophilized Powder) precipitate->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.

Materials and Reagents:

  • Resin: Wang resin pre-loaded with Fmoc-L-Arg(Pbf)-OH or similar suitable resin for C-terminal carboxylic acid.

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arg, Trt for Ser, Boc for Trp).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar (e.g., HBTU, DIC/HOBt).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether.

  • Equipment: Peptide synthesis vessel, shaker, vacuum filtration apparatus.

Protocol Steps:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading) and HCTU (3-4 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the reaction is complete. If incomplete, extend the coupling time or repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the this compound sequence from the C-terminus to the N-terminus.

  • Final Cleavage and Deprotection:

    • After the final amino acid (Alanine) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[10] This step cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum and lyophilize to obtain a fluffy white powder.

This compound Purification by RP-HPLC

The crude peptide obtained from synthesis contains the full-length product along with impurities such as truncated or deletion sequences. Reverse-phase HPLC is the standard method for purifying peptides to a high degree (>95%).[11][12]

Workflow of this compound Purification

HPLC_Workflow start Start: Crude this compound (Lyophilized Powder) dissolve 1. Dissolve Crude Peptide (in Buffer A or minimal DMSO) start->dissolve inject 2. Inject onto HPLC Column (e.g., Preparative C18) dissolve->inject gradient 3. Elute with Gradient (Acetonitrile/Water/TFA) inject->gradient collect 4. Collect Fractions (Based on UV 220 nm Signal) gradient->collect analyze 5. Analyze Fractions (Analytical HPLC, Mass Spec) collect->analyze pool 6. Pool Pure Fractions (>95% Purity) analyze->pool lyophilize 7. Lyophilize Pooled Solution pool->lyophilize end Purified this compound Peptide (>95% Purity) lyophilize->end

Caption: Workflow for the Purification of this compound via RP-HPLC.

Materials and Equipment:

  • HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Crude Peptide: Lyophilized crude this compound.

  • Equipment: Analytical HPLC for purity analysis, Mass Spectrometer for identity confirmation, Lyophilizer.

Protocol Steps:

  • Sample Preparation: Dissolve the crude this compound powder in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO or acetic acid to dissolve the peptide before diluting with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this should be optimized based on an initial analytical run. Monitor the elution profile at 214-220 nm.

  • Fraction Collection: Collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Confirm the identity of the peptide in the pure fractions using mass spectrometry to ensure it matches the calculated molecular weight of this compound.

  • Pooling and Lyophilization: Pool the fractions that contain the target peptide at the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Table 2: Example RP-HPLC Purification Parameters
ParameterSetting
Column C18 Reverse-Phase (Preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (Preparative)
Detection UV at 220 nm
Gradient 5% to 65% Mobile Phase B over 60 minutes (Example)
Purity Target >95%

Conclusion

The protocols detailed in this document provide a comprehensive framework for the successful synthesis and purification of the this compound peptide. By employing standard Fmoc-based SPPS and RP-HPLC techniques, researchers can produce highly pure this compound suitable for in vitro and in vivo studies. The availability of synthetic this compound is critical for advancing research into TREK-1 channel pharmacology and developing novel, rapid-acting antidepressant therapies.

References

Application Notes: In Vivo Administration of Spadin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spadin is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1 channels has been linked to a depression-resistant phenotype, positioning this compound as a promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike conventional antidepressants that can take several weeks to elicit a therapeutic effect, this compound has demonstrated significant antidepressant-like effects in mice after only four days of treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of this compound in mice, including its mechanism of action, administration protocols, and observed effects in various behavioral paradigms.

Mechanism of Action

This compound exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1 potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein, and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]

G cluster_0 This compound Administration cluster_1 Cellular Level cluster_2 Neurobiological Outcomes cluster_3 Behavioral Outcome This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Depolarization Membrane Depolarization TREK1->Depolarization Inhibition of K+ Efflux Leads to Signaling MAPK / PI3K Pathways Depolarization->Signaling Serotonin Increased 5-HT Neuron Firing Depolarization->Serotonin CREB CREB Phosphorylation Signaling->CREB Synaptogenesis Synaptogenesis (PSD-95, Synapsin) Signaling->Synaptogenesis PI3K Pathway Involvement Antidepressant Antidepressant-like Effects Serotonin->Antidepressant Neurogenesis Hippocampal Neurogenesis CREB->Neurogenesis Synaptogenesis->Antidepressant Neurogenesis->Antidepressant

Caption: this compound's mechanism of action signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in mice across various behavioral and physiological tests.

Table 1: Effective Doses of this compound by Administration Route
Administration RouteEffective Dose (Molar)Behavioral Test(s)Observed EffectReference(s)
Intravenous (i.v.)10⁻⁶ MFST, TST, LH, CMST, NSFSignificant reduction in immobility/helplessness[1]
Intraperitoneal (i.p.)10⁻⁵ MFST, EPM, Light/Dark, StaircaseSignificant reduction in immobility and anxiety[1][8]
Intracerebroventricular10⁻⁷ MFSTSignificant reduction in immobility[1]

FST: Forced Swim Test; TST: Tail Suspension Test; LH: Learned Helplessness; CMST: Conditioned Motility Suppression Test; NSF: Novelty Suppressed Feeding; EPM: Elevated Plus-Maze.

Table 2: Summary of Behavioral Test Outcomes with this compound Treatment
Behavioral TestTreatment DetailsKey FindingPercent Change vs. Saline ControlReference(s)
Forced Swim Test (FST) Acute i.v. (10⁻⁶ M)Reduced immobility time62.9% reduction[1]
4-day i.v. (10⁻⁶ M)Reduced immobility time43.2% reduction[5]
15-day i.v. (10⁻⁶ M)Reduced immobility timeSignificant reduction (similar to fluoxetine)[5]
Tail Suspension Test (TST) Acute i.v. (10⁻⁶ M)Reduced immobility timeSignificant reduction (p<0.001)[1]
4-day i.v. (10⁻⁶ M)Reduced immobility time28.1% reduction[5]
Learned Helplessness (LH) Acute i.v. (10⁻⁶ M)Reduced escape latencies after inescapable shocks25.4% reduction in latency[1][4]
Novelty Suppressed Feeding 4-day i.v. (10⁻⁶ M)Decreased latency to feed in a novel environmentSignificant reduction (p<0.001)[1][5]
Elevated Plus-Maze Acute i.p. (10⁻⁵ M)Increased time spent in open armsSignificant increase (p<0.001)[8]
Table 3: Physiological and Cellular Effects of this compound
Parameter MeasuredTreatment DetailsKey FindingQuantitative ChangeReference(s)
Serum CorticosteroneAcute i.v. (10⁻⁶ M) after restraintReduced stress-induced corticosterone levels79.5% reduction in stress-induced increase[8]
5-HT Neuron Firing RateAcute i.v. (10⁻⁶ M)Increased firing rate of Dorsal Raphe Nucleus neuronsActivity level similar to TREK-1 knockout mice[1][2]
CREB Phosphorylation4-day i.v. treatmentEnhanced hippocampal phosphorylation of CREBNot quantified, but observed effect[2]
Hippocampal Neurogenesis4-day i.v. treatmentIncreased number of newly generated neuronsNot quantified, but observed effect[2]
BDNF mRNA and ProteinIn vivo injectionsRapid increase in Brain-Derived Neurotrophic Factor levels in hippocampusNot quantified, but observed effect[6]

Experimental Protocols

The following protocols provide detailed methodologies for the administration of this compound and subsequent behavioral evaluation in mice. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]

Protocol 1: Preparation and Administration of this compound

1. Materials:

  • This compound peptide (lyophilized)

  • Sterile 0.9% NaCl solution (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (e.g., 1 mL)

  • Needles (size appropriate for administration route, see below)[11]

  • Animal scale

2. Reconstitution:

  • Aseptically reconstitute lyophilized this compound in sterile saline to achieve the desired stock concentration. For a 10⁻⁶ M solution to be administered in a 100 µL bolus, the stock concentration will need to be calculated based on the peptide's molecular weight.

  • Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Before administration, warm the solution to room temperature.[10]

3. Administration Routes:

  • a) Intravenous (i.v.) Injection (Tail Vein):

    • Recommended Dose/Volume: 10⁻⁶ M in a 100 µL bolus.[12]

    • Procedure:

      • Warm the mouse under a heat lamp or in a warming chamber to induce vasodilation of the tail veins.

      • Place the mouse in a suitable restrainer.

      • Swab the tail with 70% ethanol.

      • Using a 27-30 gauge needle, carefully insert the needle, bevel up, into one of the lateral tail veins.

      • Inject the 100 µL volume slowly. Successful injection is indicated by the absence of a subcutaneous bleb.

      • Withdraw the needle and apply gentle pressure to the injection site.

  • b) Intraperitoneal (i.p.) Injection:

    • Recommended Dose/Volume: 10⁻⁵ M in a volume not exceeding 10 mL/kg.[1][11] For a 25g mouse, the maximum volume is 0.25 mL.

    • Procedure:

      • Securely restrain the mouse, tilting its head downwards to move abdominal organs away from the injection site.

      • Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]

      • Slightly aspirate to ensure no blood or urine is drawn.[11]

      • Inject the solution smoothly.

      • Withdraw the needle and return the mouse to its cage.

G start Start: Animal Acclimatization prep Prepare this compound Solution (e.g., 10⁻⁶ M in Saline) start->prep weigh Weigh Mouse for Accurate Dosing prep->weigh choose_route Select Administration Route weigh->choose_route iv Intravenous (i.v.) Tail Vein Injection choose_route->iv i.v. ip Intraperitoneal (i.p.) Injection choose_route->ip i.p. choose_treatment Select Treatment Regimen iv->choose_treatment ip->choose_treatment acute Acute Treatment (Single Injection) choose_treatment->acute Acute chronic Sub-chronic/Chronic Treatment (e.g., Daily for 4-15 days) choose_treatment->chronic Chronic wait Wait for Specified Time (e.g., 30 min for acute) acute->wait chronic->wait After last injection behavior Proceed to Behavioral Testing wait->behavior

Caption: Experimental workflow for this compound administration.

Protocol 2: Behavioral Assays for Antidepressant-like Effects

Behavioral tests are typically performed 30 minutes after an acute this compound injection or following the final injection in a sub-chronic (4-day) or chronic (15-day) treatment regimen.[1][8]

1. Forced Swim Test (FST):

  • Purpose: To assess behavioral despair.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • Record a 6-minute session.

    • Score the duration of immobility (floating passively with only minor movements to maintain balance) during the last 4 minutes of the test.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[1]

2. Tail Suspension Test (TST):

  • Purpose: An alternative to the FST for assessing behavioral despair.

  • Procedure:

    • Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.

    • The mouse should be elevated so it cannot reach any surfaces.

    • Record a 6-minute session.

    • Score the total duration of immobility.

    • A decrease in immobility time suggests an antidepressant-like effect.[1]

3. Novelty Suppressed Feeding (NSF) Test:

  • Purpose: To assess anxiety and the effects of chronic antidepressant treatment.[1]

  • Procedure:

    • Food-deprive the mice for 24 hours prior to the test. Ensure water is available.

    • Place a single food pellet in the center of a brightly lit, novel open field arena.

    • Place the mouse in a corner of the arena and start a timer.

    • Measure the latency (time taken) for the mouse to begin eating the food pellet.

    • A shorter latency to feed is indicative of reduced anxiety and an antidepressant-like effect. This test is particularly sensitive to sub-chronic (4-day) this compound treatment.[1][5]

4. Learned Helplessness (LH) Test:

  • Purpose: A model of depression based on the animal's response to uncontrollable stress.

  • Procedure:

    • Day 1 (Induction): Expose mice to a series of inescapable foot shocks in a shuttle box.

    • Day 2 (Testing): Place the mice back in the shuttle box and administer a series of escapable foot shocks. Record the latency to escape to the non-electrified side of the box.

    • Mice exhibiting "learned helplessness" will show increased escape latencies.

    • This compound administered before the testing phase has been shown to significantly reduce these escape latencies, demonstrating a reversal of the helpless phenotype.[1][4]

References

Application Notes and Protocols for Electrophysiological Recording of TREK-1 Inhibition by Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the electrophysiological investigation of the TREK-1 potassium channel and its inhibition by the peptide Spadin. The protocols outlined are designed for researchers in neuroscience, pharmacology, and drug development who are interested in screening and characterizing novel TREK-1 inhibitors.

Introduction

The two-pore domain potassium (K2P) channel TREK-1 (TWIK-related K+ channel-1) is a critical regulator of neuronal excitability and is implicated in various physiological and pathological processes, including depression, neuroprotection, and anesthesia.[1] this compound, a peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a selective and potent inhibitor of TREK-1.[2] This document details the electrophysiological methods used to characterize the inhibitory effects of this compound on TREK-1 channels.

Data Summary: Inhibition of TREK-1 by this compound and Analogs

The following tables summarize the quantitative data from various studies on the inhibition of TREK-1 channels by this compound and its more potent analogs. These values were primarily determined using whole-cell patch-clamp electrophysiology on cells heterologously expressing TREK-1.

Table 1: Potency of this compound and Analogs on TREK-1 Channels

CompoundIC50 (nM)Cell TypeMeasurement ConditionReference
This compound~70.7COS-7 cellsAt 0 mV after pre-activation with 10 µM arachidonic acid[3][4]
This compound~40.0hTREK-1/HEK cellsAt 0 mV after pre-activation with 10 µM arachidonic acid[5][6]
PE 22-28 (this compound Analog)0.1hTREK-1/HEK cellsAt 0 mV after pre-activation with 10 µM arachidonic acid[5][6]
G/A-PE 22-28 (this compound Analog)0.12hTREK-1/HEK cellsAt 0 mV after pre-activation with 10 µM arachidonic acid[5][6]
Biotinylated-G/A-PE 22-28 (this compound Analog)1.2hTREK-1/HEK cellsAt 0 mV after pre-activation with 10 µM arachidonic acid[5][6]

Table 2: Efficacy of this compound and Analogs on TREK-1 Current Inhibition

Compound (Concentration)Percent Inhibition of TREK-1 CurrentCell Type / PreparationExperimental ConditionReference
This compound (1 µM)90.8% ± 6.0%CA3 hippocampal neuronsInhibition of arachidonic acid-induced current[4]
This compound (100 nM)~60%COS-7 cellsInhibition of arachidonic acid-activated current[3]
This compound (1 µM)No significant inhibitionXenopus oocytesOn mTREK-1 channels pre-activated with 10 µM arachidonic acid[7][8]
Analog 15 (100 nM)67.24% ± 3.41%hTREK-1/HEK cellsInhibition of arachidonic acid-activated current[9]
Analog 16 (100 nM)91.25% ± 8.14%hTREK-1/HEK cellsInhibition of arachidonic acid-activated current[9]

Note: The efficacy of this compound can vary depending on the experimental system and conditions, with some studies suggesting a more complex, state-dependent mechanism of action where pre-exposure to this compound perturbs subsequent activation by arachidonic acid.[10][11]

Signaling Pathway and Mechanism of Action

TREK-1 channels act as background "leak" channels, helping to maintain the resting membrane potential of cells.[1] Their activity is modulated by various physical and chemical stimuli. This compound inhibits TREK-1, leading to membrane depolarization and increased neuronal excitability. The interaction is complex, as this compound is derived from the propeptide of NTSR3/Sortilin, which can physically associate with the TREK-1 channel.[2][7]

TREK1_Spadin_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TREK1 TREK-1 Channel NTSR3 NTSR3/Sortilin TREK1->NTSR3 Physical Association K_ion K+ Ion TREK1->K_ion K+ Efflux (Basal/Activated) This compound This compound This compound->TREK1 Inhibition Depolarization Membrane Depolarization K_ion->Depolarization Reduced Efflux Leads To

Caption: Signaling pathway of TREK-1 inhibition by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Mammalian Cell Lines

This protocol is designed for recording TREK-1 currents from a heterologous expression system, such as HEK-293 or COS-7 cells, stably or transiently transfected with the gene for TREK-1 (KCNK2).

1. Cell Culture and Transfection:

  • Seed cells (e.g., hTREK-1/HEK cell line) at a density of 20,000 cells per 35 mm dish.[5]

  • Perform electrophysiological recordings 24-48 hours after plating.[5]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP (pH adjusted to 7.2 with KOH).

  • Arachidonic Acid (AA) Stock: Prepare a 10 mM stock solution in ethanol. Dilute to a final concentration of 10 µM in the external solution just before use to activate TREK-1 channels.[5][6]

  • This compound Stock: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentrations in the external solution.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.[5][6]

  • To elicit currents, apply a voltage ramp protocol from -100 mV to +60 mV over 1 second, repeated every 5 seconds.[5][6]

  • Record baseline currents.

  • Perfuse the cell with the external solution containing 10 µM AA to activate TREK-1 and record the activated current until a stable maximum amplitude is reached.[5][6]

  • Co-apply the desired concentration of this compound with 10 µM AA and record the inhibited current.

  • Perform a washout with the AA-containing solution to check for reversibility.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV or +60 mV) before and after this compound application.

  • Express the inhibited current as a percentage of the AA-activated current.

  • To determine the IC50, construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.[5][12]

Patch_Clamp_Workflow A Prepare Cells (hTREK-1/HEK) B Establish Whole-Cell Configuration (Vh = -80mV) A->B C Record Baseline Current B->C D Apply 10 µM Arachidonic Acid (TREK-1 Activation) C->D E Record Activated Current D->E F Apply this compound + AA E->F G Record Inhibited Current F->G H Washout G->H I Data Analysis (I/V Curve, % Inhibition, IC50) H->I

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for studying the effects of this compound on TREK-1 channels expressed in Xenopus laevis oocytes, which allows for robust expression and recording of ion channel currents.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the desired TREK-1 channel subunit(s).

  • Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

2. Solutions:

  • ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

  • High Potassium Solution (for measuring K+ currents, in mM): e.g., 40 KCl, 58 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • Prepare AA and this compound solutions as described in Protocol 1, using the appropriate recording solution as the vehicle.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -75 mV or -80 mV.[13]

  • Use a voltage-step or ramp protocol to elicit currents.

  • Perfuse the oocyte with the recording solution and then switch to a high potassium solution to measure the TREK-1 current.

  • To study inhibition, first activate the channel with an appropriate stimulus (e.g., 10 µM AA).

  • Once a stable activated current is achieved, co-perfuse with this compound and AA.

  • A key finding is that pre-exposure to this compound may be necessary to observe its inhibitory effect on subsequent AA activation.[10][11] Therefore, an alternative protocol is to pre-incubate the oocyte with this compound before applying AA.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude at a given test potential.

  • Calculate the percentage of inhibition as described in Protocol 1.

Logical Relationship of Experimental Design

The experimental design logically progresses from establishing a baseline of channel activity to observing the effects of an inhibitor. This is crucial for isolating the specific effect of the compound being tested.

Experimental_Logic Basal Basal Channel Activity (No Activator) Activated Activated Channel Activity (+ Arachidonic Acid) Basal->Activated Establish Maximum Current Inhibited Inhibited Channel Activity (+ Arachidonic Acid + this compound) Activated->Inhibited Measure Inhibitory Effect

Caption: Logical flow of the experimental design for testing inhibitors.

References

Application Notes and Protocols: Performing the Forced Swim Test with Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Spadin, a novel and fast-acting antidepressant candidate, in the Forced Swim Test (FST). The information is intended to guide researchers in accurately assessing the antidepressant-like effects of this compound and its analogs.

Introduction

Depression is a prevalent and debilitating psychiatric disorder, and the development of effective treatments is a significant challenge in neuroscience research.[1] A promising new target for antidepressant drugs is the two-pore domain potassium channel TREK-1.[1][2] Antagonists of this channel have been shown to produce antidepressant-like effects. This compound, a naturally occurring peptide, acts as a selective blocker of the TREK-1 channel and has demonstrated rapid antidepressant effects in preclinical studies.[1][2][3] Unlike traditional antidepressants that can take several weeks to elicit a therapeutic response, this compound has been shown to be effective within days.[2][3][4] The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant compounds by assessing the immobility time of rodents when placed in an inescapable cylinder of water.[3][5][6]

Mechanism of Action of this compound

This compound exerts its antidepressant effects primarily by inhibiting the TREK-1 potassium channel.[1][4][7] This channel is involved in regulating neuronal excitability, and its inhibition leads to a series of downstream effects associated with antidepressant action.

Key aspects of this compound's mechanism of action include:

  • TREK-1 Inhibition: this compound binds to the TREK-1 channel, blocking its function.[1][8] This action mimics the phenotype observed in TREK-1 knockout mice, which exhibit resistance to depression.[2]

  • Increased Serotonergic Neurotransmission: By blocking TREK-1 channels, this compound leads to an increased firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).[1][9] Enhanced serotonin neurotransmission is a common mechanism of many existing antidepressant medications.

  • Activation of CREB and Neurogenesis: Sub-chronic treatment with this compound has been shown to activate the cAMP response element-binding protein (CREB) and promote neurogenesis in the hippocampus.[1][2] These processes are considered key markers of antidepressant efficacy.[1]

  • Interaction with Other Receptors: this compound's effects on serotonergic neuron firing are also modulated by its interaction with prefrontal 5-HT4 and mGluR2 receptors.[9]

Signaling Pathway of this compound

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Neuron Neuron TREK1->Neuron Modulation of Excitability Serotonin Increased Serotonergic Neuron Firing Neuron->Serotonin CREB CREB Activation Neuron->CREB Antidepressant Antidepressant Effects Serotonin->Antidepressant Neurogenesis Neurogenesis CREB->Neurogenesis Neurogenesis->Antidepressant

Caption: this compound's signaling pathway leading to antidepressant effects.

Experimental Protocols

The following protocols for the Forced Swim Test are based on standard procedures and those cited in studies involving this compound.[3][5][10]

General Considerations
  • Animal Models: The FST is commonly performed using mice and rats.[11] Ensure that animals are healthy and have no musculoskeletal abnormalities that could impair swimming.

  • Apparatus: Use transparent cylindrical containers. For mice, a typical size is 30 cm in height and 15 cm in diameter.[10] For rats, a larger cylinder of 50 cm in height and 20 cm in diameter is appropriate.[5][12] The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15 cm for mice).[13]

  • Water Temperature: Maintain the water temperature between 23-25°C.[5]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.[5]

  • Observation: Animals must be continuously observed during the test.[11] Video recording is recommended for accurate scoring.

Protocol for Mice
  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular) 30 minutes prior to the test.[3][10]

  • Test Session: Individually place each mouse into the cylinder filled with water for a single 6-minute session.[5][10]

  • Scoring: The total duration of the test is 6 minutes. Disregard the first 2 minutes (pre-test period) and measure the duration of immobility during the last 4 minutes of the test.[5][10] A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.[10]

  • Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a warm, dry environment before returning them to their home cage.[11]

Protocol for Rats
  • Drug Administration: Administer this compound or vehicle control as required.

  • Pre-Test Session (Day 1): Place each rat in the water-filled cylinder for a 15-minute session.[5] This session is for habituation and is not scored for immobility.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the cylinders for a 5-minute test session.[5]

  • Scoring: Record the total time the rat spends immobile during the 5-minute test session.

  • Post-Test Care: As with mice, ensure rats are dried and warmed after the test.

Experimental Workflow for the Forced Swim Test

FST_Workflow Start Start Acclimation Acclimate Animals to Testing Room (≥ 30 min) Start->Acclimation DrugAdmin Administer this compound or Vehicle (30 min prior to test) Acclimation->DrugAdmin PlaceInWater Place Animal in Water Cylinder DrugAdmin->PlaceInWater TestSession 6-minute Test Session (Mice) 5-minute Test Session (Rats, Day 2) PlaceInWater->TestSession Record Record Behavior (Video) TestSession->Record Remove Remove and Dry Animal Record->Remove Score Score Immobility Time (last 4 min for mice) Remove->Score Analyze Data Analysis Score->Analyze End End Analyze->End

Caption: A typical workflow for the Forced Swim Test.

Data Presentation

The primary endpoint measured in the FST is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Data should be presented clearly, often as mean ± standard error of the mean (SEM).

Example Data: Antidepressant Activity of this compound Analogs in the FST

The following table summarizes data from a study investigating the effects of intravenously administered this compound analogs on immobility time in mice in the FST.[10]

Treatment GroupDoseMean Immobility Time (s)Standard Error (s)np-value (vs. Saline)
Saline (Control)-160.67.9710-
Analog 13Not Specified120.49.7100.0049
Analog 14Not Specified127.78.32100.0105
Analog 15Not Specified157.08.09100.755 (ns)
Analog 16Not Specified146.712.99100.374 (ns)

ns: not significant

This data demonstrates that analogs 13 and 14 significantly reduced immobility time, suggesting antidepressant-like activity, while analogs 15 and 16 did not show a significant effect when administered intravenously.[10]

Conclusion

This compound represents a promising new direction in antidepressant drug development due to its novel mechanism of action and rapid onset of effects.[1][2] The Forced Swim Test is a valuable and reliable tool for the preclinical assessment of the antidepressant-like properties of this compound and its derivatives.[3] Adherence to standardized protocols is crucial for obtaining reproducible and interpretable results. The information provided in these application notes is intended to facilitate the successful implementation of the FST in studies investigating this novel class of compounds.

References

Application Notes and Protocols: Measuring Neurogenesis After Spadin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring neurogenesis following treatment with Spadin, a selective blocker of the TWIK-related potassium channel-1 (TREK-1). The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the neurogenic potential of this compound and related compounds.

This compound has emerged as a promising peptide with rapid antidepressant effects, which are linked to its ability to promote hippocampal neurogenesis.[1][2][3] This document outlines the key signaling pathways involved, detailed experimental protocols for quantifying neurogenesis, and a summary of expected quantitative outcomes based on published studies.

Data Presentation: Quantitative Effects of this compound on Neurogenesis

The following tables summarize the quantitative data from studies investigating the effects of this compound treatment on markers of neurogenesis in the hippocampus.

Table 1: Effect of this compound on Cell Proliferation (BrdU Incorporation)

Treatment GroupDosageDurationFold Increase in BrdU+ Cells (vs. Saline)Reference
This compound10⁻⁵ M (i.p.)4 days~2-fold[2][4]
This compound10⁻⁵ M (i.p.)15 daysMaintained increase[2][4]
Fluoxetine10 mg/kg4 daysNo significant increase[3]

Table 2: Phenotype of Newly Born Cells After this compound Treatment

Marker% of BrdU+ Cells Expressing MarkerTreatment DurationSignificanceReference
Doublecortin (DCX)85%4 daysIndicates neuronal lineage of proliferating cells[2][3][4]
GFAPNot co-localized4 daysSuggests proliferating cells are not of glial lineage[2][4]

Table 3: Effect of this compound on CREB Phosphorylation

Treatment GroupDosageDurationOutcomeReference
This compound10⁻⁵ M (i.v.)4 daysSignificant increase in pCREB positive cells in the subgranular zone[2][3]

Signaling Pathways

This compound's mechanism of action involves the blockade of the TREK-1 potassium channel, which is regulated by the neurotensin receptor 3 (NTSR3)/Sortilin.[1][5] This initiates a cascade of intracellular signaling events that ultimately promote neurogenesis.

Spadin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks PI3K PI3K TREK1->PI3K ERK12 ERK1/2 TREK1->ERK12 NTSR3 NTSR3/Sortilin NTSR3->TREK1 regulates localization Akt Akt PI3K->Akt activates CREB CREB Akt->CREB phosphorylates ERK12->CREB phosphorylates pCREB pCREB Neurogenesis Neurogenesis pCREB->Neurogenesis promotes

Figure 1. this compound signaling pathway leading to neurogenesis.

Experimental Workflows

A typical experimental workflow to assess the impact of this compound on neurogenesis involves several key stages, from animal treatment to tissue processing and analysis.

Experimental_Workflow cluster_treatment Animal Treatment Phase cluster_tissue Tissue Processing Phase cluster_staining Immunohistochemistry Phase cluster_analysis Analysis Phase Animal_Model Rodent Model (e.g., mice) Spadin_Admin This compound Administration (e.g., i.p. or i.v.) Animal_Model->Spadin_Admin BrdU_Injection BrdU Injections (to label dividing cells) Spadin_Admin->BrdU_Injection Perfusion Transcardial Perfusion BrdU_Injection->Perfusion Brain_Extraction Brain Extraction and Post-fixation Perfusion->Brain_Extraction Sectioning Cryosectioning or Vibratome Sectioning Brain_Extraction->Sectioning Antigen_Retrieval Antigen Retrieval (for BrdU) Sectioning->Antigen_Retrieval Blocking Blocking Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-BrdU, anti-DCX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (fluorescently-labeled) Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Quantification Cell Counting and Co-localization Analysis Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2. Experimental workflow for measuring neurogenesis.

Experimental Protocols

Protocol 1: 5-Bromo-2'-deoxyuridine (BrdU) Labeling and Immunohistochemistry

This protocol is for the detection of proliferating cells in the dentate gyrus of the hippocampus.[6][7]

Materials:

  • 5-Bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)

  • Sterile 0.9% Saline

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • 30% Sucrose in PBS

  • PBS (pH 7.4)

  • 2N HCl

  • 0.1 M Borate Buffer (pH 8.5)

  • Blocking Solution: 5% Normal Goat Serum (or serum from the host of the secondary antibody) with 0.3% Triton X-100 in PBS

  • Primary Antibody: Rat anti-BrdU (e.g., Abcam, Bio-Rad)

  • Secondary Antibody: Goat anti-Rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Procedure:

  • BrdU Administration: Dissolve BrdU in sterile 0.9% saline to a concentration of 10 mg/mL. Administer to mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight. For pulse-chase experiments, multiple injections can be performed.

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and cut 40 µm coronal sections using a cryostat. Collect sections in PBS.

  • Immunohistochemistry:

    • DNA Denaturation: Incubate free-floating sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[8]

    • Neutralization: Wash sections thoroughly with 0.1 M borate buffer (pH 8.5) for 10 minutes, followed by several washes in PBS.

    • Blocking: Block non-specific antibody binding by incubating sections in blocking solution for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate sections with the primary anti-BrdU antibody (diluted in blocking solution) overnight at 4°C.

    • Washing: Wash sections three times for 10 minutes each in PBS.

    • Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

    • Counterstaining: Wash sections in PBS and then incubate with DAPI for 10 minutes to stain cell nuclei.

    • Mounting: Mount sections onto glass slides and coverslip with an aqueous mounting medium.

  • Imaging and Quantification:

    • Visualize sections using a confocal microscope.

    • Quantify the number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus.

Protocol 2: Doublecortin (DCX) Staining for Immature Neurons

This protocol is used to identify and quantify newly generated neurons.[9][10]

Materials:

  • Tissue sections prepared as in Protocol 1 (steps 2a-2d).

  • Blocking Solution: 5% Normal Donkey Serum (or serum from the host of the secondary antibody) with 0.3% Triton X-100 in PBS.

  • Primary Antibody: Goat anti-DCX (e.g., Santa Cruz Biotechnology).

  • Secondary Antibody: Donkey anti-Goat IgG conjugated to a fluorophore (e.g., Alexa Fluor 594).

  • DAPI.

Procedure:

  • Immunohistochemistry:

    • Blocking: Incubate free-floating sections in blocking solution for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate sections with the primary anti-DCX antibody (diluted in blocking solution) overnight at 4°C.

    • Washing: Wash sections three times for 10 minutes each in PBS.

    • Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

    • Counterstaining: Wash sections in PBS and then incubate with DAPI for 10 minutes.

    • Mounting: Mount sections onto glass slides and coverslip.

  • Imaging and Quantification:

    • Visualize sections using a confocal microscope.

    • Quantify the number of DCX-positive cells in the SGZ.

For co-localization studies (BrdU and DCX): A combination of the two protocols can be used. Primary antibodies from different host species should be chosen to allow for simultaneous detection with distinct secondary antibodies.

Logical Relationships in Neurogenesis Assessment

The markers used to assess neurogenesis target different stages of the process, from cell proliferation to neuronal maturation. The relationship between these markers is crucial for a comprehensive analysis.

Neurogenesis_Markers cluster_markers Key Markers Proliferation Proliferating Progenitor Cell Immature_Neuron Immature Neuron Proliferation->Immature_Neuron differentiates Mature_Neuron Mature Neuron Immature_Neuron->Mature_Neuron matures BrdU BrdU BrdU->Proliferation labels Ki67 Ki67 Ki67->Proliferation marks DCX DCX DCX->Immature_Neuron marks NeuN NeuN NeuN->Mature_Neuron marks

Figure 3. Relationship between common neurogenesis markers.

References

Application Notes and Protocols: Western Blot for pCREB after Spadin Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis for phosphorylated CREB (pCREB) in response to the administration of Spadin, a potent and selective antagonist of the TREK-1 potassium channel.

Introduction

This compound is a naturally derived peptide that has shown promise as a rapid-acting antidepressant.[1] Its mechanism of action involves the blockade of the two-pore domain potassium channel TREK-1.[2] Inhibition of TREK-1 leads to neuronal depolarization and the activation of downstream signaling cascades that are implicated in neurogenesis and synaptic plasticity, key processes often impaired in depression.[3] One of the critical downstream targets of this compound's action is the cAMP response element-binding protein (CREB).[4] Phosphorylation of CREB at serine 133 (pCREB) is a key event that enables it to act as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). Therefore, assessing the levels of pCREB via Western blotting is a crucial method for evaluating the efficacy and mechanism of action of this compound and its analogs.

Data Presentation: Quantitative Analysis of pCREB Induction by this compound

The following table summarizes the quantitative data on the induction of pCREB following this compound administration from published studies. This provides a reference for the expected magnitude of the effect.

Treatment GroupDosageTreatment DurationTissue/Cell TypeFold Change in pCREB vs. Control (Mean ± SD)Reference
This compound10 µM4 daysMouse Hippocampus~2.0-fold increase[5][6]
Saline (Control)N/A4 daysMouse Hippocampus1.0 (baseline)[5][6]

Signaling Pathway and Experimental Workflow

This compound-Induced pCREB Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the phosphorylation of CREB.

Spadin_pCREB_Pathway cluster_creb This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks Depolarization Neuronal Depolarization TREK1->Depolarization inhibition leads to Signaling Downstream Signaling Cascades (e.g., PKA, CaMK) Depolarization->Signaling activates CREB CREB Signaling->CREB phosphorylates pCREB pCREB (Ser133) Transcription Gene Transcription (e.g., BDNF) pCREB->Transcription promotes

Caption: this compound blocks TREK-1, leading to pCREB activation.

Western Blot Experimental Workflow

This diagram outlines the key steps for performing a Western blot to detect pCREB after this compound treatment.

WB_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Treatment This compound or Vehicle Administration Harvest Tissue/Cell Harvest Treatment->Harvest Lysis Protein Extraction (Lysis) Harvest->Lysis Quantification Protein Quantification (BCA or Bradford) Lysis->Quantification Load Sample Loading Quantification->Load SDS_PAGE SDS-PAGE Load->SDS_PAGE Transfer Transfer to PVDF/Nitrocellulose SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (anti-pCREB / anti-CREB) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Densitometry Densitometry Analysis Detect->Densitometry Normalization Normalization to Total CREB and Loading Control Densitometry->Normalization Quantify Quantification of Fold Change Normalization->Quantify

Caption: Workflow for pCREB Western blot analysis.

Experimental Protocols

A. In Vivo Administration of this compound (Mouse Model)
  • Animal Model : Use adult male C57BL/6J mice.

  • This compound Preparation : Dissolve this compound in sterile saline (0.9% NaCl).

  • Administration : Administer this compound intraperitoneally (i.p.) at a concentration of 10⁻⁵ M.[5][6]

  • Treatment Duration : Treat animals daily for 4 consecutive days.[5][6]

  • Control Group : Administer an equivalent volume of sterile saline to the control group.

  • Tissue Collection : 24 hours after the final injection, euthanize the mice and rapidly dissect the hippocampus on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

B. Western Blot Protocol for pCREB and Total CREB

1. Protein Extraction

  • Lysis Buffer Preparation : Prepare a RIPA (Radioimmunoprecipitation assay) buffer containing:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Crucially, add fresh just before use :

      • 1x Protease Inhibitor Cocktail

      • 1x Phosphatase Inhibitor Cocktail (to preserve phosphorylation)

  • Tissue Homogenization :

    • Add 200-500 µL of ice-cold RIPA buffer to the frozen hippocampal tissue.

    • Homogenize the tissue using a Dounce homogenizer or a sonicator on ice.

  • Lysate Clarification :

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (this is the protein extract) and transfer it to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation :

    • To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer containing β-mercaptoethanol.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis :

    • Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and transfer efficiency.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The expected molecular weight for pCREB and CREB is approximately 43 kDa.[7]

4. Immunodetection

  • Blocking :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is often preferred over non-fat dry milk for phospho-antibodies to reduce background.

  • Primary Antibody Incubation :

    • Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies and Dilutions :

      • Rabbit anti-phospho-CREB (Ser133): 1:1000 dilution.

      • Rabbit anti-CREB (for total CREB): 1:1000 dilution.

    • Note: It is recommended to probe for pCREB first. After detection, the membrane can be stripped and re-probed for total CREB and a loading control.

  • Washing :

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation :

    • Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody (1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Final Washes :

    • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Chemiluminescent Detection :

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a CCD-based imager or X-ray film.

  • Densitometry and Quantification :

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the pCREB band intensity to the total CREB band intensity for each sample.

    • Further normalize this ratio to a loading control (e.g., β-actin or GAPDH) to correct for any loading inaccuracies.

    • Calculate the fold change in normalized pCREB levels in the this compound-treated group relative to the saline-treated control group.

Logical Relationship Diagram

This diagram illustrates the logical flow for data normalization and interpretation in this Western blot experiment.

Data_Logic pCREB_Intensity pCREB Band Intensity Normalized_pCREB Normalized pCREB (pCREB / Total CREB) pCREB_Intensity->Normalized_pCREB TotalCREB_Intensity Total CREB Band Intensity TotalCREB_Intensity->Normalized_pCREB LoadingControl_Intensity Loading Control Intensity (e.g., β-actin) Final_Normalized_pCREB Final Normalized pCREB (Normalized pCREB / Loading Control) LoadingControl_Intensity->Final_Normalized_pCREB Normalized_pCREB->Final_Normalized_pCREB Control_Value Control Group Final Normalized Value Final_Normalized_pCREB->Control_Value Spadin_Value This compound Group Final Normalized Value Final_Normalized_pCREB->Spadin_Value Fold_Change Fold Change Calculation (this compound Value / Control Value) Control_Value->Fold_Change Spadin_Value->Fold_Change

Caption: Data normalization and fold change calculation logic.

References

Application Notes and Protocols for Dissolving Spadin Peptide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and handling of Spadin peptide for use in various in vitro research applications. This compound is a potent and selective blocker of the two-pore domain potassium channel TREK-1, making it a valuable tool for studying neuronal excitability, depression, and other neurological disorders.

Peptide Information and Properties

This compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (sortilin). For in vitro studies, it is crucial to ensure its proper dissolution to achieve accurate and reproducible results.

PropertyValueReference
Amino Acid Sequence Tyr-Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg[1]
Molecular Weight 2012.34 g/mol [1]
Purity >95% (typically analyzed by HPLC)[1]
Appearance Lyophilized white powder[1]
Storage (Lyophilized) Store at -20°C or -80°C, protected from light.[1]
Solubility Soluble in water (up to 2 mg/mL).
Mechanism of Action Selective blocker of the TREK-1 potassium channel.[2]

Quantitative Data: In Vitro Efficacy

This compound's potency as a TREK-1 channel inhibitor has been determined in various experimental setups. The half-maximal inhibitory concentration (IC50) is a key parameter for designing in vitro experiments.

Cell TypeExperimental ConditionIC50 Value (nM)Reference
COS-7 cellsElectrophysiology (Patch-clamp)70.7[2]
hTREK-1/HEK cellsElectrophysiology (Patch-clamp)40 - 60[3]

Experimental Protocols

Reconstitution of Lyophilized this compound Peptide

This protocol describes the preparation of a stock solution from lyophilized this compound peptide. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the desired assay buffer.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water (e.g., cell culture grade) or sterile 1x Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

Protocol:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Based on a published protocol where a 10⁻³ M stock solution was prepared in distilled water, it is recommended to start with a similar concentration[2]. To prepare a 1 mM (10⁻³ M) stock solution:

    • Calculate the required volume of solvent. For example, to reconstitute 1 mg of this compound (Molecular Weight = 2012.34 g/mol ):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 2012.34 g/mol ) / 0.001 mol/L = 0.000497 L = 497 µL

    • Carefully add the calculated volume of sterile water or sterile 1x PBS (pH 7.4) to the vial.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation. If the peptide is difficult to dissolve, sonication in a water bath for a few minutes can be helpful.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.

Cell-Based Assay Protocol Example: Inhibition of TREK-1 in a Heterologous Expression System

This example protocol outlines a general procedure for testing the inhibitory effect of this compound on TREK-1 channels expressed in a cell line like HEK293 or COS-7.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing the TREK-1 channel

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 1 mM in sterile water or PBS)

  • Assay buffer (e.g., extracellular solution for electrophysiology)

  • Arachidonic acid (AA) solution (to activate TREK-1)

  • Electrophysiology setup (e.g., patch-clamp) or a fluorescence-based membrane potential assay kit

Protocol:

  • Cell Preparation: Plate the TREK-1 expressing cells at an appropriate density for the chosen assay format (e.g., on coverslips for patch-clamp or in a multi-well plate for a fluorescence assay). Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).

  • Assay Procedure (Electrophysiology Example):

    • Establish a whole-cell patch-clamp recording from a TREK-1 expressing cell.

    • Activate the TREK-1 channels by applying a solution containing an activator, such as arachidonic acid (e.g., 10 µM)[2].

    • Once a stable baseline current is established, perfuse the cells with the different concentrations of this compound.

    • Record the changes in the TREK-1 current to determine the inhibitory effect of this compound.

  • Data Analysis:

    • Measure the percentage of inhibition of the TREK-1 current at each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: TREK-1 Inhibition

This compound exerts its effects by directly binding to and blocking the TREK-1 potassium channel. This channel is activated by various stimuli, including membrane stretch and arachidonic acid. By blocking TREK-1, this compound reduces the outward potassium current, leading to membrane depolarization and increased neuronal excitability.

spadin_mechanism This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks K_efflux K+ Efflux TREK1->K_efflux AA Arachidonic Acid (Activator) AA->TREK1 Activates Depolarization Membrane Depolarization K_efflux->Depolarization Reduces Excitability Increased Neuronal Excitability Depolarization->Excitability

This compound blocks the arachidonic acid-activated TREK-1 channel.
Downstream Signaling of this compound-Mediated TREK-1 Inhibition

The inhibition of TREK-1 by this compound has been shown to trigger downstream signaling cascades associated with neurogenesis and antidepressant effects. Key downstream effectors include the activation of the transcription factor CREB (cAMP response element-binding protein) and modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

spadin_signaling This compound This compound TREK1 TREK-1 Inhibition This compound->TREK1 Depolarization Membrane Depolarization TREK1->Depolarization CREB CREB Activation (pCREB) Depolarization->CREB NFkB NF-κB Pathway Modulation Depolarization->NFkB Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis Antidepressant Antidepressant-like Effects NFkB->Antidepressant Neurogenesis->Antidepressant

Downstream effects of this compound's inhibition of the TREK-1 channel.
Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound peptide.

spadin_workflow start Start reconstitute Reconstitute Lyophilized This compound Peptide start->reconstitute prepare_cells Prepare TREK-1 Expressing Cells start->prepare_cells treat_cells Treat Cells with This compound Dilutions reconstitute->treat_cells prepare_cells->treat_cells perform_assay Perform In Vitro Assay (e.g., Patch-clamp, Ca2+ imaging) treat_cells->perform_assay analyze_data Analyze Data and Determine IC50 perform_assay->analyze_data end End analyze_data->end

A generalized workflow for in vitro experiments using this compound.

References

Elucidating the Activity of Spadin: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising therapeutic agent with rapid-acting antidepressant effects.[1][2] Its primary mechanism of action involves the direct inhibition of the two-pore domain potassium channel TREK-1 (K2P2.1).[1][2][3] Blockade of TREK-1 by this compound leads to neuronal membrane depolarization and the activation of downstream signaling cascades, ultimately promoting neurogenesis and synaptogenesis.[3][4] This document provides detailed protocols for a suite of cell-based assays designed to characterize and quantify the activity of this compound, offering valuable tools for basic research and drug discovery programs.

Direct Modulation of TREK-1 Channel Activity

The most direct method to assess this compound's activity is to measure its effect on TREK-1 channel function using electrophysiology.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in living cells, providing a precise quantification of this compound's inhibitory effect on TREK-1.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Recording cluster_2 Analysis prep Plate TREK-1 expressing cells (e.g., HEK293 or COS-7) patch Establish whole-cell patch clamp configuration prep->patch activate Activate TREK-1 channels (e.g., with Arachidonic Acid) patch->activate record_base Record baseline TREK-1 current activate->record_base apply_this compound Apply this compound record_base->apply_this compound record_this compound Record TREK-1 current in the presence of this compound apply_this compound->record_this compound analyze Measure current inhibition and determine IC50 record_this compound->analyze cluster_0 Cell Treatment & Lysis cluster_1 Western Blot cluster_2 Detection & Analysis treat Treat cultured neurons or TREK-1 expressing cells with this compound lyse Lyse cells and quantify protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane transfer->block probe_pERK Probe with anti-p-ERK1/2 antibody block->probe_pERK probe_tERK Probe with anti-total-ERK1/2 antibody probe_pERK->probe_tERK detect Chemiluminescent detection probe_tERK->detect analyze Quantify band intensities and calculate p-ERK/total-ERK ratio detect->analyze cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Imaging & Analysis culture Culture neurons on coverslips treat Treat with this compound culture->treat fix Fix and permeabilize cells treat->fix block Block non-specific binding fix->block primary_ab Incubate with anti-pCREB primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (DAPI) secondary_ab->counterstain image Acquire fluorescence images counterstain->image analyze Quantify nuclear pCREB fluorescence intensity image->analyze

References

Application Notes and Protocols for Spadin in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Spadin, a specific blocker of the TREK-1 potassium channel, in primary neuronal culture experiments. This document includes an overview of this compound's mechanism of action, detailed protocols for key applications, and expected outcomes with quantitative data presented for easy reference.

Introduction to this compound

This compound is a synthetic peptide derived from the propeptide of sortilin, an endogenous antagonist of the two-pore domain potassium channel TREK-1.[1] By inhibiting TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This action modulates neuronal excitability and activates downstream signaling pathways crucial for neuronal survival, growth, and plasticity.[2][3] this compound has emerged as a promising tool for studying neuronal function and as a potential therapeutic agent with rapid antidepressant effects.[1]

Mechanism of Action

This compound exerts its effects primarily through the blockade of TREK-1 channels.[1] This inhibition triggers a cascade of intracellular events, including the activation of the MAPK/ERK and PI3K/Akt signaling pathways.[2] These pathways are pivotal in mediating neuroprotective effects, promoting synaptogenesis, and enhancing neuronal plasticity.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for the use of this compound in primary neuronal cultures based on published literature.

Table 1: this compound Binding and Inhibitory Concentrations

ParameterValueCell TypeReference
Binding Affinity (Kd)10 nMMouse Cortical Neurons[1]
IC50 (TREK-1 Inhibition)~70.7 nMCOS-7 Cells (expressing TREK-1)[1][4]
Effective Concentration (Synaptogenesis)10⁻⁷ M (100 nM)Mouse Cortical Neurons[2]
Effective Concentration (Neuroprotection)1 µMMouse Cortical Neurons[2]
Effective Concentration (Electrophysiology)1 µMMouse Cortical Neurons[2]

Table 2: this compound's Effects on Downstream Signaling and Gene Expression

AssayTreatment TimeThis compound ConcentrationObserved EffectCell TypeReference
ERK1/2 Phosphorylation15 minutes10⁻⁷ MPeak phosphorylationMouse Cortical Neurons[2]
Akt Phosphorylation15 minutes10⁻⁷ MPeak phosphorylationMouse Cortical Neurons[2]
PSD-95 mRNA Expression8 hours10⁻⁷ MPeak expressionMouse Cortical Neurons[2]
Synapsin mRNA Expression8 hours10⁻⁷ MPeak expressionMouse Cortical Neurons[2]

Table 3: Functional Outcomes of this compound Treatment in Primary Neuronal Cultures

Functional AssayTreatment TimeThis compound ConcentrationOutcomeCell TypeReference
Neuroprotection (against Staurosporine)2-4 hours1 µMInhibition of Caspase-3 activityMouse Cortical Neurons[2]
Synaptogenesis4 days10⁻⁷ MIncreased proportion of mature spinesMouse Cortical Neurons[2]
Neuronal Depolarization1 hour1 µMIncreased membrane potentialMouse Cortical Neurons[2]

Signaling Pathways and Experimental Workflows

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Neuronal Depolarization TREK1->Depolarization Leads to PI3K PI3K Depolarization->PI3K MAPK_pathway MAPK/ERK Pathway Depolarization->MAPK_pathway Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection ERK ERK1/2 MAPK_pathway->ERK Synaptogenesis Synaptogenesis (Spine Maturation) ERK->Synaptogenesis

Caption: this compound's signaling cascade in primary neurons.

Experimental_Workflow_Synaptogenesis Culture 1. Culture Primary Neurons (e.g., Cortical or Hippocampal) for 10-14 days in vitro (DIV) Treat 2. Treat with this compound (100 nM) or Vehicle Control Culture->Treat Incubate 3. Incubate for desired duration (e.g., 8h for mRNA, 24-96h for protein/morphology) Treat->Incubate qPCR 4a. qPCR for PSD-95 & Synapsin mRNA Incubate->qPCR Western 4b. Western Blot for PSD-95 & Synapsin Protein Incubate->Western ICC 4c. Immunocytochemistry for Dendritic Spine Morphology Incubate->ICC

Caption: Workflow for synaptogenesis analysis.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a general guideline for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and experimental requirements.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-A)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare culture plates by coating with Poly-D-lysine or Poly-L-lysine overnight in an incubator. Wash plates with sterile water before use.

  • Dissect the desired brain region (cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.

  • Mince the tissue and transfer to the digestion solution. Incubate at 37°C for the recommended time (typically 15-30 minutes).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue.

  • Plate the cells onto the coated culture vessels at the desired density (e.g., 30,000-60,000 cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Perform partial media changes every 3-4 days. Cultures are typically ready for experimental use after 10-14 days in vitro (DIV).

Protocol 2: Analysis of this compound-Induced Neuronal Signaling (Western Blot)

This protocol describes the detection of ERK1/2 and Akt phosphorylation in response to this compound treatment.

Materials:

  • Primary neuronal cultures (10-14 DIV)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat primary neuronal cultures with this compound (e.g., 100 nM) for 15 minutes. Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Assessment of this compound's Neuroprotective Effects (Caspase-3 Activity Assay)

This protocol measures the effect of this compound on apoptosis induced by a neurotoxic agent like staurosporine.

Materials:

  • Primary neuronal cultures (10-14 DIV)

  • This compound

  • Staurosporine

  • Caspase-3 activity assay kit (e.g., using Ac-DEVD-AMC as a substrate)

  • Fluorometer

Procedure:

  • Pre-treat primary neuronal cultures with this compound (1 µM) for a specified time (e.g., 30 minutes).

  • Induce apoptosis by adding staurosporine (e.g., 1 µM) and incubate for 2-4 hours.[2] Include control groups (vehicle only, this compound only, staurosporine only).

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to the lysates and incubate as recommended.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Express the caspase-3 activity relative to the control group.

Protocol 4: Evaluation of this compound's Effect on Synaptogenesis (Immunocytochemistry)

This protocol outlines the visualization and quantification of synaptic markers and dendritic spine morphology.

Materials:

  • Primary neuronal cultures on coverslips (e.g., 14-21 DIV)

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., PBS with BSA and normal goat serum)

  • Primary antibodies (e.g., anti-PSD-95, anti-synapsin, anti-MAP2)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope (confocal recommended)

  • Image analysis software

Procedure:

  • Treat neuronal cultures with this compound (100 nM) or vehicle for the desired duration (e.g., 4 days).

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the number and intensity of synaptic puncta (PSD-95 and synapsin) and to assess dendritic spine density and morphology.

References

Application Notes and Protocols: Intraperitoneal vs. Intravenous Administration of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin is a naturally derived peptide that has garnered significant interest as a potential fast-acting antidepressant. Its mechanism of action involves the specific blockade of the two-pore domain potassium channel TREK-1.[1][2] Inhibition of TREK-1 leads to neuronal depolarization and an increase in the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus, effects correlated with antidepressant activity.[3][4] Preclinical studies in rodent models have demonstrated the efficacy of this compound in behavioral tests predictive of antidepressant effects.[3] The choice of administration route, primarily intraperitoneal (IP) or intravenous (IV), is a critical consideration in experimental design, influencing the peptide's bioavailability, pharmacokinetics, and ultimate therapeutic effect.

These application notes provide a comparative overview of IP and IV administration of this compound, summarizing available data and offering detailed experimental protocols to guide researchers in their study design.

Data Presentation: Efficacy of this compound by Administration Route

Administration RouteEffective Molar Concentration (in FST)Reported Reduction in Immobility TimeReference
Intraperitoneal (IP) 10⁻⁵ M55.30%[5]
Intravenous (IV) 10⁻⁶ M62.9%[5]
Intracerebroventricular (ICV) 10⁻⁷ M66.8%[5]

Note: The in vivo stability of this compound is a key consideration. Following a single intraperitoneal injection, the antidepressant activity of this compound in the Forced Swimming Test was observed to dissipate after 7 hours.[6] Conversely, a 4-day course of intravenous this compound administration has been shown to produce robust antidepressant effects and stimulate neurogenesis.[1][7]

Signaling Pathway of this compound

This compound exerts its antidepressant effects by inhibiting the TREK-1 potassium channel. This action initiates a signaling cascade that ultimately leads to neuroadaptive changes associated with mood regulation.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel (K+ Efflux) This compound->TREK1 Depolarization Neuronal Depolarization FiringRate Increased 5-HT Neuron Firing Rate Depolarization->FiringRate CREB CREB Activation FiringRate->CREB BDNF Increased BDNF Expression CREB->BDNF Antidepressant Antidepressant Effects BDNF->Antidepressant

Caption: this compound's signaling pathway leading to antidepressant effects.

Experimental Workflow: IP vs. IV Administration

The selection of an administration route for this compound will depend on the specific aims of the experiment. The following diagram illustrates a general workflow for in vivo studies.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Peptide This compound Peptide (Lyophilized) Reconstitution Reconstitution & Dose Calculation Peptide->Reconstitution Vehicle Sterile Vehicle (e.g., Saline) Vehicle->Reconstitution IP_Admin Intraperitoneal (IP) Injection Reconstitution->IP_Admin IV_Admin Intravenous (IV) Injection Reconstitution->IV_Admin Behavior Behavioral Testing (e.g., FST, TST) IP_Admin->Behavior PK Pharmacokinetic Analysis IP_Admin->PK PD Pharmacodynamic Analysis IP_Admin->PD IV_Admin->Behavior IV_Admin->PK IV_Admin->PD

Caption: General workflow for in vivo studies of this compound.

Experimental Protocols

The following are detailed protocols for the intraperitoneal and intravenous administration of this compound in mice. These protocols are intended as a guide and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free saline or other appropriate vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 ml sterile syringes

  • 25-27 gauge sterile needles (½ to ⅝ inch length)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Reconstitute the peptide in a sterile vehicle to a desired stock concentration. For example, if the desired dose is 10⁻⁵ M in a 100 µl injection volume, prepare the stock solution accordingly.

    • Gently vortex to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the mouse to determine the precise injection volume.

    • Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.

  • Injection Procedure:

    • Position the mouse in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.

    • Cleanse the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

    • Inject the calculated volume of the this compound solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Intravenous (IV) Injection of this compound in Mice (Tail Vein)

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free saline or other appropriate vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 ml sterile syringes or insulin syringes

  • 27-30 gauge sterile needles

  • A mouse restrainer

  • A heat lamp or warming pad (optional, to induce vasodilation)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Peptide Reconstitution:

    • Follow the same procedure as described in the IP injection protocol to prepare the this compound solution. Ensure the solution is free of any particulates.

  • Animal Preparation:

    • Weigh the mouse to calculate the correct injection volume.

    • Place the mouse in a suitable restrainer to immobilize it and provide access to the tail.

    • To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes. This will cause vasodilation.

  • Injection Procedure:

    • Identify one of the two lateral tail veins.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visibility.

    • Position the needle, with the bevel facing up, nearly parallel to the tail vein.

    • Carefully insert the needle into the vein. A slight decrease in resistance will be felt upon successful entry.

    • Slowly inject the this compound solution. The solution should flow smoothly without causing a subcutaneous bleb. If a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection more proximally on the same or opposite vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Conclusion

The choice between intraperitoneal and intravenous administration of this compound is a critical determinant of experimental outcomes. IV injection offers rapid and complete bioavailability, which may be advantageous for acute studies and for achieving higher peak plasma concentrations with a lower dose. However, it is a more technically demanding procedure. IP injection is a simpler and less stressful method for the animal, but the bioavailability of the peptide may be reduced due to potential first-pass metabolism in the liver. For chronic studies, the route of administration should be carefully considered in light of the peptide's in vivo stability. The provided protocols offer a standardized approach to both administration methods, ensuring reproducibility in preclinical research aimed at further elucidating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In-Vivo Stability of Spadin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in-vivo stability of the Spadin peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of using this compound in vivo?

The primary limitation of this compound for in-vivo applications is its short half-life. Studies have shown that the antidepressant-like activity of this compound disappears approximately 7 hours after administration, necessitating strategies to improve its stability and bioavailability.[1][2][3][4]

Q2: What are the most effective strategies to improve the in-vivo stability of this compound?

The most successful reported strategy is the development of shortened this compound analogs. By analyzing the degradation products of this compound in blood, researchers designed a 7-amino-acid peptide, PE 22-28, and its derivatives, which have demonstrated significantly improved stability and efficacy.[1][2][3][4] Other potential strategies for improving peptide stability in general include PEGylation, amino acid substitution (e.g., using D-amino acids), and formulation modifications.[5][6][7]

Q3: How do shortened this compound analogs like PE 22-28 compare to the original this compound peptide?

Shortened analogs such as PE 22-28 and its derivatives (e.g., G/A-PE 22-28 and biotinylated-G/A-PE 22-28) exhibit superior properties compared to this compound. These analogs have a significantly longer duration of action, lasting up to 23 hours, compared to this compound's 7 hours.[1][2][3][4] They also show a much higher affinity and specificity for the TREK-1 channel, with IC50 values in the nanomolar and even picomolar range, compared to this compound's IC50 of 40-60 nM.[1][2][3][4]

Q4: What is the mechanism of action of this compound and its analogs?

This compound and its analogs exert their antidepressant effects by specifically blocking the TREK-1 (TWIK-related potassium channel 1) channel.[1][2][3][8] TREK-1 is a two-pore domain potassium channel involved in regulating neuronal excitability. By inhibiting TREK-1, this compound and its analogs modulate neuronal activity, leading to antidepressant-like effects, increased neurogenesis, and synaptogenesis.[1][2][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low in-vivo efficacy of this compound. Rapid degradation of the peptide in the bloodstream.Consider using a more stable analog such as PE 22-28 or its derivatives.[1][2][3][4] Alternatively, explore formulation strategies like encapsulation or co-administration with protease inhibitors.[11]
Inconsistent results in behavioral tests (e.g., Forced Swim Test). Variability in peptide stability and bioavailability. Improper animal handling or experimental procedure.Ensure consistent and appropriate administration of the peptide. Use a well-characterized, stable analog for more reproducible results.[2][4] Strictly follow standardized protocols for behavioral experiments.
Difficulty replicating published IC50 values for this compound or its analogs. Issues with the patch-clamp technique or cell line. Purity of the synthesized peptide.Verify the experimental setup for patch-clamp recordings, including the cell line expressing the hTREK-1 channel.[1][3] Confirm the purity and concentration of the peptide using methods like HPLC and mass spectrometry.[12]
Peptide analog shows poor solubility. Intrinsic physicochemical properties of the modified peptide.Modify the peptide sequence to include more hydrophilic residues. Consider PEGylation to improve solubility. Experiment with different formulation buffers and excipients.

Quantitative Data Summary

Table 1: Comparison of In-Vivo Efficacy and Stability of this compound and its Analogs

PeptideDoseHalf-Time of Effect (in vivo)Reference(s)
This compound100 µg/kg~6-7 hours[2][4]
PE 22-283.0-4.0 µg/kgUp to 23 hours[1][2][3]
G/A-PE 22-283.2 µg/kg~14 hours[13]
G/A-PE 22-2832.0 µg/kg~21 hours[2]
Biotinylated-G/A-PE 22-284.0 µg/kg~17 hours[13]
Biotinylated-G/A-PE 22-2840.0 µg/kg~23 hours[2]

Table 2: In-Vitro TREK-1 Inhibition by this compound and its Analogs

PeptideIC50 (nM)Reference(s)
This compound40 - 60[1][2][3][4]
PE 22-280.12[1][2][3][4]
G/A-PE 22-280.12[2]
Biotinylated-G/A-PE 22-281.2[3]

Experimental Protocols

Protocol 1: In-Vitro Half-Life of this compound in Serum

This protocol is adapted from studies investigating the stability of this compound and its analogs.[4]

Materials:

  • This compound peptide (or analog)

  • Mouse serum

  • Metalloprotease inhibitor (e.g., 1,10-phenanthroline)

  • 2.5 M HCl

  • C18 Sep-Pak cartridges

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubate 10 nmoles of the peptide with 200 µl of mouse serum at room temperature. To assess the role of metalloproteases, a parallel incubation can be performed in the presence of 1 mM 1,10-phenanthroline.

  • Collect samples at various time points (e.g., 2, 5, 15, 30, and 60 minutes).

  • Stop the reaction by adding 5 µl of 2.5 M HCl.

  • Load the acidified samples onto C18 Sep-Pak cartridges for solid-phase extraction.

  • Elute the peptide and lyophilize the samples.

  • Reconstitute the samples in a suitable solvent and analyze by HPLC to quantify the amount of remaining peptide at each time point.

  • Calculate the half-life by plotting the percentage of remaining peptide against time.

Protocol 2: Forced Swim Test (FST) for Antidepressant Activity

This is a common behavioral test used to assess the antidepressant efficacy of compounds.[2][4]

Materials:

  • This compound or analog solution

  • Saline solution (control)

  • Cylindrical tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Administer the test compound (e.g., this compound at 100 µg/kg or PE 22-28 at 3-4 µg/kg) or saline to mice via intraperitoneal (i.p.) injection.

  • After a specific time (e.g., 30 minutes for acute studies), individually place each mouse into the cylindrical tank.

  • Record the behavior of the mice for a 6-minute period.

  • Analyze the last 4 minutes of the recording, measuring the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.

  • A significant reduction in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.

Visualizations

Spadin_TREK1_Signaling_Pathway cluster_neuron Neuronal Membrane cluster_effects Cellular Effects This compound This compound / Analogs TREK1 TREK-1 Channel This compound->TREK1 Binds to & Blocks MAPK_PI3K MAPK/PI3K Pathways This compound->MAPK_PI3K Activates K_efflux K+ Efflux Neuron Neuron Hyperpolarization Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Block Block Leads_to Leads_to2 Leads_to3 Synaptogenesis Synaptogenesis MAPK_PI3K->Synaptogenesis Neurogenesis Neurogenesis MAPK_PI3K->Neurogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant Neurogenesis->Antidepressant

Caption: this compound/TREK-1 Signaling Pathway.

Peptide_Stability_Workflow Start Start: Peptide Synthesis & Purification Incubation Incubate Peptide in Serum/Plasma Start->Incubation Time_Points Collect Samples at Multiple Time Points Incubation->Time_Points Extraction Stop Reaction & Extract Peptide Time_Points->Extraction Analysis Quantify Remaining Peptide (e.g., HPLC, LC-MS) Extraction->Analysis Data_Analysis Calculate Half-Life & Degradation Rate Analysis->Data_Analysis End End: Stability Profile Determined Data_Analysis->End

Caption: Experimental Workflow for In-Vitro Peptide Stability Assay.

Troubleshooting_Logic Start Low In-Vivo Efficacy Observed Check_Stability Is Peptide Stability Confirmed? Start->Check_Stability Investigate Improve_Stability Action: Use Stable Analog (e.g., PE 22-28) or Modify Formulation Check_Stability->Improve_Stability No Check_Dose Is the Dose Appropriate? Check_Stability->Check_Dose Yes Improve_Stability->Check_Dose Adjust_Dose Action: Perform Dose-Response Study Check_Dose->Adjust_Dose No Check_Protocol Are Behavioral Protocols Standardized? Check_Dose->Check_Protocol Yes Adjust_Dose->Check_Protocol Standardize_Protocol Action: Review and Standardize Experimental Procedures Check_Protocol->Standardize_Protocol No Success Improved Efficacy Check_Protocol->Success Yes Standardize_Protocol->Success

Caption: Troubleshooting Logic for Low In-Vivo Efficacy.

References

challenges with Spadin peptide solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Spadin peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?

A1: For initial reconstitution, sterile distilled water is a good starting point. One study reports dissolving a stock solution of this compound in distilled water to a concentration of 10⁻³ M.[1] The trifluoroacetate (TFA) salt form of this compound generally exhibits enhanced solubility in aqueous solutions.[2] Alternatively, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, with a reported solubility of up to 2 mg/mL.[3] For more hydrophobic preparations, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also viable options, with reported solubilities of 3 mg/mL and 5 mg/mL, respectively.[3]

Q2: My this compound peptide is not dissolving completely in water. What should I do?

A2: If you encounter solubility issues with water, several troubleshooting steps can be taken. First, ensure you are using sterile, and ideally oxygen-free, water.[4] Gentle warming of the solution can aid dissolution, but avoid excessive heat.[4] Sonication is a highly effective method to improve solubility and reduce aggregation; brief pulses of sonication (e.g., 3 sessions of 10 seconds with cooling on ice in between) are recommended.[4] If the peptide remains insoluble, consider using a small amount of an organic solvent like DMSO to first dissolve the peptide, followed by gradual dilution with your aqueous buffer.[5]

Q3: Can I store this compound peptide in solution? If so, what are the recommended storage conditions?

A3: While lyophilized this compound is stable at -20°C or colder for extended periods, peptides in solution have a more limited shelf life.[6][7] It is highly recommended to prepare aliquots of your this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] For short-term storage (a few weeks), frozen aliquots at -20°C are suitable. For longer-term storage, -80°C is preferable.[6]

Q4: I observed precipitation when diluting my this compound stock solution into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into a buffer or medium of different pH or ionic strength is a common issue with peptides.[8] This may be due to the peptide's isoelectric point. To address this, you can try a few strategies. First, try adjusting the pH of your stock solution or the final medium. Since the overall charge of a peptide affects its solubility, making the solution more acidic or basic can improve solubility.[9] Another approach is to dissolve the peptide initially in a small amount of DMSO and then slowly add it to the stirring cell culture medium.[5] It is crucial to ensure the final DMSO concentration is not toxic to your cells, typically below 0.5%.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Cloudy or unclear solution after reconstitution Incomplete dissolution or peptide aggregation.1. Use gentle vortexing or sonication to aid dissolution.[4]2. Try gentle warming of the solution.[4]3. If using an aqueous solvent, consider re-dissolving in a small amount of DMSO first, then diluting.[5]
Precipitate forms over time in solution Peptide aggregation or instability in the chosen buffer.1. Ensure the pH of the buffer is not close to the peptide's isoelectric point.[9]2. Store aliquots at -80°C to minimize degradation and aggregation.[6]3. Consider adding a small amount of organic solvent or a cryoprotectant like glycerol to the storage buffer.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization or degradation.1. Always centrifuge the vial before use to pellet any undissolved peptide.[4]2. Visually inspect the solution for clarity before each use.[10]3. Prepare fresh dilutions from a properly stored stock solution for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide

This protocol provides a general guideline for reconstituting lyophilized this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • (Optional) DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe type)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubilization Test (Recommended): If you are unsure about the solubility, use a small, pre-weighed aliquot to test different solvents.

  • Solvent Addition: Add the desired volume of sterile water or PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution:

    • Gently vortex the vial.

    • If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or use a probe sonicator for short bursts, keeping the sample on ice to prevent heating.

  • Alternative for Hydrophobic Peptides: If the peptide is difficult to dissolve in aqueous solutions, first dissolve it in a minimal amount of DMSO (e.g., to make a 10 mg/mL stock). Then, slowly add this stock solution to your aqueous buffer while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C for short-term or -80°C for long-term storage.

This compound Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Cascade

This compound exerts its effects by blocking the TREK-1 two-pore domain potassium channel. This inhibition leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which converge on the phosphorylation and activation of the transcription factor CREB.[1][11] This cascade is believed to underlie the antidepressant and neurogenic effects of this compound.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits MAPK_ERK MAPK/ERK Pathway TREK1->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway TREK1->PI3K_Akt Activates CREB CREB MAPK_ERK->CREB PI3K_Akt->CREB pCREB pCREB (Active) CREB->pCREB Phosphorylation Neurogenesis Neurogenesis & Antidepressant Effects pCREB->Neurogenesis Promotes Spadin_Astrocyte_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits NFkB NF-κB Pathway TREK1->NFkB Inhibits A1_Astrocyte A1-like Reactive Astrocyte Activation NFkB->A1_Astrocyte Promotes Solubility_Workflow start Start: Lyophilized this compound test_water Test Small Amount in Sterile Water start->test_water dissolved_water Soluble? test_water->dissolved_water sonicate Apply Sonication and/or Gentle Warming dissolved_water->sonicate No proceed Proceed with Stock Preparation dissolved_water->proceed Yes dissolved_sonicate Soluble? sonicate->dissolved_sonicate test_dmso Test Small Amount in DMSO dissolved_sonicate->test_dmso No dissolved_sonicate->proceed Yes dissolved_dmso Soluble? test_dmso->dissolved_dmso dissolved_dmso->proceed Yes adjust_ph Adjust pH (Acidic/Basic) dissolved_dmso->adjust_ph No retest Retest Solubility adjust_ph->retest retest->dissolved_water

References

Spadin Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spadin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary established mechanism of action is the selective, state-dependent blockade of the two-pore domain potassium channel TREK-1 (K2P2.1). This compound specifically antagonizes the arachidonic acid (AA)-activated state of the TREK-1 channel, rather than blocking it in its basal state.[1][2] This unique mechanism is thought to contribute to its favorable side-effect profile compared to non-state-dependent channel blockers.

Q2: I am observing effects in my experiment that don't seem to be explained by TREK-1 inhibition. What are the known off-target interactions of this compound?

A2: While this compound is highly selective for TREK-1 over other related potassium channels, it does have another known high-affinity binding partner: the neurotensin receptor 3 (NTSR3), also known as Sortilin.[1][2] NTSR3/Sortilin can physically associate with the TREK-1 channel, potentially modulating its expression and function. Therefore, some observed effects could be mediated by this compound's interaction with NTSR3/Sortilin. It is crucial to determine the expression of both TREK-1 and NTSR3/Sortilin in your experimental system.

Q3: Could this compound be interacting with other G-protein coupled receptors (GPCRs) or ion channels?

A3: Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of GPCRs and ion channels (e.g., a Eurofins SafetyScreen panel). However, studies have shown this compound to be selective for TREK-1 over the closely related K2P channels TREK-2, TRAAK, TASK, and TRESK. Effects on the serotonergic system, potentially involving 5-HT4 and mGluR2/3 receptors, have been reported to be indirect and dependent on TREK-1 channels within specific neural circuits in the medial prefrontal cortex, rather than direct binding to these GPCRs.[3][4]

Q4: this compound is activating the MAPK/ERK and/or PI3K/AKT pathways in my cells. Is this an off-target effect?

A4: Activation of MAPK/ERK and PI3K/AKT signaling pathways has been reported as a downstream consequence of this compound's action. This is generally considered to be linked to its on-target effect on TREK-1. By blocking TREK-1, this compound can cause neuronal depolarization, leading to an influx of calcium and subsequent activation of various intracellular signaling cascades, including MAPK/ERK and PI3K/AKT, which are associated with neurogenesis and synaptogenesis.[5] However, a direct, TREK-1-independent activation of these pathways by this compound at a different target cannot be definitively ruled out without broader off-target screening data.

Q5: I'm seeing changes in intracellular calcium levels in response to this compound. Is this expected?

A5: Yes, an increase in intracellular calcium is an expected downstream effect of this compound's inhibition of TREK-1 channels in excitable cells like neurons and pancreatic beta cells.[5][6] Blocking the outward potassium current through TREK-1 leads to membrane depolarization, which in turn can open voltage-gated calcium channels, resulting in calcium influx.

Troubleshooting Guide

Observed Issue Potential Cause / Troubleshooting Step
Unexpected pharmacological response in a cell line. 1. Verify Target Expression: Confirm that your cell line expresses the TREK-1 channel. Use RT-qPCR or Western blot. 2. Check for NTSR3/Sortilin Expression: As a known binding partner, the presence of NTSR3/Sortilin could mediate or modulate this compound's effects. 3. Consider the State of TREK-1: this compound's blocking action is dependent on the activation state of TREK-1, particularly by arachidonic acid. If TREK-1 is not in an activated state in your system, the effects of this compound may be minimal.
Effect of this compound is inconsistent across experiments. 1. Peptide Stability: Ensure proper storage and handling of the this compound peptide to avoid degradation. Prepare fresh solutions for each experiment. 2. Assay Conditions: The presence of endogenous activators of TREK-1 (like arachidonic acid) in your cell culture media or tissue preparation can influence this compound's efficacy. Standardize your experimental conditions.
Observing effects on serotonin or glutamate signaling. 1. Indirect Circuit-Level Effect: If working in complex tissue (e.g., brain slices) or in vivo, be aware that this compound's effects on neurotransmitter systems may be indirect, arising from the modulation of neuronal excitability in specific brain regions like the medial prefrontal cortex.[3][4] These are likely downstream consequences of TREK-1 blockade, not direct off-target binding.
Activation of signaling pathways (MAPK, PI3K) seems disproportionate to TREK-1 expression. 1. Pathway Crosstalk: These are common signaling pathways with a high degree of crosstalk. The observed activation could be an amplified downstream signal. 2. Rule out NTSR3/Sortilin Signaling: Investigate if NTSR3/Sortilin activation alone can trigger these pathways in your experimental model. 3. Consider a TREK-1 Knockout/Knockdown Control: The most definitive way to confirm if an effect is TREK-1 dependent is to repeat the experiment in a system where TREK-1 has been genetically removed or silenced.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional concentrations for this compound.

Table 1: Binding Affinities

TargetLigandKd / KiAssay TypeCell SystemReference
TREK-1 125I-Spadin~10 nMRadioligand BindingTREK-1 transfected COS-7 cells[7]
NTSR3/Sortilin 125I-Neurotensin8 nM (Ki for this compound)Radioligand BindingC13NJ microglial cells[7]

Table 2: Functional Potency and Selectivity

Target/AssayIC50 / EC50ConditionsExperimental SystemReference
TREK-1 Inhibition ~71 nMArachidonic acid-stimulated currentTREK-1 transfected COS-7 cells[7]
TREK-2, TRAAK, TASK, TRESK No significant inhibitionN/AVarious expression systemsN/A
Intracellular Calcium Increase EC50 not determined100 nM this compound testedMIN6-B1 pancreatic β-cells[5]
5-HT Neuron Firing Rate N/A10 µM this compound (i.p.)In vivo (mouse Dorsal Raphe)[8]

Note: Comprehensive screening data against a wider range of targets is not publicly available. The selectivity against other K2P channels is qualitatively described in the literature but lacks specific IC50 values.

Key Signaling Pathways and Experimental Workflows

On-Target and Downstream Signaling of this compound

This compound's primary interaction with the TREK-1 channel leads to a cascade of downstream events, particularly in neurons. The blockade of this potassium channel causes membrane depolarization, which is a key trigger for subsequent signaling.

Spadin_Signaling This compound This compound TREK1 TREK-1 Channel (AA-activated state) This compound->TREK1 Inhibits K⁺ efflux NTSR3 NTSR3/Sortilin This compound->NTSR3 Binds Depolarization Membrane Depolarization TREK1->Depolarization NTSR3->TREK1 Modulates expression Ca_Influx Ca²+ Influx (via VGCCs) Depolarization->Ca_Influx PI3K_AKT PI3K/AKT Pathway Ca_Influx->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK CREB CREB Phosphorylation PI3K_AKT->CREB MAPK_ERK->CREB Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis

Caption: On-target signaling cascade of this compound.

Experimental Workflow: Investigating an Unexpected Effect

If you observe a potential off-target effect, a systematic approach is necessary to determine its origin. The following workflow outlines the key steps to dissect whether the effect is mediated by TREK-1.

Troubleshooting_Workflow Start Unexpected Effect Observed with this compound Check_Expression Step 1: Confirm Target Expression - Does the system express TREK-1? - Does it express NTSR3/Sortilin? Start->Check_Expression No_Expression Result: Off-Target Effect (Mediated by an unknown target) Check_Expression->No_Expression No Yes_Expression Expression Confirmed Check_Expression->Yes_Expression Yes KO_Control Step 2: Use a Genetic Control - Test this compound in a TREK-1 knockout  or shRNA knockdown system. Yes_Expression->KO_Control Effect_Persists Result: Off-Target Effect (Independent of TREK-1) KO_Control->Effect_Persists Effect Persists Effect_Abolished Result: On-Target Effect (Mediated by TREK-1) KO_Control->Effect_Abolished Effect is Abolished

Caption: Workflow for troubleshooting potential off-target effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is adapted from methods used to determine the binding affinity of this compound to TREK-1 expressed in a heterologous system.[7]

Objective: To determine the binding affinity (Kd or Ki) of this compound for its target.

Materials:

  • Cell membranes from HEK293 or COS-7 cells transfected with human TREK-1.

  • 125I-Spadin (radioligand).

  • Unlabeled this compound (competitor).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of binding buffer, 50 µL of cell membrane preparation (5-20 µg protein), 50 µL of 125I-Spadin (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of unlabeled this compound at various concentrations (for competition assay) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of unlabeled this compound and fit the data using a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effect of this compound on TREK-1 channel currents.[7]

Objective: To measure the inhibition of TREK-1 currents by this compound.

Materials:

  • Cells expressing TREK-1 (e.g., transfected COS-7 cells or cultured neurons).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (resistance 3-5 MΩ).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 3 ATP-Mg, 0.4 GTP-Na (pH 7.2).

  • Arachidonic Acid (AA) stock solution.

  • This compound stock solution.

Procedure:

  • Preparation: Plate cells on coverslips suitable for microscopy. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Establish Whole-Cell Configuration: Approach a cell with a pipette filled with internal solution. Form a gigaohm seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit currents.

  • Channel Activation: To measure this compound's effect, first perfuse the cell with the external solution containing an activator of TREK-1, such as arachidonic acid (e.g., 10 µM). Record the activated currents.

  • This compound Application: While continuing to perfuse with AA, co-apply this compound (e.g., at concentrations from 1 nM to 1 µM) and record the currents at each concentration.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) under control, AA-activated, and this compound-treated conditions. Calculate the percentage of inhibition caused by this compound and plot a dose-response curve to determine the IC50.

Protocol 3: Western Blot for PI3K/AKT and MAPK/ERK Pathway Activation

Objective: To determine if this compound treatment leads to the phosphorylation (activation) of AKT and ERK.

Materials:

  • Cell culture or tissue samples.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer, and blotting system.

  • PVDF membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-AKT, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total AKT or total ERK, and a loading control like β-actin.

  • Densitometry: Quantify the band intensity and express the level of phosphorylated protein relative to the total protein.

References

Technical Support Center: Optimizing Spadin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Spadin in in vitro experiments. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a naturally derived peptide that functions as a potent and specific blocker of the two-pore domain potassium channel TREK-1.[1][2] Its primary mechanism involves inhibiting TREK-1 activity, which plays a crucial role in regulating neuronal excitability.[1][3] this compound has been shown to bind to the TREK-1 channel with high affinity and may act through an allosteric mechanism, particularly by antagonizing the channel's activation by arachidonic acid (AA).[1][3][4]

Q2: What are the key downstream signaling pathways affected by this compound? A2: By blocking TREK-1 channels, this compound can trigger several downstream signaling cascades. In vitro studies have demonstrated that this compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner.[5] This leads to downstream effects such as increased phosphorylation of CREB, enhanced expression of Brain-Derived Neurotrophic Factor (BDNF), and promotion of synaptogenesis markers like PSD-95 and synapsin.[1][5]

Q3: What is a good starting concentration for this compound in in vitro assays? A3: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. The reported IC₅₀ for TREK-1 inhibition is approximately 10 nM.[2] However, concentrations ranging from 100 nM to 1 µM have been used in various assays, such as electrophysiology and signaling studies.[2][6][7] It is highly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell model and endpoint.

Q4: How should I prepare and store this compound solutions? A4: this compound is a peptide and requires careful handling to maintain its stability and activity. It is best to dissolve this compound in a suitable sterile solvent, such as water or a buffer recommended by the supplier. To avoid repeated freeze-thaw cycles that can degrade the peptide, prepare concentrated stock solutions and create single-use aliquots for storage at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q5: Which cell lines or primary cultures are suitable for studying this compound's effects? A5: The choice of a cellular model depends on the expression of the TREK-1 channel. This compound's effects have been successfully studied in various models, including:

  • COS-7 cells heterologously expressing TREK-1.[1][2]

  • Primary cultures of cortical or hippocampal neurons.[1]

  • Xenopus laevis oocytes expressing murine TREK-1 channels.[3][6] Before starting, it is crucial to confirm TREK-1 expression in your chosen cell line at the mRNA or protein level.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published literature to guide your experimental design.

ParameterValueCell Type / Assay ConditionReference
Binding Affinity (Kd) 10 nMSpecific binding to TREK-1[1]
IC₅₀ ~10 nMTREK-1 channel blocking[2]
IC₅₀ ~60-70 nMInhibition of TREK-1 after pre-activation with Arachidonic Acid (AA)[6]
Effective Concentration 100 nMBlocked 63% of AA-stimulated TREK-1 currentCOS-7 Cells
Effective Concentration 1 µMUsed in electrophysiological studiesArticular Chondrocytes

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Membrane Depolarization TREK1->Depolarization Leads to PI3K PI3K Pathway Depolarization->PI3K Activates MAPK MAPK Pathway Depolarization->MAPK Activates CREB pCREB ↑ PI3K->CREB MAPK->CREB Synaptogenesis Synaptic Proteins ↑ (PSD-95, Synapsin) CREB->Synaptogenesis BDNF BDNF Expression ↑ CREB->BDNF

Caption: this compound inhibits the TREK-1 channel, leading to downstream pathway activation.

Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Seed Cells in Microplate Culture Allow Cells to Adhere (e.g., 24 hours) Start->Culture Preparethis compound Prepare this compound Serial Dilutions Culture->Preparethis compound Treat Treat Cells with this compound (include vehicle control) Preparethis compound->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Endpoint Assay (e.g., Viability, Western Blot) Incubate->Assay Measure Measure Signal (e.g., Absorbance, Fluorescence) Assay->Measure Analyze Plot Dose-Response Curve & Calculate IC₅₀/EC₅₀ Measure->Analyze End Optimal Concentration Determined Analyze->End

Caption: A stepwise workflow for determining the optimal this compound concentration in vitro.

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly dependent on the cell system.

    • Solution: Perform a wide-range dose-response experiment, from low nanomolar (1 nM) to low micromolar (10 µM), to identify the active concentration range for your specific cell line and assay.

  • Possible Cause 2: Low TREK-1 Expression. Your cell model may not express sufficient levels of the TREK-1 channel for this compound to elicit a measurable effect.

    • Solution: Validate TREK-1 expression in your cells using qPCR or Western blot. Consider using a positive control cell line known to express TREK-1 or a system with heterologous TREK-1 expression.

  • Possible Cause 3: State-Dependent Inhibition. Some studies suggest this compound's inhibitory action is state-dependent, meaning it may be more effective at preventing channel activation than blocking an already active channel.[3][4] One study found that 1 µM this compound did not significantly inhibit TREK-1 currents that were already activated by arachidonic acid.[6]

    • Solution: If your assay involves a TREK-1 activator (like AA), try pre-incubating the cells with this compound before adding the activator. This may more effectively antagonize the subsequent activation of the channel.

  • Possible Cause 4: this compound Degradation. As a peptide, this compound can be susceptible to degradation from improper storage or handling.

    • Solution: Ensure you are using fresh or properly stored single-use aliquots. Avoid multiple freeze-thaw cycles. Run a positive control experiment with a fresh batch of this compound if you suspect degradation.

Problem: I am observing high levels of cytotoxicity.

  • Possible Cause 1: Concentration is too high. While this compound is generally specific, very high concentrations can lead to off-target effects and cytotoxicity.

    • Solution: Perform a cell viability assay (e.g., MTT, resazurin, or LDH release) in parallel with your functional assay. This will help you define a non-toxic working concentration range.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound may be toxic to your cells at the final concentration used.

    • Solution: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent used in the this compound treatment group to ensure that any observed cytotoxicity is not due to the solvent itself.

Problem: My results are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Health or Density. Differences in cell confluence or passage number can significantly alter cellular responses.

    • Solution: Standardize your cell culture and seeding protocols. Ensure cells are seeded at the same density for each experiment and use cells within a consistent, low passage number range.

  • Possible Cause 2: Inconsistent Incubation Times. The activation of signaling pathways by this compound is time-dependent.[5]

    • Solution: Strictly control the duration of this compound treatment. For signaling studies, it may be necessary to perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr) to capture the peak response.

Troubleshooting this compound In Vitro Assays cluster_no_effect cluster_toxicity cluster_inconsistent Start Unexpected Results? NoEffect No Effect Observed Start->NoEffect No HighToxicity High Cytotoxicity Start->HighToxicity Toxicity Inconsistent Inconsistent Results Start->Inconsistent Variable CheckConc Concentration Optimal? NoEffect->CheckConc CheckToxConc Concentration Too High? HighToxicity->CheckToxConc CheckDensity Cell Density Standardized? Inconsistent->CheckDensity CheckTREK1 TREK-1 Expressed? CheckConc->CheckTREK1 No Sol_Dose Action: Perform Dose-Response CheckConc->Sol_Dose Yes CheckState Assay State-Dependent? CheckTREK1->CheckState No Sol_Validate Action: Validate TREK-1 with qPCR/WB CheckTREK1->Sol_Validate Yes Sol_Preincubate Action: Pre-incubate with this compound CheckState->Sol_Preincubate Yes CheckVehicle Vehicle Control Included? CheckToxConc->CheckVehicle No Sol_Viability Action: Run Viability Assay & Lower Dose CheckToxConc->Sol_Viability Yes Sol_AddVehicle Action: Add Vehicle Control Group CheckVehicle->Sol_AddVehicle No CheckTime Incubation Time Consistent? CheckDensity->CheckTime No Sol_Standardize Action: Standardize Seeding Protocol CheckDensity->Sol_Standardize Yes Sol_Timecourse Action: Standardize Time or Run Time-Course CheckTime->Sol_Timecourse No

Caption: A decision-making flowchart for troubleshooting common issues with this compound.

Detailed Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration with a Resazurin-Based Viability Assay

This protocol helps establish the dose-dependent effect of this compound on cell viability to identify both the effective concentration range and any potential cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. A suggested range is 20 µM down to 2 nM. Also, prepare a 2x vehicle control.

  • Treatment: Carefully remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2x this compound dilutions or 2x vehicle control to the appropriate wells, resulting in a 1x final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Resazurin Assay:

    • Prepare a resazurin solution in PBS as recommended by the manufacturer.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Protocol 2: Assessing Downstream Signaling (pCREB/CREB Ratio by Western Blot)

This protocol assesses the activation of a key downstream target of this compound signaling.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the predetermined optimal, non-toxic concentration of this compound for a time determined by a time-course experiment (e.g., 30 minutes). Include an untreated or vehicle-treated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-CREB (pCREB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total CREB, and subsequently a loading control like GAPDH or β-actin.

  • Analysis: Perform densitometry analysis to quantify band intensity. Calculate the pCREB/total CREB ratio for each sample and compare the this compound-treated group to the control.

References

Spadin peptide aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spadin peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during experimentation, with a focus on preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 17-amino acid peptide with the sequence YAPLPRWSGPIGVSWGLR.[1] It is a natural antagonist of the TWIK-related K+ channel-1 (TREK-1), a two-pore domain potassium channel.[1][2] By blocking TREK-1 channels, this compound induces antidepressant-like effects, making it a promising candidate for the treatment of depression.[1][3]

Q2: What are the main challenges when working with this compound in the lab?

Due to its amino acid composition, this compound can be prone to aggregation, which can affect its solubility, stability, and biological activity. Proper handling, storage, and solubilization techniques are crucial to ensure reliable and reproducible experimental results.

Q3: How should lyophilized this compound peptide be stored?

Lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light. For peptides containing residues susceptible to oxidation (like Tryptophan - W, present in this compound), storage under an inert atmosphere (e.g., argon) is recommended for long-term stability. It is also advisable to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles.

Q4: My this compound solution appears cloudy or has visible particulates. What should I do?

A cloudy or particulate-containing solution is a sign of peptide aggregation or incomplete dissolution. Do not use this solution for your experiments as the effective concentration of active, monomeric this compound will be unknown. Refer to the troubleshooting guide below for steps to address this issue.

Troubleshooting Guide

Issue 1: this compound Peptide Fails to Dissolve or Forms Aggregates

Potential Cause & Solution

  • Inappropriate Solvent: this compound has a significant number of hydrophobic residues. Dissolving it directly in aqueous buffers can lead to aggregation.

    • Recommended Action: Start by dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] Once fully dissolved, slowly add the aqueous buffer of your choice to the desired final concentration while gently vortexing.[7]

  • Incorrect pH: Peptides are least soluble at their isoelectric point (pI). The predicted pI of this compound is in the neutral to slightly basic range.

    • Recommended Action: Use a buffer with a pH that is at least one to two units away from the peptide's pI. For this compound, a slightly acidic buffer (pH 4-6) may improve solubility.

  • High Peptide Concentration: Attempting to dissolve the peptide at a very high concentration increases the likelihood of intermolecular interactions and aggregation.

    • Recommended Action: Prepare a more concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer.

  • Insufficient Agitation: The peptide may not have been adequately mixed to facilitate dissolution.

    • Recommended Action: After adding the solvent, gently vortex or sonicate the solution for a short period to aid dissolution.[5][6] Be cautious with sonication as it can generate heat.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause & Solution

  • Peptide Aggregation: Soluble aggregates may not be visible but can still interfere with the peptide's interaction with its target, leading to variable results.

    • Recommended Action: Always prepare fresh this compound solutions for your experiments. If you must store solutions, aliquot and freeze them at -20°C or -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.

  • Peptide Degradation: this compound, like all peptides, can be susceptible to degradation by proteases or unstable storage conditions.

    • Recommended Action: Use sterile, high-purity water and buffers for preparing solutions. Store stock solutions at low temperatures.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your assay.

    • Recommended Action: Use low-protein-binding microcentrifuge tubes and pipette tips.

Experimental Protocols & Data

This compound Solubility and Handling Protocol

This protocol is a general guideline for dissolving and handling this compound to minimize aggregation.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of 100% DMSO to the vial to dissolve the peptide completely. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.

  • Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS, HEPES) to the DMSO stock solution to reach the final desired peptide concentration.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your specific assay (typically ≤ 0.5%).

  • Filtration (Optional): For critical applications, the final solution can be filtered through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Workflow for Preparing this compound Solution

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Dilution cluster_3 Final Steps Lyophilized this compound Lyophilized this compound Equilibrate to RT Equilibrate to RT Lyophilized this compound->Equilibrate to RT Add 100% DMSO Add 100% DMSO Equilibrate to RT->Add 100% DMSO Vortex Gently Vortex Gently Add 100% DMSO->Vortex Gently Slowly Add Aqueous Buffer Slowly Add Aqueous Buffer Vortex Gently->Slowly Add Aqueous Buffer Vortex During Addition Vortex During Addition Slowly Add Aqueous Buffer->Vortex During Addition Check Final DMSO % Check Final DMSO % Vortex During Addition->Check Final DMSO % Sterile Filter (Optional) Sterile Filter (Optional) Check Final DMSO %->Sterile Filter (Optional) Ready for Use Ready for Use Sterile Filter (Optional)->Ready for Use

A workflow for the proper solubilization of this compound peptide to minimize aggregation.

Factors Influencing this compound Stability and Aggregation

The stability and aggregation of this compound are influenced by several physicochemical factors. Understanding these can help in designing experiments and formulating the peptide appropriately.

FactorInfluence on this compound AggregationRecommendation
pH Aggregation is more likely near the isoelectric point (pI).Maintain the solution pH at least 1-2 units away from the pI. A slightly acidic pH may be beneficial.
Temperature Higher temperatures can increase the rate of aggregation.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Peptide Concentration Higher concentrations increase the probability of intermolecular interactions leading to aggregation.Work with the lowest feasible concentration for your assay. Prepare concentrated stocks in organic solvents.
Ionic Strength The effect of salt concentration can be complex and peptide-dependent.Start with a standard physiological salt concentration (e.g., 150 mM NaCl) and optimize if aggregation is observed.
Excipients Additives can be used to stabilize the peptide and prevent aggregation.Consider the use of excipients such as surfactants (e.g., Polysorbate 80) or amino acids (e.g., Arginine, Glycine) in your formulation for long-term stability studies.
This compound Signaling Pathway in Neurons

This compound exerts its antidepressant effects by blocking the TREK-1 potassium channel, which leads to neuronal depolarization and a cascade of downstream events promoting neurogenesis and synaptogenesis.

This compound's Mechanism of Action

G This compound This compound TREK-1 Channel TREK-1 Channel This compound->TREK-1 Channel blocks Neuronal Depolarization Neuronal Depolarization TREK-1 Channel->Neuronal Depolarization leads to Increased Neuronal Firing Increased Neuronal Firing Neuronal Depolarization->Increased Neuronal Firing CREB Activation CREB Activation Neuronal Depolarization->CREB Activation Serotonin Release Serotonin Release Increased Neuronal Firing->Serotonin Release Antidepressant Effects Antidepressant Effects Serotonin Release->Antidepressant Effects Neurogenesis Neurogenesis CREB Activation->Neurogenesis Synaptogenesis Synaptogenesis CREB Activation->Synaptogenesis Neurogenesis->Antidepressant Effects Synaptogenesis->Antidepressant Effects

Simplified signaling pathway of this compound's action on TREK-1 channels in neurons.

Key Experimental Methodologies

Whole-Cell Patch-Clamp Assay for TREK-1 Channel Activity

This technique is used to measure the inhibitory effect of this compound on TREK-1 channel currents.

  • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the TREK-1 channel.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Protocol:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • TREK-1 currents are elicited by applying voltage ramps or steps.

    • The channel is activated using arachidonic acid (e.g., 10 µM).[1]

    • This compound is perfused into the bath at various concentrations to determine its inhibitory effect on the arachidonic acid-induced current.[1]

Neurogenesis Assay

This assay assesses the effect of this compound on the proliferation of new neurons.

  • Animal Treatment: Mice are treated with this compound (e.g., via intravenous or intraperitoneal injection) for a specified period (e.g., 4 consecutive days).[1][8]

  • BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU).

  • Tissue Processing: After a set time, the animals are euthanized, and their brains are collected, fixed, and sectioned.

  • Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify newly formed cells and co-stained with neuronal markers (e.g., NeuN or DCX) to confirm their neuronal phenotype.[1]

  • Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus is quantified using microscopy.[8]

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC can be used to assess the purity and stability of this compound.

  • System: A reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide.

  • Detection: The peptide is detected by its UV absorbance at a wavelength of 214 or 280 nm.

  • Analysis: The retention time and peak area are used to determine the purity and concentration of the peptide. This method can also be used to analyze the degradation of this compound in biological matrices like serum.[9]

References

Technical Support Center: Interpreting Variable Results in Spadin Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spadin behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret variable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected antidepressant-like effects of this compound in the Forced Swim Test (FST). What are the potential reasons?

A1: Several factors can contribute to a lack of effect in the FST. Consider the following:

  • Route of Administration: this compound's ability to cross the blood-brain barrier (BBB) can be limited. Intravenous (i.v.) or intraperitoneal (i.p.) administration may not deliver a sufficient concentration to the brain. Intracerebroventricular (i.c.v.) injection often yields more robust and consistent results by bypassing the BBB.[1] Some this compound analogs have been developed with improved BBB permeability.[2]

  • Dosage: The dose-response relationship for this compound can be narrow. Ensure you are using a dose that has been previously shown to be effective. A full dose-response study may be necessary for your specific animal strain and experimental conditions.

  • Timing of Injection: The antidepressant-like effects of acutely administered this compound can be time-dependent. For instance, its efficacy in the FST has been shown to diminish several hours after injection.[2][3][4] The timing of the behavioral test relative to this compound administration is critical.

  • Animal Strain: Different mouse or rat strains can exhibit significant variations in their baseline behavior in the FST and their response to antidepressants.[5] The original studies on this compound often used specific strains like C57BL/6J mice.[1]

  • Treatment Duration: While this compound is known for its rapid onset of action, some experimental paradigms may require sub-chronic (e.g., 4 days) or chronic treatment to observe significant behavioral changes.[1][6]

Q2: We are seeing high variability in our results between individual animals. How can we reduce this?

A2: Inter-individual variability is a common challenge in behavioral research. To minimize it:

  • Standardize Experimental Procedures: Ensure consistent handling, housing conditions, and time of day for testing. Even the sex of the experimenter can influence behavioral outcomes in rodents.

  • Acclimatize Animals: Properly acclimatize animals to the experimental room and handling procedures before the start of the study.

  • Control for Locomotor Activity: this compound has been shown to not affect overall locomotor activity.[1] However, if you are observing hyperactivity or sedation, it could confound the interpretation of FST results (increased swimming could be mistaken for an antidepressant effect, or sedation for increased immobility). It is good practice to assess locomotor activity in an open field test.

  • Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid unconscious bias.

Q3: Is this compound expected to be effective in models of anxiety?

A3: Current evidence suggests that this compound's effects are specific to depression-like behaviors. Studies using the elevated plus-maze and light/dark exploration tests, which are standard assays for anxiety-like behavior, have shown that this compound does not produce anxiolytic effects.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No significant difference in immobility time in the FST between this compound and vehicle groups. Inadequate brain exposure due to poor BBB permeability with peripheral administration.Consider switching to intracerebroventricular (i.c.v.) administration. Alternatively, use a this compound analog with improved in vivo stability and BBB penetration.[8][9]
Suboptimal dosage.Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental setup.
Incorrect timing of behavioral testing post-injection.Review the literature for optimal time points. This compound's effects after a single injection can be transient.[2][4]
Animal strain is not sensitive to this compound.Consider using a different, more responsive rodent strain.
Inconsistent results across different experiment days. Environmental factors are not well-controlled.Ensure consistent lighting, noise levels, and temperature in the experimental room. Standardize the time of day for testing.
Variability in handling by different experimenters.Have a single, well-trained experimenter handle the animals and conduct the tests.
Increased motor activity is observed, confounding FST results. Potential off-target effects or incorrect dosage.Although this compound is not reported to affect locomotor activity, it is crucial to perform an open field test to confirm this in your specific experimental conditions.[1] If hyperactivity is observed, re-evaluate the dosage and purity of the compound.

Data Presentation

Table 1: Summary of this compound's Efficacy in the Forced Swim Test (FST) with Different Administration Routes and Durations.

Treatment Administration Route Dose Duration Effect on Immobility Time Reference
This compoundi.c.v.10⁻⁷ MAcuteSignificant Decrease[1]
This compoundi.v.10⁻⁶ MAcuteSignificant Decrease[1]
This compoundi.p.10⁻⁵ MAcuteSignificant Decrease[1]
This compoundi.v.10⁻⁶ M4 days (sub-chronic)Significant Decrease[6]
This compoundi.v.10⁻⁶ M15 days (chronic)Significant Decrease[1]
Fluoxetinei.p.3 mg/kg4 days (sub-chronic)No Effect[6]

Table 2: Comparative Efficacy of this compound and its Analogs in the FST.

Compound Administration Route Dose Duration Effect on Immobility Time In Vivo Half-Life of Effect Reference
This compoundi.p.100 µg/kgAcuteSignificant Decrease~6 hours[2][8]
PE 22-28 (analog)i.p.3.0 µg/kgAcuteSignificant Decrease>20 hours[8]
Analog 3 (retro-inverso)i.v.10 µg/kgAcuteSignificant DecreaseExtended[2]
Analog 8 (retro-inverso)i.v.10 µg/kgAcuteSignificant DecreaseExtended[2]

Experimental Protocols

Forced Swim Test (FST) Protocol (Mouse)

  • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the mouse into the cylinder.

    • The total duration of the test is 6 minutes.

    • Record the session for later scoring.

    • Score the last 4 minutes of the test for immobility, which is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).

Novelty-Suppressed Feeding (NSF) Test Protocol (Mouse)

  • Apparatus: A novel, clean cage (e.g., 50 x 50 x 20 cm) with a single food pellet placed on a white paper in the center.

  • Procedure:

    • Food deprive the mice for 24 hours before the test.

    • Administer this compound or vehicle (typically after sub-chronic or chronic treatment).

    • Place the mouse in a corner of the novel cage.

    • Measure the latency to begin eating the food pellet (maximum test duration is typically 10-15 minutes).

  • Data Analysis: Compare the mean latency to eat between treatment groups.

Mandatory Visualizations

spadin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks Depolarization Membrane Depolarization This compound->Depolarization results in K_efflux K+ Efflux TREK1->K_efflux facilitates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability Antidepressant_Effects Antidepressant-like Effects Neuronal_Excitability->Antidepressant_Effects

Caption: this compound's mechanism of action via TREK-1 channel inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Strain, Sex, Age matched) Administration Administration (i.v., i.p., or i.c.v.) Animal_Acclimatization->Administration Drug_Prep This compound/Analog Preparation (Dose, Vehicle) Drug_Prep->Administration Timing Pre-treatment Time Administration->Timing FST Forced Swim Test (FST) Timing->FST NSF Novelty-Suppressed Feeding (NSF) Timing->NSF Open_Field Open Field Test (Locomotor Activity) Timing->Open_Field Scoring Blinded Behavioral Scoring FST->Scoring NSF->Scoring Open_Field->Scoring Stats Statistical Analysis Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A typical experimental workflow for this compound behavioral studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start No Antidepressant-like Effect Observed Route Route of Administration? Start->Route Dose Dosage? Start->Dose Timing Timing? Start->Timing Strain Animal Strain? Start->Strain ICV Switch to i.c.v. or use improved analog Route->ICV Peripheral Dose_Response Perform Dose-Response Study Dose->Dose_Response Suboptimal Optimize_Time Optimize Injection-Test Interval Timing->Optimize_Time Incorrect Change_Strain Use a More Sensitive Strain Strain->Change_Strain Insensitive

Caption: A logical troubleshooting guide for interpreting negative results.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the TREK-1 inhibitor, Spadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this compound's therapeutic development: its short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound, and why is it a concern?

This compound, a promising antidepressant peptide that selectively blocks the TREK-1 potassium channel, has a relatively short biological half-life of approximately 6 to 7 hours in vivo.[1][2][3] This limited duration of action necessitates frequent administration to maintain therapeutic concentrations, which can be a significant drawback for clinical applications.

Q2: What are the primary strategies to extend the in vivo half-life of this compound?

Researchers have successfully employed several strategies to overcome the short half-life of this compound. These can be broadly categorized as:

  • Analog Development:

    • Shortened Analogs: Creation of smaller, more stable peptide fragments. A notable example is the 7-amino-acid peptide, PE 22-28.[1][3][4]

    • Retro-Inverso Analogs: Synthesis of peptides with a reversed amino acid sequence and inverted chirality (D-amino acids instead of L-amino acids), making them resistant to proteolysis.[2]

  • Chemical Modification:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase the hydrodynamic volume of the peptide, thus reducing renal clearance.

    • Lipidation: Conjugation of lipid moieties to enhance binding to serum albumin and improve pharmacokinetic profiles.[5][6]

  • Drug Delivery Systems:

    • Nanoparticle Encapsulation: Formulation of this compound within nanoparticles to protect it from degradation and control its release.

Q3: How do shortened this compound analogs like PE 22-28 compare to the original this compound?

The shortened analog PE 22-28 has demonstrated significant improvements over the parent this compound peptide. It exhibits enhanced in vivo stability, with its duration of action extended to up to 23 hours.[1][3][4] Furthermore, PE 22-28 shows a much greater affinity and specificity for the TREK-1 channel.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its improved analog, PE 22-28.

Peptide IC50 for TREK-1 Inhibition In Vivo Duration of Action Binding Affinity (Kd) for TREK-1
This compound40-70.7 nM[1][3][7][8][9][10]~7 hours[1][3][4]~10 nM[7][10][11]
PE 22-280.12 nM[1][3]Up to 23 hours[1][3][4]Not explicitly reported, but affinity is significantly higher than this compound.

Troubleshooting Guides

Peptide Stability and Handling

Issue: Inconsistent or poor results in in vitro or in vivo experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation Peptides are susceptible to degradation by proteases. Store lyophilized peptides at -20°C or -80°C.[12] For solutions, make single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[13]
Improper Solubilization Hydrophobic peptides may not dissolve well in aqueous solutions, leading to inaccurate concentrations. Use recommended solvents based on the peptide's net charge. For difficult-to-dissolve peptides, consider using a small amount of organic solvent like DMSO or DMF before adding an aqueous buffer.[13]
Oxidation Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[5][13] Use degassed buffers and store solutions under an inert gas like nitrogen or argon.
Hygroscopicity Lyophilized peptides can absorb moisture from the air, affecting their actual weight and concentration.[14][15] Allow the peptide vial to warm to room temperature in a desiccator before opening and weighing.
Contamination Contamination with endotoxins or trifluoroacetic acid (TFA) from the synthesis process can interfere with cellular assays.[13] Use high-purity peptides and consider endotoxin removal steps if necessary.
Chemical Modification Strategies

Issue: Low yield or heterogeneity of PEGylated or lipidated this compound.

Possible Causes & Solutions:

Modification Possible Cause Troubleshooting Steps
PEGylation Non-specific conjugation: PEGylation can occur at multiple sites on the peptide, leading to a heterogeneous product.Employ site-specific PEGylation strategies by introducing a unique reactive group (e.g., a cysteine residue) at a desired location. Optimize reaction conditions such as pH, temperature, and reactant molar ratios.[16]
Loss of biological activity: The attached PEG chain may sterically hinder the peptide's binding to the TREK-1 channel.[17]Use different PEG sizes and linking chemistries. Perform functional assays to confirm that the modified peptide retains its inhibitory activity.
Lipidation Poor solubility: The addition of a lipid can make the peptide more hydrophobic and difficult to handle in aqueous solutions.[6]Optimize the formulation with surfactants or co-solvents. The choice of fatty acid and its attachment point can influence solubility.[18]
Aggregation: Lipidated peptides can self-assemble into aggregates, reducing their bioavailability.Characterize the aggregation state using techniques like dynamic light scattering (DLS). Adjust the formulation to minimize aggregation.

Experimental Protocols

Protocol for In Vitro Peptide Stability Assay in Serum

This protocol is adapted from established methods for determining the half-life of peptides in a serum environment.[19][20][21][22]

Materials:

  • This compound or this compound analog

  • Human or mouse serum

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Deionized water

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the peptide in deionized water at a concentration of 1 mM.

  • In a microcentrifuge tube, mix the peptide solution with an equal volume of serum (1:1 v/v).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 100 µL) of the mixture.

  • Immediately stop the enzymatic degradation by adding a protein precipitating agent, such as 20 µL of 10% TCA.

  • Incubate the sample on ice or at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide.

  • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2).

Visualizations

This compound Signaling Pathway

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits PI3K PI3K This compound->PI3K Activates MAPK MAPK/ERK This compound->MAPK Activates K_efflux K+ Efflux TREK1->K_efflux Depolarization Neuronal Depolarization K_efflux->Depolarization Prevents Akt Akt PI3K->Akt Synaptogenesis Synaptogenesis (PSD-95, Synapsin) Akt->Synaptogenesis Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection CREB CREB Phosphorylation MAPK->CREB Neurogenesis Neurogenesis CREB->Neurogenesis

Caption: this compound inhibits the TREK-1 channel and activates pro-survival and neurogenic pathways.

Experimental Workflow for Developing Half-Life Extended this compound Analogs

Spadin_Analog_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation This compound This compound (Short Half-Life) Design Analog Design (e.g., Truncation, Retro-Inverso) This compound->Design Synthesis Peptide Synthesis & Purification Design->Synthesis Binding_Assay TREK-1 Binding Assay (Kd) Synthesis->Binding_Assay Functional_Assay Electrophysiology (IC50) Synthesis->Functional_Assay Stability_Assay Serum Stability Assay (t1/2) Synthesis->Stability_Assay Lead_Analog Lead Analog (Extended Half-Life) Binding_Assay->Lead_Analog Functional_Assay->Lead_Analog PK_Study Pharmacokinetic Study Stability_Assay->PK_Study Efficacy_Study Behavioral Models of Depression PK_Study->Efficacy_Study Efficacy_Study->Lead_Analog

Caption: Workflow for the development and evaluation of this compound analogs with extended half-life.

Logical Relationship: Problem and Solutions for this compound's Half-Life

Spadin_HalfLife_Solutions cluster_solutions Solutions cluster_analogs Analog Types cluster_modification Modification Types cluster_delivery Delivery System Types Problem Problem: Short In Vivo Half-Life of this compound Analogs Analog Development Problem->Analogs Modification Chemical Modification Problem->Modification Delivery Drug Delivery Systems Problem->Delivery Shortened Shortened Analogs (e.g., PE 22-28) Analogs->Shortened Retro_Inverso Retro-Inverso Analogs Analogs->Retro_Inverso PEGylation PEGylation Modification->PEGylation Lipidation Lipidation Modification->Lipidation Nanoparticles Nanoparticle Encapsulation Delivery->Nanoparticles Outcome Outcome: Extended Half-Life & Improved Therapeutic Potential Shortened->Outcome Retro_Inverso->Outcome PEGylation->Outcome Lipidation->Outcome Nanoparticles->Outcome

Caption: Strategies to address the short in vivo half-life of this compound.

References

Technical Support Center: Development of Potent Spadin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the development of more potent Spadin analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1][2] It acts as a specific inhibitor of the TWIK-related potassium channel-1 (TREK-1).[1][2][3] The TREK-1 channel is considered a valuable target for depression, and its inhibition by this compound leads to antidepressant-like effects.[1] this compound binds to TREK-1 with a notable affinity and blocks its activity, which has been demonstrated in various cell lines and neurons.[1][4] The mechanism is believed to be an allosteric antagonism of the channel's activation by arachidonic acid (AA).[5][6]

Q2: Why is there a need to develop more potent this compound analogs?

A2: While this compound is a promising antidepressant peptide with a rapid onset of action, its primary limitation is a relatively short biological half-life and modest in vivo stability.[3][7][8] Its antidepressant effects in mice diminish significantly after 7 hours.[2][3] Therefore, developing analogs with improved affinity for the TREK-1 channel, enhanced stability, and longer-lasting in vivo activity is crucial for its therapeutic potential.[7][9]

Q3: What are the main strategies for designing more potent this compound analogs?

A3: Key strategies include:

  • Sequence Shortening: Identifying the minimal active peptide sequence. For instance, the 7-amino-acid peptide, PE 22-28 (also referred to as mini-spadin), was found to have a significantly higher affinity for TREK-1 than the full-length this compound.[2][3][9]

  • Retro-inverso Peptides: This approach involves synthesizing the peptide with D-amino acids in the reverse sequence.[7] This modification can protect the peptide from degradation by proteases, thereby increasing its in vivo stability, while maintaining or even improving its biological activity.[7][10]

  • Terminal Modifications: Modifying the N or C-terminal ends of the peptide can also influence its stability and activity.[2][3]

Q4: What are the key in vitro and in vivo assays to characterize new this compound analogs?

A4: A standard pipeline for characterization includes:

  • In Vitro:

    • Patch-Clamp Electrophysiology: To measure the direct inhibitory effect of the analog on TREK-1 channel activity, typically in HEK293 cells stably expressing the human TREK-1 channel (hTREK-1/HEK).[2][3][9]

    • Binding Affinity Assays: To determine the binding affinity (IC50) of the analog to the TREK-1 channel.[2][3]

  • In Vivo:

    • Behavioral Models of Depression: The Forced Swim Test (FST) and Novelty Suppressed Feeding (NSF) test are commonly used in mice to assess antidepressant-like effects.[3][11][12]

    • Pharmacokinetic and Stability Studies: To measure the duration of action and biological half-life of the analog after administration.[7]

    • Neurogenesis Assays: To evaluate the analog's ability to induce hippocampal neurogenesis, a key marker of antidepressant action, often measured by BrdU labeling.[1][3][7]

    • Synaptogenesis Assays: To measure the expression of synaptic proteins like PSD-95 in cultured neurons.[2][3][9]

Troubleshooting Guides

Problem: My new this compound analog shows low inhibitory potency on TREK-1 channels in the patch-clamp assay.

  • Possible Cause 1: Poor Binding Affinity.

    • Solution: The analog's sequence may not be optimal for TREK-1 interaction. Consider redesigning the peptide based on structure-activity relationships. Shortened analogs, like PE 22-28, have shown much higher affinity than the original this compound.[2][3]

  • Possible Cause 2: Incorrect Experimental Conditions.

    • Solution: Ensure that TREK-1 channels are properly activated before applying the analog. TREK-1 inhibition by this compound and its analogs is typically measured on currents pre-activated by arachidonic acid (AA).[5][7] Verify the concentration of AA and the health of the hTREK-1/HEK cells.

  • Possible Cause 3: Peptide Instability in Solution.

    • Solution: Peptides can degrade in experimental buffers. Prepare fresh solutions of the analog for each experiment. Verify the purity and integrity of the synthesized peptide using HPLC and mass spectrometry.[7]

Problem: The analog is potent in vitro but shows weak or no antidepressant effect in vivo.

  • Possible Cause 1: Poor In Vivo Stability.

    • Solution: The peptide is likely being rapidly degraded by proteases in the bloodstream. The biological half-life of the original this compound is only around 6 hours.[7] Employ strategies to enhance stability, such as creating retro-inverso analogs, which have shown increased duration of action.[7]

  • Possible Cause 2: Inability to Cross the Blood-Brain Barrier (BBB).

    • Solution: While this compound and some analogs can cross the BBB, this can be a limiting factor.[13] Modifications to improve lipophilicity or conjugation to carrier molecules may be necessary. Ensure the administration route (e.g., intravenous, intraperitoneal) is appropriate.[7][11]

  • Possible Cause 3: Incorrect Dosing or Treatment Regimen.

    • Solution: Antidepressant effects, including increased neurogenesis, are often observed after sub-chronic treatment (e.g., 4 consecutive days).[1][3][11] An acute, single-dose treatment may not be sufficient. Optimize the dose and duration based on previous studies with similar analogs.

Problem: I am observing high variability in my behavioral test results (e.g., Forced Swim Test).

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent administration of the analog, whether it's intravenous (i.v.) or intraperitoneal (i.p.) injection.[7][11] The timing between the last injection and the behavioral test is critical and should be strictly controlled.

  • Possible Cause 2: Animal Stress.

    • Solution: High levels of stress can impact behavioral outcomes. Handle animals gently and allow for an acclimatization period before starting experiments. Perform tests at the same time of day to minimize circadian variations.

  • Possible Cause 3: Subjective Scoring.

    • Solution: The scoring of immobility time in the FST can be subjective. Whenever possible, use automated video-tracking software to ensure unbiased and consistent measurements. If scoring manually, ensure the observer is blinded to the treatment groups.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Key Analogs on TREK-1 Channels

CompoundDescriptionIC50 (nM)Source(s)
This compound 17-amino acid peptide (PE 12-28)~10 - 70.7[1][4][14]
PE 22-28 (mini-spadin) 7-amino acid shortened analog0.12[2][3]
Analog 3 Retro-inverso analog (Ac-RI-PE 12-28)11.5[15]
Analog 8 Retro-inverso analog (Ac-RI-PE 1-28)9.95[15]

Table 2: In Vivo Efficacy of this compound and Analogs in the Forced Swim Test (FST)

CompoundDose & AdministrationTreatment DurationReduction in Immobility TimeSource(s)
This compound 10 µg/kg, i.v.AcuteSignificant reduction vs. saline[7]
Analog 3 10 µg/kg, i.v.AcuteSignificant reduction vs. saline[7]
Analog 8 10 µg/kg, i.v.AcuteSignificant reduction vs. saline[7]
PE 22-28 3.0-4.0 µg/kg, i.p.4 days (sub-chronic)Significant reduction vs. saline[3][11]

Table 3: Pharmacokinetic Profile of this compound vs. Shortened Analogs

CompoundKey PropertyValueSource(s)
This compound Biological Half-Life~6 hours[7]
PE 22-28 & Derivatives Action DurationUp to 23 hours[2][3]

Visualizations

Spadin_Signaling_Pathway cluster_membrane Cellular Level This compound This compound Analog TREK1 TREK-1 Channel (on Neuron Membrane) This compound->TREK1 Binds & Inhibits K_ion K+ Efflux TREK1->K_ion Allows Membrane Membrane Hyperpolarization K_ion->Membrane Leads to Neuron Neuronal Firing Rate Membrane->Neuron Decreases Serotonin Serotonin (5-HT) Release (in Dorsal Raphe Nucleus) Neuron->Serotonin Increases Antidepressant Antidepressant Effects (Neurogenesis, Synaptogenesis) Serotonin->Antidepressant Promotes

Caption: this compound's inhibitory action on the TREK-1 K+ channel.

Spadin_Analog_Development_Workflow A 1. Analog Design (e.g., Shortening, Retro-Inverso) B 2. Peptide Synthesis & Purification (HPLC) A->B C 3. In Vitro Screening (Patch-Clamp on hTREK-1/HEK cells) B->C D 4. Potency & Affinity Determination (IC50 Calculation) C->D E 5. In Vivo Stability Assessment (Duration of Action) D->E Potent analogs advance F 6. Behavioral Testing (FST, NSF in mice) E->F G 7. Cellular Mechanism Studies (Neurogenesis, Synaptogenesis) F->G H Lead Candidate G->H Troubleshooting_Low_Potency Start Analog shows low in vivo efficacy Check_Stability Was in vivo stability confirmed? Start->Check_Stability Check_BBB Is BBB penetration likely? Check_Stability->Check_BBB Yes Improve_Stability Action: Redesign for stability (e.g., Retro-Inverso) Check_Stability->Improve_Stability No Check_Regimen Was a sub-chronic regimen used? Check_BBB->Check_Regimen Yes Improve_BBB Action: Modify for BBB penetration Check_BBB->Improve_BBB No Improve_Regimen Action: Test 4-day treatment and optimize dose Check_Regimen->Improve_Regimen No Success Re-test in vivo efficacy Check_Regimen->Success Yes Improve_Stability->Success Improve_BBB->Success Improve_Regimen->Success

References

Technical Support Center: Spadin Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Spadin, specifically addressing challenges related to its transport across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide antagonist of the TWIK-related potassium channel (TREK-1). By blocking TREK-1, this compound promotes neuronal excitability and has been shown to induce antidepressant-like effects.[1][2] Its mechanism of action also involves the modulation of serotonergic systems and the promotion of synaptogenesis.[1]

Q2: Does this compound cross the blood-brain barrier (BBB)?

Yes, in vivo studies have demonstrated that this compound crosses the BBB after systemic administration (intravenous or intraperitoneal) in animal models, leading to behavioral and cellular effects in the brain.[1] Furthermore, a study using radiolabeled this compound detected the peptide in the brain following intravenous injection.

Q3: What is the efficiency of this compound's BBB transport?

Quantitative data on this compound's BBB penetration is limited. However, one study estimated that approximately 0.1% (1/1000th) of an intravenously injected dose of radiolabeled this compound was recovered in the brain of mice, resulting in an estimated brain concentration of around 10 nM. Research into modified versions of this compound, such as retro-inverso analogs, has shown the potential for significantly improved brain penetration.

Troubleshooting Guide: Issues with this compound Crossing the Blood-Brain Barrier

This guide addresses common issues researchers may encounter during experiments aimed at delivering this compound to the central nervous system (CNS).

Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or undetectable this compound concentration in the brain 1. Peptide Degradation: this compound, like other peptides, is susceptible to degradation by proteases in the bloodstream.Formulation: Consider co-administering this compound with protease inhibitors (use with caution and assess potential toxicity). • Structural Modification: Investigate the use of more stable analogs, such as retro-inverso peptides, which are less prone to enzymatic degradation. • Delivery Vehicle: Encapsulate this compound in nanoparticles or liposomes to protect it from degradation and potentially enhance BBB transport.
2. Inefficient BBB Transport: The inherent physicochemical properties of this compound may limit its ability to passively diffuse or be actively transported across the BBB.Route of Administration: Experiment with different administration routes. While intravenous and intraperitoneal routes have been used, intranasal delivery could be explored as a more direct route to the brain, bypassing the systemic circulation to some extent. • BBB Permeabilizing Agents: In preclinical models, transient disruption of the BBB using agents like mannitol or focused ultrasound could be considered, though these are invasive techniques. • Carrier-Mediated Transport: Investigate conjugation of this compound to a carrier molecule known to be transported across the BBB (e.g., a transferrin receptor antibody).
3. Inaccurate Quantification Method: The analytical technique used to measure this compound in brain homogenates may lack the necessary sensitivity or be prone to interference.Method Validation: Ensure the analytical method (e.g., LC-MS/MS, ELISA) is thoroughly validated for sensitivity, specificity, linearity, and recovery in brain tissue matrix. • Sample Preparation: Optimize the brain tissue homogenization and extraction protocol to maximize this compound recovery. • Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard for mass spectrometry-based quantification to account for matrix effects and extraction losses.
High variability in brain concentration between subjects 1. Inconsistent Administration: Variations in the injection procedure (e.g., injection speed, site) can lead to differences in systemic exposure.Standardize Administration Protocol: Ensure all personnel are trained on a standardized protocol for this compound administration. For intravenous injections, use a consistent vein and injection rate.
2. Physiological Differences: Factors such as age, sex, and health status of the experimental animals can influence BBB permeability and peptide metabolism.Control for Variables: Use age- and sex-matched animals and ensure they are in good health. Report these variables in your experimental design.
Discrepancy between in vitro and in vivo BBB permeability results 1. Model Limitations: In vitro models, such as Transwell assays, may not fully recapitulate the complexity of the in vivo BBB, including the presence of active efflux transporters and the influence of other cell types (pericytes, astrocytes).Model Selection: Use a co-culture or tri-culture in vitro model that includes astrocytes and pericytes to better mimic the in vivo environment. • Efflux Transporter Assessment: Investigate if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) using specific inhibitors in your in vitro assay.
2. Plasma Protein Binding: this compound may bind to plasma proteins in vivo, reducing the free fraction available to cross the BBB. This is not typically accounted for in simple in vitro models.Measure Plasma Protein Binding: Determine the extent of this compound's binding to plasma proteins from the species being studied. Incorporate this data into pharmacokinetic models.

Quantitative Data Summary

Compound Administration Route Brain Penetration (% of Injected Dose) Estimated Brain Concentration Reference
This compound (Radiolabeled)Intravenous (mice)~0.1%~10 nMUnpublished data cited in Mazella et al., 2010
Retro-inverso Analog of this compoundIntravenous (mice)~2.0%Not ReportedBali et al., 2014

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System

This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)

  • Astrocytes and pericytes (for co-culture or tri-culture models)

  • Cell culture medium and supplements

  • This compound stock solution

  • Lucifer yellow or other fluorescent marker for barrier integrity

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding:

    • Coat the apical side of the Transwell insert with an appropriate extracellular matrix component (e.g., collagen, fibronectin).

    • Seed the brain endothelial cells onto the apical side of the insert and culture until a confluent monolayer is formed.

    • For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.

  • Barrier Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions.

    • Perform a permeability assay with a low-permeability marker like Lucifer yellow to further validate barrier function.

  • Permeability Experiment:

    • Replace the medium in the apical and basolateral chambers with a serum-free transport buffer.

    • Add this compound to the apical chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Immediately after each sampling, replace the removed volume with fresh transport buffer.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound transport to the basolateral chamber

      • A is the surface area of the Transwell membrane

      • C0 is the initial concentration of this compound in the apical chamber

In Vivo Assessment of this compound Brain Uptake in Mice

This protocol describes a method for quantifying this compound concentration in the brain after systemic administration.

Materials:

  • This compound solution for injection

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthetics

  • Perfusion buffer (e.g., ice-cold saline with heparin)

  • Brain homogenization buffer

  • Analytical equipment for this compound quantification

Procedure:

  • This compound Administration:

    • Administer this compound to the mice via the desired route (e.g., intravenous tail vein injection).

  • Tissue Collection:

    • At a predetermined time point after administration, anesthetize the animal deeply.

    • Perform transcardial perfusion with ice-cold, heparinized saline to remove blood from the brain vasculature.

    • Carefully dissect the brain and record its weight.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform a protein precipitation and/or solid-phase extraction to isolate this compound from the brain homogenate.

  • Quantification:

    • Analyze the concentration of this compound in the processed brain sample using a validated analytical method.

  • Data Analysis:

    • Express the brain concentration as the amount of this compound per gram of brain tissue (e.g., ng/g).

    • If plasma samples are also collected, the brain-to-plasma concentration ratio (Kp) can be calculated.

Visualizations

This compound/TREK-1 Signaling Pathway

Spadin_TREK1_Signaling cluster_membrane Neuronal Membrane This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Depolarization Membrane Depolarization TREK1->Depolarization Reduces K+ efflux Neuron_Membrane Neuronal Membrane Action_Potential Increased Neuronal Firing Depolarization->Action_Potential mGluR2 mGluR2 Gq Gq mGluR2->Gq Activates HT4R 5-HT4R Gs Gs HT4R->Gs Activates PLC PLC Gq->PLC AC AC Gs->AC PKC PKC PLC->PKC PKA PKA AC->PKA PKC->TREK1 Inhibition PKA->TREK1 Inhibition

Caption: this compound inhibits the TREK-1 channel, leading to neuronal depolarization.

Experimental Workflow for In Vivo BBB Permeability Assessment

InVivo_BBB_Workflow Start Start Administer Systemic Administration of this compound to Mouse Start->Administer Wait Defined Time Interval Administer->Wait Anesthetize Anesthetize Mouse Wait->Anesthetize Perfuse Transcardial Perfusion Anesthetize->Perfuse Dissect Dissect Brain Perfuse->Dissect Homogenize Homogenize Brain Tissue Dissect->Homogenize Extract Extract this compound Homogenize->Extract Quantify Quantify this compound (e.g., LC-MS/MS) Extract->Quantify Analyze Data Analysis (Brain Concentration, Kp) Quantify->Analyze End End Analyze->End

Caption: Workflow for measuring this compound concentration in the brain after systemic administration.

References

Technical Support Center: Controlling for Spadin Degradation in Serum Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation in serum samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing activity in my serum-based assays. What could be the cause?

A1: The most likely cause is proteolytic degradation. Serum contains a complex mixture of proteases, including serine proteases, metalloproteinases, cysteine proteases, and aspartic proteases, which can rapidly degrade peptides like this compound.[1][2] The in vivo activity of this compound has been observed to disappear after 7 hours, indicating its susceptibility to degradation.

Q2: How can I prevent this compound degradation in my serum samples?

A2: There are two primary strategies to prevent this compound degradation:

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your serum samples immediately upon collection is highly recommended.[3][4] These cocktails typically contain inhibitors for various protease classes.

  • Use of Stabilized Analogs: Consider using a more stable analog of this compound, such as PE 22-28. This shortened analog was designed based on the study of this compound's blood degradation products and has shown a significantly longer duration of action in vivo, up to 23 hours compared to 7 hours for this compound.[5][6][7]

Q3: What type of protease inhibitor cocktail should I use?

A3: A cocktail that inhibits a broad range of proteases is ideal. Look for cocktails that contain inhibitors for serine, cysteine, and metalloproteinases.[8][9][10] Examples of common inhibitors include PMSF or AEBSF (for serine proteases), EDTA (for metalloproteinases), and E-64 (for cysteine proteases).[10]

Q4: How should I properly collect and handle my serum samples to minimize this compound degradation?

A4: Proper sample handling is critical. It is recommended to collect blood and process it to serum as quickly as possible. Add protease inhibitors to the collection tubes if possible, or immediately after serum separation. Store serum samples at -80°C if not being used immediately to minimize protease activity. Avoid repeated freeze-thaw cycles.

Q5: I am still observing this compound degradation even with the use of a protease inhibitor cocktail. What else can I do?

A5: If degradation persists, consider the following troubleshooting steps:

  • Increase Inhibitor Concentration: The concentration of the protease inhibitor cocktail may be insufficient for the level of protease activity in your specific samples. Try increasing the concentration according to the manufacturer's guidelines.

  • Switch to Plasma: Peptides are generally more stable in plasma compared to serum because the coagulation process that generates serum can activate certain proteases.[1][2] Consider using plasma collected with an anticoagulant like EDTA, which also inhibits metalloproteinases.

  • Optimize Incubation Time and Temperature: Minimize the incubation time of this compound in serum at physiological temperatures (e.g., 37°C). If your experimental design allows, perform incubations at lower temperatures to reduce protease activity.

Q6: How can I assess the stability of this compound in my own serum samples?

A6: You can perform an in vitro serum stability assay. This typically involves incubating this compound in serum at 37°C and collecting aliquots at different time points. The amount of intact this compound remaining at each time point is then quantified using methods like HPLC or LC-MS.[4][11][12]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vivo stability of this compound and its analog, PE 22-28.

PeptideDuration of Action (in vivo)Reference
This compoundUp to 7 hours[5][6][7]
PE 22-28Up to 23 hours[6]

Experimental Protocols

Protocol: In Vitro this compound Stability Assay in Serum

This protocol outlines a general procedure to assess the stability of this compound in serum samples.

Materials:

  • This compound peptide

  • Human or animal serum

  • Broad-spectrum protease inhibitor cocktail

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Prepare two sets of serum aliquots: one with a protease inhibitor cocktail (at the recommended concentration) and one without (control).

    • Spike this compound into the serum aliquots to a final concentration of 10 µM.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point represents the initial concentration.

  • Protein Precipitation:

    • To stop the enzymatic reaction and precipitate serum proteins, add two volumes of ice-cold acetonitrile with 0.1% TFA to each serum aliquot.

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the remaining intact this compound.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of this compound. A C18 column is typically suitable for peptide separation.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.

Visualizations

Spadin_Degradation_Pathway This compound Intact this compound Degraded_Fragments Degraded Peptide Fragments This compound->Degraded_Fragments Proteolytic Cleavage Serum_Proteases Serum Proteases (Serine, Metallo, etc.) Serum_Proteases->this compound Loss_of_Activity Loss of Biological Activity Degraded_Fragments->Loss_of_Activity

This compound Degradation by Serum Proteases.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Incubation & Analysis Serum_Collection Serum Collection Add_Inhibitors Add Protease Inhibitors Serum_Collection->Add_Inhibitors Spike_this compound Spike with this compound Add_Inhibitors->Spike_this compound Incubation Incubate at 37°C (Time Course) Spike_this compound->Incubation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Incubation->Protein_Precipitation Quantification Quantify Intact this compound (HPLC/LC-MS) Protein_Precipitation->Quantification

Workflow for this compound Serum Stability Assay.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition K_efflux K+ Efflux TREK1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Antidepressant_Effect Antidepressant-like Effects Neuronal_Excitability->Antidepressant_Effect Modulation leads to

This compound's Mechanism of Action via TREK-1 Inhibition.

References

Technical Support Center: Ensuring Reproducibility in Spadin Neurogenesis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible neurogenesis experiments using Spadin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in promoting neurogenesis?

This compound is a naturally occurring peptide that has been identified as a potent and specific blocker of the TREK-1 (TWIK-related potassium channel 1) potassium channel.[1][2][3] By inhibiting TREK-1, this compound leads to neuronal depolarization, which in turn activates downstream signaling pathways implicated in neurogenesis and synaptogenesis.[1] Deletion of the gene for TREK-1 in mice results in a phenotype that is resistant to depression and mimics the effects of antidepressant treatments.[2]

Q2: What are the key signaling pathways activated by this compound?

This compound has been shown to activate the MAPK/ERK1/2 and PI3K/Akt signaling pathways in a time- and concentration-dependent manner.[1][4] Activation of these pathways is crucial for its neuroprotective and synaptogenic effects. Furthermore, this compound treatment leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neurogenesis.[1][2]

Q3: What is the recommended concentration and duration of this compound treatment for in vitro and in vivo experiments?

The optimal concentration and duration can vary depending on the specific experimental setup. However, based on published studies, the following ranges are commonly used:

  • In Vitro : 100 nM this compound is a frequently used concentration for treating cultured neurons.[1]

  • In Vivo : For mouse studies, intravenous (i.v.) or intraperitoneal (i.p.) injections of this compound at concentrations ranging from 10⁻⁶ M to 10⁻⁵ M have been shown to be effective.[2][5] A 4-day treatment regimen has been demonstrated to induce significant neurogenesis.[2][5]

Q4: How stable is this compound in experimental conditions and what measures can be taken to ensure its efficacy?

This compound is a peptide and can be susceptible to degradation by proteases present in serum-containing culture media or in vivo. To minimize degradation, it is recommended to:

  • Store lyophilized this compound at -20°C or -80°C.[6]

  • Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • For in vitro experiments, consider using serum-free media or reducing the serum concentration if compatible with your cell type.

  • For in vivo experiments, be aware that the in vivo activity of this compound may be limited to several hours after administration. More stable analogs of this compound have been developed to address this issue.

Troubleshooting Guides

Guide 1: Western Blotting for this compound-Induced Protein Expression and Phosphorylation

Issue: Low or no signal for target proteins (e.g., p-ERK, p-Akt, p-CREB, PSD-95, Synapsin).

Potential Cause Troubleshooting Step
Ineffective this compound Treatment - Confirm the correct concentration and duration of this compound treatment. - Ensure proper storage and handling of the this compound peptide to prevent degradation.[6] Prepare fresh solutions.
Low Protein Abundance - Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Use a positive control to confirm antibody and detection system functionality.
Phosphatase Activity (for phospho-proteins) - Add phosphatase inhibitors to your lysis buffer.[7] - Work quickly and keep samples on ice to minimize enzyme activity.
Suboptimal Antibody Performance - Use an antibody concentration recommended by the manufacturer. - Test different blocking buffers (e.g., BSA instead of milk for some phospho-antibodies).[7]
Inefficient Protein Transfer - Ensure complete transfer of proteins to the membrane by checking with pre-stained markers. - Optimize transfer time and voltage, especially for high or low molecular weight proteins.

Issue: High background on the Western blot.

Potential Cause Troubleshooting Step
Insufficient Blocking - Increase blocking time (e.g., 1 hour at room temperature). - Use a fresh blocking solution.
Antibody Concentration Too High - Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate Washing - Increase the number and duration of wash steps after antibody incubations.
Guide 2: qPCR for Measuring this compound-Induced Gene Expression

Issue: High variability or inconsistent results in gene expression analysis (e.g., Psd-95, Synapsin, Bdnf).

Potential Cause Troubleshooting Step
RNA Degradation - Use an RNA stabilization solution immediately after sample collection. - Work in an RNase-free environment.
Poor RNA Quality - Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis.
Inefficient cDNA Synthesis - Use a high-quality reverse transcriptase and ensure optimal reaction conditions.
Primer Inefficiency - Validate primer efficiency through a standard curve analysis. - Design primers that span an exon-exon junction to avoid amplification of genomic DNA.
Genomic DNA Contamination - Treat RNA samples with DNase I before reverse transcription.
Guide 3: Immunofluorescence for Detecting Neurogenesis Markers

Issue: Weak or non-specific staining for markers like p-CREB or BrdU.

Potential Cause Troubleshooting Step
Poor Fixation - Optimize fixation time and the type of fixative (e.g., 4% paraformaldehyde).
Ineffective Permeabilization - Adjust the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).
Antigen Retrieval Issues - For some antibodies, antigen retrieval may be necessary. Test different methods (e.g., heat-induced or enzymatic).
Antibody Penetration - Ensure adequate incubation time for the primary antibody to penetrate the tissue or cells.
High Background - Increase the stringency of washing steps. - Include a blocking step with serum from the same species as the secondary antibody.

Quantitative Data Summary

Parameter Value Experimental System Reference
This compound IC₅₀ for TREK-1 ~10-71 nMVaries (COS-7 cells, oocytes)[2][8]
Effective this compound Concentration (in vitro) 100 nM - 1 µMCultured neurons[1]
Effective this compound Concentration (in vivo) 10⁻⁶ M - 10⁻⁵ MMice (i.v., i.p.)[2][5]
This compound Treatment Duration for Neurogenesis (in vivo) 4 daysMice[2][5]
Increase in BrdU+ cells with this compound ~2-foldMouse hippocampus[2]
Increase in pCREB with this compound ~4-foldMouse hippocampus[2]

Experimental Protocols

Protocol 1: Western Blotting for p-CREB
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-p-CREB antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB as a loading control.

Protocol 2: In Vivo this compound Administration and Neurogenesis Analysis
  • Animal Model: Use adult male C57BL/6J mice.

  • This compound Administration: Administer this compound (e.g., 10⁻⁵ M in saline) via intraperitoneal (i.p.) injection daily for 4 consecutive days.[2][5]

  • BrdU Labeling: On the same days as this compound treatment, inject BrdU (e.g., 50 mg/kg, i.p.) to label proliferating cells.

  • Tissue Processing: One day after the final injections, perfuse the mice with 4% paraformaldehyde.

  • Immunohistochemistry: Prepare brain sections and perform immunohistochemistry for BrdU and neuronal markers like NeuN or DCX to quantify the number of new neurons.

Visualizations

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 inhibition Depolarization Neuronal Depolarization TREK1->Depolarization leads to PI3K PI3K Depolarization->PI3K MAPK MAPK/ERK Depolarization->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB pCREB pCREB CREB->pCREB phosphorylation Neurogenesis Neurogenesis & Synaptogenesis pCREB->Neurogenesis promotes

Caption: this compound signaling pathway in neurogenesis.

Experimental_Workflow_Spadin_Neurogenesis cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Neuronal Cell Culture Spadin_Treatment_invitro This compound Treatment (e.g., 100 nM) Cell_Culture->Spadin_Treatment_invitro Analysis_invitro Analysis: - Western Blot (pERK, pAkt) - qPCR (Synaptic markers) Spadin_Treatment_invitro->Analysis_invitro Animal_Model Mouse Model Spadin_Treatment_invivo This compound Administration (e.g., 4 days, i.p.) Animal_Model->Spadin_Treatment_invivo BrdU_Labeling BrdU Injections Spadin_Treatment_invivo->BrdU_Labeling Tissue_Processing Tissue Collection & Processing BrdU_Labeling->Tissue_Processing Analysis_invivo Analysis: - Immunohistochemistry (BrdU, NeuN, pCREB) Tissue_Processing->Analysis_invivo

Caption: Experimental workflow for this compound neurogenesis studies.

References

Validation & Comparative

Spadin vs. Fluoxetine: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct antidepressant compounds, the novel peptide spadin and the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine, reveals significant differences in their mechanisms of action, speed of onset, and preclinical efficacy. While fluoxetine has been a cornerstone of depression treatment for decades, this compound presents a promising alternative with a potentially faster therapeutic window.

This guide provides a comprehensive comparison of this compound and fluoxetine, focusing on their performance in preclinical models of depression, their underlying signaling pathways, and the experimental data supporting their antidepressant effects. The information is intended for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Fluoxetene

FeatureThis compoundFluoxetine
Mechanism of Action TREK-1 potassium channel blockerSelective Serotonin Reuptake Inhibitor (SSRI)
Primary Target TREK-1 ChannelSerotonin Transporter (SERT)
Speed of Antidepressant Effect (Preclinical) Rapid (within 4 days)Delayed (requires chronic treatment of 15-21 days)
Effect on Neurogenesis Enhances after a 4-day treatmentIncreases with chronic treatment
Effect on CREB Phosphorylation Enhances after a 4-day treatmentPart of downstream signaling after chronic treatment

Preclinical Efficacy: A Quantitative Comparison

The antidepressant effects of this compound and fluoxetine have been evaluated in various rodent models of depression. The following tables summarize key quantitative data from these studies.

Behavioral Models of Depression
Behavioral TestThis compoundFluoxetine
Forced Swim Test (FST) A 4-day intravenous treatment with this compound (10⁻⁶ M) significantly reduced immobility time by 43.2%. A 15-day treatment with this compound showed a similar reduction of around 30%. An acute intravenous injection of this compound (10 µg/kg) also significantly reduced immobility time.A subchronic (4-day) treatment had no significant effect on immobility time. A chronic (15-day) treatment significantly reduced immobility time by approximately 30%.
Tail Suspension Test (TST) A 4-day intravenous treatment with this compound (10⁻⁶ M) reduced immobility time by 28.1%.Subchronic treatment showed no significant effect.
Novelty Suppressed Feeding (NSF) A 4-day intravenous treatment with this compound (10⁻⁶ M) significantly decreased the latency to feed.A 4-day treatment had no effect on the latency to feed.
Biochemical and Cellular Effects
ParameterThis compoundFluoxetine
TREK-1 Channel Inhibition (IC₅₀) ~40-70.7 nM~6 µM
Hippocampal Neurogenesis Significantly increased after a 4-day treatment.Increased after chronic administration.
CREB Phosphorylation Enhanced in the hippocampus after a 4-day treatment.Upregulated as a downstream effect of chronic serotonin signaling.
5-HT Neuron Firing Rate Induces an in vivo increase in the Dorsal Raphe Nucleus.Increases extracellular serotonin levels by blocking reuptake, leading to downstream adaptive changes in neuronal firing.

Signaling Pathways and Mechanisms of Action

The distinct antidepressant effects of this compound and fluoxetine stem from their fundamentally different molecular targets and signaling pathways.

This compound's Mechanism of Action: TREK-1 Inhibition

This compound exerts its antidepressant effects by directly blocking the two-pore domain potassium channel TREK-1. In neurons, TREK-1 channels contribute to the resting membrane potential. By inhibiting these channels, this compound leads to neuronal depolarization, increased neuronal excitability, and an enhanced firing rate of serotonin neurons in the Dorsal Raphe Nucleus. This rapid modulation of neuronal activity is thought to underlie its fast-acting antidepressant effects.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits K_efflux K+ Efflux This compound->K_efflux Blocks TREK1->K_efflux Depolarization Neuronal Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Serotonin_Firing Increased Serotonin Neuron Firing Excitability->Serotonin_Firing Antidepressant_Effect Rapid Antidepressant Effects Serotonin_Firing->Antidepressant_Effect

Caption: this compound's inhibitory action on the TREK-1 channel.

Fluoxetine's Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This

A Comparative Guide to the Rapid Antidepressant Effects of Spadin and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rapid antidepressant effects of two promising therapeutic agents: spadin, a TREK-1 channel inhibitor, and ketamine, an NMDA receptor antagonist. The following sections detail their mechanisms of action, preclinical efficacy, and the signaling pathways implicated in their effects, supported by experimental data.

Mechanism of Action and Preclinical Efficacy

This compound and ketamine elicit their rapid antidepressant effects through distinct molecular targets and downstream signaling cascades. This compound, a natural peptide, acts by inhibiting the TWIK-related potassium channel-1 (TREK-1)[1][2]. This channel is involved in regulating neuronal excitability, and its blockade is thought to produce antidepressant-like effects[1]. In contrast, ketamine, a well-established anesthetic, functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission[3][4].

Preclinical studies in rodent models of depression have demonstrated the rapid antidepressant potential of both compounds. This compound has been shown to induce antidepressant-like effects within four days of treatment, a significantly faster onset than traditional antidepressants like fluoxetine[5]. Ketamine exhibits an even more rapid onset of action, with antidepressant effects observed within hours of a single administration[3].

Quantitative Comparison of Antidepressant-Like Effects

The following tables summarize quantitative data from preclinical studies assessing the antidepressant-like efficacy of this compound and ketamine in the Forced Swim Test (FST), a widely used behavioral paradigm for screening potential antidepressant drugs. It is important to note that these data are compiled from separate studies and not from direct head-to-head comparisons, which may introduce variability due to different experimental conditions.

This compound Dose Administration Route Reduction in Immobility Time (%) Time Point Animal Model Reference
This compound10⁻⁶ MIntravenous (i.v.)~43%4 days (subchronic)Mice[6]
This compound Analogs3.0-4.0 µg/kgIntraperitoneal (i.p.)Significant reduction4 days (subchronic)Mice[7]
Ketamine Dose Administration Route Reduction in Immobility Time (%) Time Point Animal Model Reference
Ketamine10 mg/kgIntraperitoneal (i.p.)Significant reduction24 hoursRats (CUS model)[7]
Ketamine10 mg/kgIntraperitoneal (i.p.)Significant reduction24 hoursMice (UCS model)[8]
Ketamine5, 10, 15 mg/kgIntraperitoneal (i.p.)Dose-dependent reductionAcuteRats[9]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water[10][11][12].

  • Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This initial exposure is to induce a state of helplessness.

    • Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for a 5 or 6-minute session. The session is typically video-recorded for later analysis.

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral test for screening antidepressants, measuring the immobility of a mouse when suspended by its tail[6][13][14][15][16].

  • Apparatus: A suspension bar is used to hang the mouse by its tail using adhesive tape. The mouse is positioned so that it cannot escape or hold onto nearby surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse.

    • The mouse is suspended by the tape from the suspension bar for a 6-minute period. The session is video-recorded.

  • Data Analysis: The total time the mouse remains immobile is measured during the 6-minute test. A decrease in immobility time suggests an antidepressant-like effect.

Novelty Suppressed Feeding Test (NSFT)

The Novelty Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially threatening environment[17][18][19][20][21].

  • Apparatus: A large, open, and brightly lit arena (e.g., 50 x 50 cm) with a single food pellet placed in the center.

  • Procedure:

    • Mice are food-deprived for 24 hours prior to the test.

    • Each mouse is placed in a corner of the novel arena.

    • The latency to begin eating the food pellet is recorded, with a maximum test duration (e.g., 10 minutes).

  • Data Analysis: A shorter latency to eat is interpreted as a reduction in anxiety- and depression-like behavior.

Signaling Pathways

The distinct mechanisms of this compound and ketamine are further elucidated by their downstream signaling pathways.

This compound and the TREK-1 Signaling Pathway

This compound's inhibition of the TREK-1 channel leads to neuronal depolarization. This initial event is proposed to trigger downstream signaling cascades that contribute to its antidepressant effects, including the modulation of serotonergic systems and the activation of pathways involved in neurogenesis and synaptic plasticity[22].

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Neuronal Depolarization TREK1->Depolarization Leads to Serotonin Increased Serotonin Neuron Firing Depolarization->Serotonin CREB pCREB Depolarization->CREB Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptogenesis BDNF->Neurogenesis Neurogenesis->Antidepressant

Caption: this compound's signaling cascade initiating from TREK-1 inhibition.

Ketamine and the NMDA-mTOR Signaling Pathway

Ketamine's blockade of NMDA receptors, particularly on GABAergic interneurons, leads to a surge in glutamate release. This glutamate then activates AMPA receptors on pyramidal neurons, triggering a cascade of intracellular events, including the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for synaptogenesis and rapid antidepressant effects[3][23][24][25].

Ketamine_Signaling_Pathway Ketamine Ketamine NMDAR NMDA Receptor (on Interneuron) Ketamine->NMDAR Blocks GABA GABA Release (decreased) NMDAR->GABA Inhibits Glutamate Glutamate Release (increased) GABA->Glutamate Disinhibits AMPAR AMPA Receptor Glutamate->AMPAR Activates BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Pathway Activation TrkB->mTOR Synaptogenesis Synaptogenesis mTOR->Synaptogenesis Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Ketamine's NMDA-mTOR signaling pathway.

Conclusion

Both this compound and ketamine represent promising avenues for the development of rapid-acting antidepressants. Their distinct mechanisms of action offer multiple targets for therapeutic intervention. While ketamine has a more established profile with a faster onset of action, this compound's unique mechanism targeting the TREK-1 channel presents a novel and potentially safer alternative. Further direct comparative studies are warranted to fully elucidate their relative efficacy, safety profiles, and long-term effects.

References

Spadin's Selectivity for TREK-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Spadin, a promising peptide with antidepressant properties, exhibits a notable selectivity for the TREK-1 potassium channel over its closely related counterparts, TREK-2 and TRAAK. This guide provides a detailed comparison of this compound's activity on these channels, supported by experimental data and methodologies, to inform researchers and professionals in drug development.

Quantitative Comparison of this compound's Potency

The inhibitory potency of this compound and its analogs on TREK-1, TREK-2, and TRAAK channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values clearly demonstrate this compound's preferential action on TREK-1.

CompoundTarget ChannelIC50 (nM)Experimental ConditionReference
This compoundTREK-1~70Pre-activated with 10 µM Arachidonic Acid (AA)[1][2][3][4][5]
This compoundTREK-140-60Pre-activated with 10 µM Arachidonic Acid (AA)[6][7]
This compoundTREK-2No significant inhibitionPre-activated with 10 µM Arachidonic Acid (AA)[1][5][8]
This compoundTRAAKNo significant effect-[9]
PE 22-28 (this compound Analog)TREK-10.12Pre-activated with 10 µM Arachidonic Acid (AA)[6][7]
PE 22-28 (this compound Analog)TREK-2InefficientPre-activated with 10 µM Arachidonic Acid (AA)[6]
PE 22-28 (this compound Analog)TRAAKInefficientPre-activated with 10 µM Arachidonic Acid (AA)[6]

Experimental Protocols

The selectivity of this compound is primarily determined through electrophysiological assays, which measure the flow of ions through the channel pores. The following is a generalized protocol based on published studies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Channel Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the human or murine TREK-1, TREK-2, or TRAAK channels. The oocytes are then incubated for 2-5 days to allow for channel expression in the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -80 mV).

  • Channel Activation: The baseline channel activity is recorded. To study this compound's effect, the channels are typically pre-activated with an agonist, most commonly arachidonic acid (AA) at a concentration of 10 µM.[1][2][3]

  • This compound Application: this compound is then perfused into the recording chamber at various concentrations.

  • Data Analysis: The resulting current inhibition is measured and plotted against the this compound concentration to determine the IC50 value.

Whole-Cell Patch Clamp in Mammalian Cells
  • Cell Culture and Transfection: Mammalian cell lines, such as COS-7 or HEK293, are cultured and transfected with plasmids containing the cDNA for the desired TREK channel.[2][6]

  • Patch Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to gain electrical access to the entire cell (whole-cell configuration).

  • Experimental Procedure: The cell is voltage-clamped, and currents are recorded. Similar to the TEVC method, the channels are activated with AA before the application of this compound.

  • Data Acquisition and Analysis: The inhibition of the whole-cell current by this compound is measured to assess its potency and selectivity.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound's selectivity and the proposed signaling pathway of its action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Expression Channel Expression (Oocytes or Mammalian Cells) TREK1 TREK-1 Expression->TREK1 TREK2 TREK-2 Expression->TREK2 TRAAK TRAAK Expression->TRAAK Recording Electrophysiological Recording (TEVC or Patch Clamp) TREK1->Recording TREK2->Recording TRAAK->Recording Activation Channel Activation (Arachidonic Acid) Recording->Activation Spadin_App This compound Application Activation->Spadin_App Measurement Measure Current Inhibition Spadin_App->Measurement IC50 Determine IC50 Measurement->IC50 Selectivity Assess Selectivity IC50->Selectivity

Caption: Experimental workflow for determining this compound's selectivity.

signaling_pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition (Allosteric Antagonism of AA activation) Depolarization Neuronal Depolarization TREK1->Depolarization Leads to NTSR3 NTSR3/Sortilin NTSR3->TREK1 Physical Association & Regulation of Expression FiringRate Increased 5-HT Neuron Firing Rate Depolarization->FiringRate CREB pCREB ↑ FiringRate->CREB Neurogenesis Neurogenesis ↑ FiringRate->Neurogenesis Antidepressant Antidepressant Effects CREB->Antidepressant Neurogenesis->Antidepressant

References

A Comparative Analysis of Spadin and Its Analogs in Antidepressant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spadin, a naturally occurring peptide, has emerged as a promising candidate in the development of novel antidepressants due to its rapid onset of action and unique mechanism targeting the TWIK-related potassium channel-1 (TREK-1).[1] Inhibition of TREK-1 has been shown to produce a depression-resistant phenotype in animal models, mimicking the effects of traditional antidepressant treatments but with a potentially faster therapeutic effect.[2] However, the therapeutic potential of this compound is limited by its short in vivo half-life.[1] This has spurred the development of various this compound analogs, including retro-inverso and shortened peptides, with improved stability and efficacy. This guide provides a comparative overview of this compound and its key analogs, supported by experimental data, to aid researchers in the field of antidepressant drug discovery.

Comparative Efficacy of this compound and Its Analogs

The primary strategy in developing this compound analogs has been to enhance their affinity for the TREK-1 channel and improve their in vivo stability. These modifications have led to analogs with significantly greater potency than the parent compound.

Table 1: Comparison of TREK-1 Inhibition by this compound and Its Analogs

CompoundTypeIC50 (nM) for TREK-1 InhibitionFold Increase in Affinity vs. This compoundReference(s)
This compoundNatural Peptide40 - 70.7-[2][3][4][5]
Analog 3Retro-inverso11.5~5-6[6]
Analog 8Retro-inverso9.95~6-7[6]
PE 22-28 (mini-Spadin)Shortened Analog0.12~333-589[3][7]
G/A-PE 22-28Shortened Analog0.10~400-707[2]
Biotinylated-G/A-PE 22-28Shortened Analog1.2~33-59[2]

Table 2: In Vivo Antidepressant Activity and Stability of this compound and Analogs

CompoundBehavioral TestKey FindingsIn Vivo Action DurationReference(s)
This compoundForced Swim Test (FST)Significant decrease in immobility time after 4-day treatment.~7 hours[5][7]
Analog 3Forced Swim Test (FST)Significant decrease in immobility time.Not explicitly stated, but designed for increased stability.[5]
Analog 8Forced Swim Test (FST)Significant decrease in immobility time.Not explicitly stated, but designed for increased stability.[5]
PE 22-28 (mini-Spadin)Forced Swim Test (FST), Novelty Suppressed Feeding (NSF)Significant reduction in immobility time (FST) and latency to eat (NSF) after 4-day treatment.Up to 23 hours[3][7]
G/A-PE 22-28Forced Swim Test (FST)Significant reduction in immobility time.Up to 23 hours[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.

Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition

This technique is used to measure the inhibitory effect of this compound analogs on TREK-1 channel activity.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TREK-1 channel (hTREK-1/HEK).

  • Procedure:

    • hTREK-1/HEK cells are cultured and plated on glass coverslips.

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • TREK-1 channels are activated by applying arachidonic acid (AA) at a concentration of 10 µM.

    • Once a stable baseline current is established, this compound or its analogs are perfused at various concentrations to determine the dose-dependent inhibition of the AA-induced current.

    • The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.

Forced Swim Test (FST)

The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.[8][9]

  • Animals: Male Swiss mice are commonly used.

  • Procedure:

    • Mice are individually placed into a transparent cylinder (e.g., 30 cm height, 15 cm diameter) filled with water (22-25°C) to a depth where they cannot touch the bottom with their tail or feet.[8][9][10]

    • The test duration is typically 6 minutes.[8][11]

    • The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.[8][9]

    • This compound or its analogs are administered (e.g., intravenously or intraperitoneally) at a specified time before the test (e.g., 30 minutes).[9]

    • A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Novelty Suppressed Feeding (NSF) Test

This test assesses anxiety- and depression-related behaviors and is sensitive to chronic antidepressant treatment.[12][13]

  • Animals: Mice are food-deprived for 16-24 hours before the test.[14][15]

  • Procedure:

    • The apparatus consists of a novel, brightly lit open field arena (e.g., 100 x 100 x 50 cm).[16]

    • A single food pellet is placed in the center of the arena.

    • A mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a set period (e.g., 10 minutes).[14]

    • Longer latencies to eat are interpreted as increased anxiety- or depression-like behavior.[15]

    • Following the test, the amount of food consumed in the home cage can be measured to control for appetite effects.[12]

BrdU Labeling for Neurogenesis

This assay is used to quantify the proliferation of new neurons in the brain, a common cellular marker for antidepressant efficacy.[17][18]

  • Animals and Reagents: Mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog.[19][20]

  • Procedure:

    • Mice receive intraperitoneal injections of BrdU (e.g., 100 mg/kg).[17] The injection schedule can vary depending on the experimental design.

    • After a designated survival period (days to weeks), the animals are euthanized, and their brains are collected.

    • Brain tissue is sectioned and processed for immunohistochemistry using an anti-BrdU antibody to label the nuclei of cells that were dividing at the time of BrdU administration.

    • The number of BrdU-positive cells in specific brain regions, such as the dentate gyrus of the hippocampus, is quantified using microscopy.

    • An increase in the number of BrdU-positive cells in treated animals compared to controls suggests an increase in neurogenesis.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Analogs

This compound and its analogs initiate a signaling cascade by inhibiting the TREK-1 channel, which leads to downstream effects associated with antidepressant action.

Spadin_Signaling_Pathway This compound This compound / Analog TREK1 TREK-1 Channel This compound->TREK1 K_ions K+ Efflux Excitability_Inc Increased Neuronal Excitability TREK1->Excitability_Inc Blockade leads to Neuron Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Excitability_Dec Decreased Neuronal Excitability Signaling_Cascade Downstream Signaling Cascade Excitability_Inc->Signaling_Cascade CREB CREB Phosphorylation Signaling_Cascade->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptogenesis BDNF->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

Caption: Signaling pathway of this compound analogs.

Experimental Workflow for Analog Evaluation

A logical workflow is essential for the systematic evaluation of novel this compound analogs.

Experimental_Workflow Start Synthesize this compound Analog In_Vitro In Vitro Screening (Patch-Clamp) Start->In_Vitro Select_Lead Select Lead Candidates (High Affinity) In_Vitro->Select_Lead Behavioral Behavioral Testing (FST, NSF) Select_Lead->Behavioral Promising? Cellular Cellular Assays (Neurogenesis) Select_Lead->Cellular Stability In Vivo Stability Assay Select_Lead->Stability Efficacy Evaluate Antidepressant Efficacy Behavioral->Efficacy Cellular->Efficacy Stability->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Effective?

Caption: Workflow for evaluating this compound analogs.

References

Retro-Inverso Spadin Analogs: A Comparative Guide to Enhanced Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stable and effective peptide-based therapeutics for neuropsychiatric disorders has led to innovative strategies to overcome the inherent limitations of natural peptides, such as rapid degradation. Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising antidepressant by inhibiting the TWIK-related potassium channel-1 (TREK-1).[1][2] However, its therapeutic potential is hampered by a short in vivo half-life.[3] This guide provides a comprehensive comparison of this compound and its retro-inverso analogs, focusing on their enhanced stability and antidepressant-like effects, supported by experimental data.

Enhanced Stability and Bioactivity of Retro-Inverso this compound Analogs

Retro-inverso peptides are synthesized with a reversed amino acid sequence and inverted chirality (L- to D-amino acids).[2] This modification preserves the spatial orientation of the side chains, crucial for biological activity, while making the peptide bonds unrecognizable to most endogenous proteases, thus significantly increasing their resistance to degradation.[4][5]

Two prominent retro-inverso analogs of this compound, designated as Analog 3 and Analog 8, have been synthesized and characterized to exhibit superior properties compared to the parent peptide.[2]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound and its retro-inverso analogs based on published experimental data.

Table 1: Peptide Sequences

PeptideSequence (N-terminus to C-terminus)Modifications
This compound Ac-APLPRVFLFGLLPGGR-NH2Acetylated N-terminus, Amidated C-terminus
Analog 3 Ac-rggpllgflvrplpa-NH2 (all D-amino acids)Retro-inverso of this compound, Acetylated N-terminus, Amidated C-terminus
Analog 8 Ac-rggpllgflvrplpaqg-NH2 (all D-amino acids)Extended retro-inverso of this compound, Acetylated N-terminus, Amidated C-terminus

Ac represents an acetyl group, and NH2 represents an amide group. Lowercase letters for analogs indicate D-amino acids.

Table 2: TREK-1 Channel Inhibition

PeptideIC50 (nM) for hTREK-1 InhibitionFold Increase in Affinity vs. This compound
This compound 56.39 ± 0.01-
Analog 3 11.5 ± 0.59~5x
Analog 8 9.95 ± 0.85~6x

Data from electrophysiology measurements on h-TREK-1/HEK cell line.[2]

Table 3: In Vivo Efficacy (Antidepressant-like Effects)

PeptideForced Swim Test (Immobility Time in seconds) - AcuteNovelty Suppressed Feeding Test (Latency to Feed in seconds) - Sub-chronic (4 days)In Vivo Duration of Action (Forced Swim Test)
Saline 166.13 ± 5.54305.00 ± 62.47-
This compound 107.40 ± 5.05151.11 ± 17.70Efficacy decreases after 7 hours, biological half-life ~6 hours
Analog 3 135.10 ± 8.11143.88 ± 23.42Efficacy maintained for at least 16 hours
Analog 8 83.60 ± 9.01167.00 ± 22.96Efficacy maintained for at least 16 hours

Data from behavioral tests in mice.[3]

Signaling Pathway and Experimental Workflows

The antidepressant effects of this compound and its analogs are mediated through the inhibition of the TREK-1 potassium channel, which leads to neuronal depolarization and downstream signaling cascades that promote neurogenesis.

Spadin_Signaling_Pathway cluster_membrane Cell Membrane TREK1 TREK-1 Channel (Open State) TREK1_inhibited TREK-1 Channel (Inhibited State) Depolarization Neuronal Depolarization TREK1_inhibited->Depolarization Leads to This compound This compound or Retro-Inverso Analog This compound->TREK1 Inhibition CREB CREB Phosphorylation Depolarization->CREB Induces Neurogenesis Increased Neurogenesis CREB->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Solid-Phase Peptide Synthesis of this compound and Analogs Purification HPLC Purification Synthesis->Purification MassSpec Mass Spectrometry Verification Purification->MassSpec PatchClamp Whole-Cell Patch Clamp on hTREK-1/HEK cells MassSpec->PatchClamp IC50 Determine IC50 for TREK-1 Inhibition PatchClamp->IC50 AnimalModels Administer to Mice (i.v. injection) IC50->AnimalModels Behavioral Behavioral Tests (FST, NSF) AnimalModels->Behavioral NeurogenesisAssay Neurogenesis Assay (BrdU labeling) AnimalModels->NeurogenesisAssay Efficacy Evaluate Antidepressant Efficacy and Duration Behavioral->Efficacy

References

Mechanism of Action: Two Distinct Pathways to Neurogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neurogenic Effects of Spadin and SSRIs

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanisms and efficacy of novel antidepressants compared to established treatments is paramount. This guide provides an objective comparison of the neurogenic effects of this compound, a novel peptide antagonist of the TREK-1 potassium channel, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder.

This compound and SSRIs promote adult hippocampal neurogenesis through fundamentally different initial mechanisms.

This compound: This peptide acts as a potent and specific blocker of the two-pore domain potassium channel TREK-1.[1] Inhibition of TREK-1, which is responsible for background or "leak" potassium currents, leads to neuronal membrane depolarization. This initial action triggers a downstream signaling cascade that rapidly enhances the phosphorylation of the cAMP response element-binding protein (CREB) and increases the expression of brain-derived neurotrophic factor (BDNF), both of which are crucial for neurogenesis.[1][2][3]

SSRIs: This class of drugs, including fluoxetine and sertraline, functions by inhibiting the serotonin transporter (SERT), which increases the concentration of serotonin (5-HT) in the synaptic cleft.[4] The elevated serotonin levels then stimulate various postsynaptic receptors, primarily the 5-HT1A and 5-HT4 receptors located on granule cells in the dentate gyrus.[4] This receptor activation initiates a signaling cascade involving adenylyl cyclase, protein kinase A (PKA), and subsequent phosphorylation of CREB, ultimately leading to increased BDNF expression and the promotion of neurogenesis.[5][6][7] Unlike the direct channel-blocking action of this compound, the neurogenic effects of SSRIs are indirect and typically require chronic administration to manifest.[3]

Signaling Pathways

The distinct primary mechanisms of this compound and SSRIs converge on the common downstream effectors, CREB and BDNF, which are critical for neuronal proliferation, differentiation, and survival. The following diagrams illustrate these pathways.

Spadin_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhbits Depolarization Neuronal Depolarization TREK1->Depolarization Leads to CREB pCREB Depolarization->CREB Activates BDNF BDNF Expression CREB->BDNF Promotes Neurogenesis Neurogenesis BDNF->Neurogenesis Induces

This compound's neurogenic signaling pathway.

SSRI_Pathway cluster_0 Presynaptic & Synapse cluster_1 Postsynaptic Neuron SSRI SSRIs SERT SERT SSRI->SERT Inhibit Serotonin Synaptic Serotonin (5-HT)↑ HTR1A 5-HT1A Receptor Serotonin->HTR1A Activates PKA PKA HTR1A->PKA Activates CREB pCREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes Neurogenesis Neurogenesis BDNF->Neurogenesis Induces

SSRIs' neurogenic signaling pathway.

Data Presentation: Quantitative Comparison of Neurogenic Effects

A key differentiator between this compound and SSRIs is the onset of their neurogenic action. Experimental data from murine models consistently demonstrates that this compound induces neurogenesis significantly faster than fluoxetine, a widely studied SSRI.

ParameterThis compoundFluoxetine (SSRI)Reference
Treatment Duration for Neurogenic Effect 4 days15-21 days[1][3]
Effect at 4 Days ~2-fold increase in BrdU+ cellsNo significant effect[8]
Effect at 15 Days Maintained ~2-fold increase in BrdU+ cellsSignificant increase in BrdU+ cells[1]
Cell Fate 85% of new cells are DCX+ (neuronal precursors)Not specified in direct comparison[8]
Primary Target TREK-1 K+ ChannelSerotonin Transporter (SERT)[1][4]

Experimental Protocols

The assessment of adult neurogenesis is commonly performed using 5-bromo-2'-deoxyuridine (BrdU) labeling in combination with immunohistochemistry for cell-type-specific markers.

Protocol: BrdU and Doublecortin (DCX) Immunohistochemistry in Mice

This protocol is designed to label newly divided cells and identify those that have differentiated into immature neurons.

  • BrdU Administration:

    • Administer BrdU (e.g., 100 mg/kg) to mice via intraperitoneal (i.p.) injection. For cell proliferation studies, tissue can be collected shortly after injection (e.g., 2-24 hours). For cell survival and differentiation studies, a longer survival period (e.g., 1-4 weeks) is required.[9]

  • Tissue Preparation:

    • After the designated survival period, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[9]

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[10]

    • Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.[9]

  • Immunohistochemistry:

    • DNA Denaturation: To expose the BrdU epitope within the DNA, incubate the free-floating sections in 2N Hydrochloric Acid (HCl) for 30 minutes at 37°C.[9]

    • Neutralization: Neutralize the acid by washing sections in borate buffer (pH 8.5).[9]

    • Blocking: Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1-2 hours.[9][10]

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies:

      • Rat anti-BrdU (to detect newly divided cells).

      • Goat anti-DCX (to identify immature neurons).[10][11]

    • Secondary Antibody Incubation: Wash the sections in PBS and incubate for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-goat).[10]

    • Mounting: Wash sections, mount them onto slides, and coverslip using an anti-fade mounting medium.[10]

  • Quantification and Analysis:

    • Using a fluorescence or confocal microscope, count the number of BrdU-positive (BrdU+) cells and double-labeled (BrdU+/DCX+) cells within the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.

    • The results provide a quantitative measure of cell proliferation and the proportion of new cells committed to a neuronal lineage.

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Immunohistochemistry Phase A 1. Drug Administration (this compound or SSRI) B 2. BrdU Injection (i.p.) A->B C 3. Survival Period (e.g., 4 or 15 days) B->C D 4. Perfusion & Tissue Fixation C->D E 5. Brain Sectioning D->E Tissue Processing F 6. DNA Denaturation (HCl) E->F G 7. Antibody Staining (α-BrdU, α-DCX) F->G H 8. Imaging & Quantification G->H

References

Spadin's Antidepressant Mechanism: A Comparative Guide on its Validation via TREK-1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spadin's performance against genetic knockout models, supported by experimental data, to validate its mechanism of action as a specific TREK-1 channel inhibitor.

The peptide this compound has emerged as a promising novel antidepressant with a rapid onset of action. Its therapeutic potential is attributed to the specific blockade of the two-pore domain potassium (K2P) channel, TREK-1. The validation of this mechanism has been substantially supported by comparative studies involving TREK-1 knockout mice, which exhibit a depression-resistant phenotype. This guide synthesizes key experimental findings to illustrate the parallels between the genetic ablation of TREK-1 and the pharmacological inhibition by this compound.

Performance Comparison: this compound vs. TREK-1 Knockout

The primary evidence supporting this compound's mechanism of action lies in the remarkable similarity of its behavioral and cellular effects to those observed in mice lacking the TREK-1 channel (TREK-1-/-).

Behavioral Studies

A cornerstone of antidepressant research is the use of behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these paradigms, a reduction in immobility time is indicative of an antidepressant-like effect. Studies have consistently demonstrated that both TREK-1 knockout mice and wild-type mice treated with this compound exhibit significantly reduced immobility compared to their respective controls.[1][2]

Experimental Group Forced Swim Test (Immobility Time in s) Tail Suspension Test (Immobility Time in s) Reference
Wild-Type (Saline)~160 s~160 s[3]
TREK-1 KnockoutSignificantly Reduced vs. Wild-TypeSignificantly Reduced vs. Wild-Type[2]
Wild-Type (this compound)~90-110 s (significant reduction)Significantly Reduced vs. Saline[3]
Cellular and Molecular Correlates

The antidepressant effects of both this compound and TREK-1 knockout are underpinned by similar changes at the cellular and molecular level, particularly within the hippocampus, a brain region crucial for mood regulation.

  • Increased Serotonergic Neuron Firing: this compound administration leads to an increase in the firing rate of serotonergic neurons in the Dorsal Raphe Nucleus (DRN).[1][2] This mirrors the enhanced serotonergic neurotransmission observed in TREK-1 deficient mice.[1]

  • CREB Phosphorylation and Neurogenesis: A 4-day treatment with this compound has been shown to enhance the phosphorylation of the cAMP response element-binding protein (CREB) and promote neurogenesis in the hippocampus.[1][2][4] These effects are key markers of antidepressant action and are also observed in TREK-1 knockout mice.[1]

Molecular/Cellular Marker Effect in TREK-1 Knockout Mice Effect in this compound-Treated Wild-Type Mice Reference
5-HT Neuron Firing RateIncreasedIncreased[1][2]
Hippocampal pCREB LevelsIncreasedIncreased[1][4]
Hippocampal NeurogenesisIncreasedIncreased[1][4][5]

Specificity of this compound for TREK-1

A critical aspect of validating this compound's mechanism is demonstrating its specificity for the TREK-1 channel over other related channels. Electrophysiological studies have shown that this compound effectively blocks TREK-1 currents but has no significant effect on the closely related TREK-2 and TRAAK channels.[6] This specificity is crucial as it minimizes the potential for off-target effects. Some studies indicate that this compound's inhibitory action is more pronounced when the TREK-1 channel is in an open state, such as after activation by arachidonic acid (AA).[6][7][8]

Experimental Protocols

Behavioral Assays

Forced Swim Test (FST): This test assesses a mouse's "behavioral despair."[9][10][11]

  • A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).[9][11]

  • Mice are placed in the water for a 6-minute session.[9][10]

  • The session is video-recorded, and the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, typically during the last 4 minutes of the test.[9]

Tail Suspension Test (TST): Similar to the FST, the TST measures behavioral despair.[12][13][14][15][16]

  • Mice are suspended by their tail using adhesive tape, at a height where they cannot escape or hold onto any surfaces.[12][15]

  • The test duration is typically 6 minutes.[12][14][16]

  • The entire session is recorded, and the total time spent immobile is quantified.[15]

Electrophysiology

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is used to characterize the effect of this compound on TREK-1 channel currents.[6][7][8]

  • Oocytes are injected with cRNA encoding the TREK-1 channel.

  • After 1-3 days of expression, whole-cell currents are recorded using a TEVC amplifier.

  • Microelectrodes filled with 3 M KCl are used.

  • The oocytes are perfused with a bath solution, and this compound is applied to assess its effect on the channel's basal and activated (e.g., by arachidonic acid) currents.[6][7]

Molecular Biology

Co-Immunoprecipitation (Co-IP): This method is used to demonstrate the physical interaction between proteins, such as TREK-1 and its interacting partner, sortilin.[1][2][17][18]

  • Cells or tissues expressing the proteins of interest are lysed to release the proteins.[19]

  • An antibody specific to one of the proteins (the "bait," e.g., TREK-1) is added to the lysate to form an antibody-protein complex.

  • Protein A/G beads are added to bind to the antibody, thus capturing the bait protein and any interacting partners (the "prey," e.g., sortilin).[19][20]

  • The beads are washed to remove non-specifically bound proteins.

  • The bound proteins are eluted and analyzed by Western blotting using an antibody against the prey protein.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits K_efflux K+ Efflux TREK1->K_efflux Depolarization Membrane Depolarization TREK1->Depolarization Leads to Neuron Neuron K_efflux->Neuron Hyperpolarizes Neuron_Firing Increased Neuron Firing (e.g., 5-HT neurons) Depolarization->Neuron_Firing CREB pCREB Neuron_Firing->CREB Activates Antidepressant Antidepressant Effects Neuron_Firing->Antidepressant Neurogenesis Neurogenesis CREB->Neurogenesis Neurogenesis->Antidepressant

Caption: this compound's signaling pathway leading to antidepressant effects.

Experimental_Workflow WT_Saline Wild-Type Mice + Saline Behavioral Behavioral Tests (FST, TST) WT_Saline->Behavioral TREK1_KO TREK-1 Knockout Mice TREK1_KO->Behavioral Electrophysiology Electrophysiology (Neuron Firing) TREK1_KO->Electrophysiology Molecular Molecular Analysis (pCREB, Neurogenesis) TREK1_KO->Molecular WT_this compound Wild-Type Mice + this compound WT_this compound->Behavioral WT_this compound->Electrophysiology WT_this compound->Molecular Outcome_KO Depression-Resistant Phenotype Behavioral->Outcome_KO Outcome_this compound Antidepressant-like Effects Behavioral->Outcome_this compound Electrophysiology->Outcome_KO Electrophysiology->Outcome_this compound Molecular->Outcome_KO Molecular->Outcome_this compound

Caption: Experimental workflow for validating this compound's mechanism.

References

Spadin's Side Effect Profile: A Preclinical Comparison to Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of the novel antidepressant candidate, Spadin, against traditional antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). It is important to note that the available data for this compound is currently limited to preclinical studies, primarily in rodent models. In contrast, the side effect profiles of traditional antidepressants are well-documented through extensive clinical trials and post-marketing surveillance in humans.

Executive Summary

This compound, a selective blocker of the TREK-1 potassium channel, has demonstrated a promising safety profile in preclinical investigations. These studies suggest a potential for a significant reduction in the adverse effects commonly associated with traditional antidepressants. Notably, preclinical data indicates that this compound may lack the cardiac, neurological, and pain-related side effects often linked to the mechanism of action of older antidepressant classes. However, the absence of human clinical trial data for this compound necessitates a cautious interpretation of these preliminary findings.

Comparative Analysis of Side Effect Profiles

The following tables summarize the documented side effects of traditional antidepressants based on clinical data and the observed preclinical safety profile of this compound.

Table 1: Common Side Effects of Antidepressants
Side EffectThis compound (Preclinical Data)SSRIs (Clinical Data)SNRIs (Clinical Data)TCAs (Clinical Data)
Gastrointestinal Not ReportedNausea, diarrhea, constipation, dry mouth[1][2]Nausea, dry mouth, constipation, decreased appetite[3][4][5]Dry mouth, constipation, nausea[6][7]
Neurological No observed increase in seizures or pain sensitivity[8]Headache, insomnia, somnolence, dizziness, agitation[1]Headache, dizziness, insomnia, somnolence[3][4][5]Drowsiness, dizziness, tremor, confusion[6][7][9]
Cardiovascular No reported cardiac dysfunction, no effect on blood pressure or heart rate[8]Low risk of cardiovascular effectsPotential for increased blood pressure and heart rate[10]Orthostatic hypotension, tachycardia, arrhythmias[6][9][10]
Sexual Dysfunction Not ReportedDecreased libido, delayed ejaculation, anorgasmia[11][12]Sexual dysfunction[4][5]Sexual dysfunction[7][9]
Weight Changes Not ReportedWeight gain or loss[1][12]Weight gain or loss[4][5]Weight gain[7]
Other No reported effects on blood glucose[8]Sweating, fatigue[1]Sweating[3][4]Blurred vision, urinary retention[6][7]
Table 2: Serious or Less Common Side Effects
Side EffectThis compound (Preclinical Data)SSRIs (Clinical Data)SNRIs (Clinical Data)TCAs (Clinical Data)
Serotonin Syndrome Not Applicable (Different Mechanism)Risk, especially when combined with other serotonergic agents[3]Risk, especially when combined with other serotonergic agents[3]Lower risk than SSRIs/SNRIs, but can occur
Suicidality Not AssessedIncreased risk in children, adolescents, and young adults (black box warning)Increased risk in children, adolescents, and young adults (black box warning)[3]Increased risk in children, adolescents, and young adults
Withdrawal Syndrome Not AssessedDizziness, nausea, anxiety upon abrupt discontinuation[2]Dizziness, headache, nausea upon abrupt discontinuation[3]Flu-like symptoms, insomnia, nausea upon abrupt discontinuation[6]
Cardiac Toxicity No cardiotoxicity observed in preclinical models[8]Low riskLow risk, but monitoring of blood pressure is recommendedHigh risk in overdose, can be fatal
Seizures No increase in susceptibility to induced seizures[8]Low riskLow riskCan lower the seizure threshold[6][7]

Signaling Pathways and Mechanism of Action

This compound's Mechanism of Action

This compound exerts its antidepressant effects through a novel mechanism: the specific blockade of the TWIK-related potassium (TREK-1) channel. TREK-1 channels are involved in regulating neuronal excitability. By inhibiting these channels, this compound is thought to increase neuronal activity in brain regions implicated in mood regulation. This targeted action is hypothesized to contribute to its potentially favorable side effect profile, as it does not directly interact with the monoaminergic systems (serotonin, norepinephrine, dopamine) that are the primary targets of traditional antidepressants.[13][14][15]

Spadin_Mechanism This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits NeuronalExcitability Neuronal Excitability This compound->NeuronalExcitability Increases TREK1->NeuronalExcitability Reduces AntidepressantEffects Antidepressant Effects NeuronalExcitability->AntidepressantEffects Leads to Traditional_Antidepressants cluster_ssri SSRIs cluster_snri SNRIs cluster_tca TCAs SSRI SSRI SerotoninReuptake Serotonin Reuptake SSRI->SerotoninReuptake Inhibits SNRI SNRI SNRI_Serotonin Serotonin Reuptake SNRI->SNRI_Serotonin Inhibits SNRI_Norepinephrine Norepinephrine Reuptake SNRI->SNRI_Norepinephrine Inhibits TCA TCA TCA_Serotonin Serotonin Reuptake TCA->TCA_Serotonin Inhibits TCA_Norepinephrine Norepinephrine Reuptake TCA->TCA_Norepinephrine Inhibits Other_Receptors Other Receptors (e.g., Histamine, Acetylcholine) TCA->Other_Receptors Blocks Experimental_Workflow cluster_assessments Safety Assessments Start This compound Administration to Rodent Models Pain Pain Perception (Hot Plate Test) Start->Pain Seizure Seizure Susceptibility (Chemoconvulsant Challenge) Start->Seizure Ischemia Cerebral Ischemia (MCAO Model) Start->Ischemia Cardio Cardiovascular Monitoring (Telemetry) Start->Cardio Selectivity Channel Selectivity (Patch-Clamp) Start->Selectivity Data Data Collection and Analysis Pain->Data Seizure->Data Ischemia->Data Cardio->Data Selectivity->Data Conclusion Evaluation of Side Effect Profile Data->Conclusion

References

Shortened Spadin Analogs Demonstrate Enhanced In Vivo Efficacy and Stability for Antidepressant Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of shortened Spadin analogs reveals significant improvements in potency, duration of action, and neurogenic effects compared to the parent peptide, this compound. These findings position next-generation this compound derivatives as promising candidates for the development of rapid-acting antidepressants.

This compound, an endogenous peptide, has been identified as a promising antidepressant agent due to its unique mechanism of action: the blockade of the TREK-1 potassium channel.[1][2] This mode of action is distinct from classic antidepressants and is associated with a more rapid onset of therapeutic effects.[3][4] However, the therapeutic potential of this compound is limited by its short in vivo half-life of approximately 6 hours.[3] To overcome this limitation, researchers have developed and tested several shortened analogs of this compound, which have demonstrated superior in vivo stability and efficacy.[1][5] This guide provides a comparative overview of the in vivo performance of these shortened this compound analogs, supported by experimental data.

Comparative Efficacy of this compound and its Shortened Analogs

The development of shortened this compound analogs has focused on improving affinity for the TREK-1 channel and increasing in vivo stability.[1][6] Among the most studied are PE 22-28 and its derivatives, as well as retro-inverso analogs.[1][3]

TREK-1 Channel Inhibition

The primary molecular target of this compound and its analogs is the TREK-1 channel. The affinity of these peptides for the channel is a key determinant of their potency. Shortened analogs have been shown to exhibit a dramatically increased affinity for the TREK-1 channel compared to this compound.

CompoundIC50 for TREK-1 Inhibition (nM)
This compound40 - 71
PE 22-280.1 - 0.12
G/A-PE 22-280.12
Biotinylated-G/A-PE 22-281.2

Data sourced from multiple studies.[1][7]

Antidepressant-like Activity In Vivo

The antidepressant effects of this compound analogs have been evaluated in established rodent models of depression, primarily the Forced Swimming Test (FST) and the Novelty Suppressed Feeding Test (NSFT).

Forced Swimming Test (FST): This test measures the immobility time of rodents when placed in an inescapable water tank, with a reduction in immobility time indicating an antidepressant-like effect.

CompoundDoseAdministrationImmobility Time (seconds)% Reduction vs. Saline
Saline-i.p.~161.7 - 170.3-
This compound100 µg/kgi.p.~102.4 - 107.4~37-40%
PE 22-283.0-4.0 µg/kgi.p.~91.8~43%
G/A-PE 22-283.0-4.0 µg/kgi.p.~110.2~32%
Biotinylated-G/A-PE 22-283.0-4.0 µg/kgi.p.~140.7~13%
Analog 3 (retro-inverso)10 µg/kgi.v.~135.1~19%
Analog 8 (retro-inverso)10 µg/kgi.v.~83.6~49%

Data compiled from multiple sources.[1][3][5]

Novelty Suppressed Feeding Test (NSFT): This test assesses anxiety and antidepressant efficacy by measuring the latency of a food-deprived mouse to eat in a novel environment. A shorter latency suggests an anxiolytic and antidepressant effect.

CompoundTreatment DurationLatency to Feed (seconds)% Reduction vs. Saline
Saline4 days~305-
This compound4 days~151~50%
PE 22-284 daysReduced significantlyNot specified
Analog 3 (retro-inverso)4 days~144~53%
Analog 8 (retro-inverso)4 days~167~45%

Data sourced from multiple studies.[1][3]

Duration of Action

A key advantage of the shortened this compound analogs is their extended duration of action in vivo compared to the parent peptide.

CompoundDoseHalf-life of Antidepressant Effect
This compound100 µg/kg~6 hours
G/A-PE 22-2832.0 µg/kg~23 hours
Biotinylated-G/A-PE 22-2840.0 µg/kg~21 hours

Data from Veyssiere et al., 2015, as cited in Djillani et al., 2017.[1]

Effects on Neurogenesis and Synaptogenesis

Chronic antidepressant treatment is often associated with increased neurogenesis in the hippocampus. This compound and its analogs have been shown to induce neurogenesis after a remarkably short treatment period.

CompoundTreatmentEffect
This compound4 daysIncreased hippocampal neurogenesis and CREB phosphorylation.[2]
PE 22-28 and its derivatives4 daysSignificantly increased BrdU positive cells in the hippocampus.[5]
G/A-PE 22-284 daysShowed a prominent effect on inducing neurogenesis.[1]
PE 22-28 and its derivativesIn vitroEnhanced synaptogenesis, measured by increased PSD-95 expression.[8]
Mini-Spadin24 hours (in vitro)Increased the synaptogenesis marker PSD-95.[4]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and its analogs, as well as the general workflow for their in vivo evaluation, can be visualized as follows:

cluster_0 This compound Analog Signaling Pathway Spadin_Analog Shortened this compound Analog TREK1 TREK-1 Channel Spadin_Analog->TREK1 Inhibition Neuron Neuronal Membrane TREK1->Neuron Located on Excitability Increased Neuronal Excitability TREK1->Excitability Leads to Signaling Downstream Signaling (e.g., CREB phosphorylation) Excitability->Signaling Neurogenesis Increased Neurogenesis & Synaptogenesis Signaling->Neurogenesis Antidepressant Antidepressant Effect Neurogenesis->Antidepressant

This compound analog signaling cascade.

cluster_1 In Vivo Efficacy Testing Workflow Animal_Model Rodent Model of Depression (e.g., Mice) Treatment Administration of this compound Analog (i.p., i.v., or gavage) Animal_Model->Treatment Acute Acute Treatment (e.g., 30 min prior to test) Treatment->Acute Sub_Chronic Sub-Chronic Treatment (e.g., 4 days) Treatment->Sub_Chronic Behavioral Behavioral Testing (FST, NSFT) Acute->Behavioral Sub_Chronic->Behavioral Neurochemical Neurochemical/Histological Analysis (Neurogenesis, PSD-95, CREB) Sub_Chronic->Neurochemical Data Data Analysis and Comparison Behavioral->Data Neurochemical->Data

General experimental workflow.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of shortened this compound analogs.

Animals

Studies typically use male mice of specific strains (e.g., Swiss). Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except when specified by the experimental protocol (e.g., food deprivation for the NSFT).

Drug Administration

This compound and its analogs are typically dissolved in a saline solution (0.9% NaCl) and administered via intraperitoneal (i.p.), intravenous (i.v.), or oral gavage routes. Doses vary depending on the specific analog and the experimental paradigm (acute vs. sub-chronic).

Forced Swimming Test (FST)
  • Apparatus: A cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure: Mice are placed in the water tank for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the absence of all movements except those necessary for the animal to keep its head above water.

  • Treatment: For acute studies, the peptide is typically injected 30 minutes before the test. For sub-chronic studies, injections are given daily for a set period (e.g., 4 days) before the test.[3][5]

Novelty Suppressed Feeding Test (NSFT)
  • Apparatus: A standard open-field arena (e.g., 50x50x40 cm) with its floor covered with bedding. A single food pellet is placed on a white paper platform in the center of the arena.

  • Procedure: Mice are food-deprived for 24 hours before the test. Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • Treatment: This test is typically conducted after a sub-chronic treatment regimen (e.g., 4 days of daily injections).[1][3]

Neurogenesis Analysis
  • BrdU Labeling: To label newly proliferating cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog.

  • Tissue Processing: Following a set period after the last BrdU injection (e.g., 24 hours), the animals are euthanized, and their brains are collected. The brains are fixed, sectioned (e.g., at 40 µm), and processed for immunohistochemistry.

  • Immunohistochemistry: Brain sections are stained with an anti-BrdU antibody to visualize the BrdU-positive cells.

  • Quantification: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is counted using microscopy and stereological methods.[5]

Conclusion

Shortened this compound analogs, particularly PE 22-28 and its derivatives, as well as retro-inverso peptides, represent a significant advancement over the parent compound this compound. They exhibit substantially higher affinity for the TREK-1 channel, leading to increased potency. Furthermore, their enhanced in vivo stability translates to a much longer duration of antidepressant-like effects. These analogs also retain and, in some cases, enhance the rapid induction of neurogenesis and synaptogenesis associated with this compound. These compelling preclinical data underscore the potential of shortened this compound analogs as a new generation of fast-acting and long-lasting antidepressant therapeutics. Further research is warranted to translate these promising findings into clinical applications.

References

comparative analysis of Spadin and other TREK-1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Spadin and Other TREK-1 Inhibitors

The TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium (K2P) channel, has emerged as a significant therapeutic target, particularly in the field of neuroscience. Its role in regulating neuronal excitability makes it a key player in the pathophysiology of depression and other neurological disorders.[1][2] Antagonists of the TREK-1 channel are being actively investigated as a new class of antidepressants with the potential for a more rapid onset of action compared to traditional therapies.[3][4]

This guide provides a comparative analysis of this compound, a pioneering TREK-1 inhibitor, and other classes of molecules known to block this channel. The comparison is based on their mechanism of action, potency, selectivity, and supporting experimental data.

This compound: A Natural Peptide Inhibitor

This compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It was identified as the first natural, specific, and potent TREK-1 blocker.[1][5] Studies have shown that this compound binds directly to the TREK-1 channel with high affinity and efficiently blocks its activity.[1][6] This inhibition leads to neuronal depolarization, an increase in 5-HT (serotonin) neuron firing rate, and subsequent antidepressant-like effects in animal models.[1] A significant advantage of this compound is its rapid action, inducing antidepressant effects within four days of treatment, a stark contrast to the several weeks required for selective serotonin reuptake inhibitors (SSRIs).[4][6]

However, the therapeutic potential of native this compound is limited by its short in-vivo half-life of approximately 7 hours.[3][4] This has prompted the development of several analogs designed to improve stability, affinity, and bioavailability.

Comparative Data of TREK-1 Inhibitors

The following table summarizes the quantitative data for this compound, its analogs, and other notable TREK-1 inhibitors. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the TREK-1 channel's activity.

InhibitorClassMechanism of ActionIC50SelectivityKey Findings & Properties
This compound PeptideDirect channel block; state-dependent antagonism of arachidonic acid (AA) activation.[1][7]~10 nM (binding affinity);[1][6][8] 40-70.7 nM (functional inhibition).[6][9][10]Specific for TREK-1 over other K2P channels like TREK-2 and TRAAK.[11]First natural TREK-1 peptide inhibitor with rapid antidepressant effects (4 days).[3][6] Short in-vivo stability (~7h).[3]
PE 22-28 Peptide AnalogDirect channel block, higher affinity than this compound.[9]0.12 nM[9][12]Specific for TREK-1.[9]A 7-amino-acid shortened analog of this compound with >300-fold higher potency and improved in-vivo duration of action (up to 23h).[9][12]
G/A-PE 22-28 Peptide AnalogDirect channel block.[9]0.10 nM[9]Specific for TREK-1.[9]A modified version of PE 22-28 (Glycine replaced by Alanine) with similar high potency and enhanced neurogenesis effects.[9]
Retro-Inverso Analogs Peptide AnalogDirect channel block.[13]Analog 3: 11.5 nM; Analog 8: 9.95 nM.[14]Specific for TREK-1.[13]Designed for increased resistance to proteolytic degradation, leading to improved bioavailability.[4][13]
Fluoxetine (Prozac®) SSRIDirect channel block.[7][15]19 µM[15]Non-specific; also inhibits TREK-2 and other ion channels.[10][16]A widely used antidepressant that also inhibits TREK-1, though with much lower potency than this compound.[9][15]
Norfluoxetine SSRI (Metabolite)Direct channel block.[15]9 µM[15]Non-specific.[10]The active metabolite of fluoxetine, more potent at inhibiting TREK-1 than the parent compound.[15]
Amlodipine DihydropyridineNon-specific channel block.[17]430 nM[16][17]Non-specific; potent L-type Ca2+ channel blocker.[17]A calcium channel blocker that also inhibits TREK-1 at concentrations higher than those needed for its primary target.[17]
SID1900 Small MoleculeChannel block.[10]~30 µM[10]Specificity not fully characterized.[10][16]Non-peptide inhibitor shown to have antidepressant-like effects comparable to this compound in a rat model.[10]
TKIM Small MoleculeAllosteric inhibition, binding to an intermediate state of the channel.[18]Not specified.Not specified.A novel inhibitor identified through molecular dynamics simulations, targeting a previously unknown allosteric pocket.[18]

Experimental Protocols

The characterization and comparison of TREK-1 inhibitors predominantly rely on electrophysiological techniques, specifically the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.

Objective: To measure the inhibitory effect of a compound on TREK-1 channel currents in a controlled in-vitro system.

Methodology:

  • Cell Preparation: A mammalian cell line that does not endogenously express TREK-1 (e.g., HEK-293 or COS-7 cells) is transfected with a plasmid containing the genetic code for the human TREK-1 channel.[9][14] This results in the expression of functional TREK-1 channels on the cell membrane.

  • Recording Setup: A single transfected cell is identified under a microscope. A glass micropipette with a very fine tip (1-2 µm) is precisely positioned on the cell surface. The micropipette is filled with an intracellular solution that mimics the cell's cytoplasm and contains an electrode.

  • Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior. This "whole-cell" configuration allows for the control of the membrane voltage and the measurement of the total ion current flowing through all channels on the cell membrane.[9][14]

  • Channel Activation: TREK-1 channels are typically activated by applying a chemical agonist. Arachidonic acid (AA) at a concentration of 10 µM is commonly used to induce a robust and stable TREK-1 current.[3][9] Currents are recorded in response to voltage ramps or steps (e.g., from -100 mV to +60 mV).[9][14]

  • Inhibitor Application: Once a stable, activated TREK-1 current is established, the test inhibitor (e.g., this compound or an analog) is applied to the cell via the extracellular bath solution at various concentrations.

  • Data Acquisition and Analysis: The current is measured before and after the application of the inhibitor. The percentage of current inhibition is calculated for each concentration. These data points are then plotted on a dose-response curve to determine the IC50 value of the inhibitor.[9]

Binding Assays

Objective: To determine the binding affinity (Kd) of a radiolabeled inhibitor to the TREK-1 channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the TREK-1 channel.

  • Competition Experiment: These membranes are incubated with a fixed concentration of a radiolabeled version of the inhibitor (e.g., ¹²⁵I-labelled this compound).[6]

  • Displacement: Increasing concentrations of the non-radiolabeled ("cold") inhibitor are added to the incubation mixture. The cold inhibitor competes with the radiolabeled one for binding to the TREK-1 channel.

  • Measurement: After incubation, the membranes are washed to remove unbound ligand, and the amount of remaining radioactivity is measured.

  • Analysis: The data is used to calculate the concentration of the cold inhibitor that displaces 50% of the radiolabeled ligand, from which the binding affinity (Kd) can be derived. A lower Kd value indicates a higher binding affinity.[1]

Visualizing Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological systems and experimental designs.

TREK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TREK1 TREK-1 Channel K_ion K+ TREK1->K_ion K+ Efflux Depolarization Neuronal Depolarization TREK1->Depolarization Blockade leads to This compound This compound & Analogs This compound->TREK1 Inhibits Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Leads to Antidepressant Antidepressant Effects (e.g., ↑ 5-HT Firing) Depolarization->Antidepressant Promotes Stimuli Activators (Arachidonic Acid, Stretch, pH) Stimuli->TREK1 Activates Inhibitor_Screening_Workflow start Start: Cell Line Stably Expressing hTREK-1 patch Perform Whole-Cell Patch-Clamp Recording start->patch activate Activate TREK-1 with 10 µM Arachidonic Acid patch->activate apply Apply Test Inhibitor (Varying Concentrations) activate->apply measure Measure % Inhibition of TREK-1 Current apply->measure calculate Plot Dose-Response Curve & Calculate IC50 measure->calculate end End: Determine Inhibitor Potency calculate->end

References

Cross-Species Efficacy of Spadin: A Comparative Analysis in Mouse and Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the TREK-1 channel inhibitor, Spadin, in murine and rodent models of depression.

Introduction

This compound, a naturally derived polypeptide, has emerged as a promising novel antidepressant that acts by inhibiting the TWIK-related potassium channel-1 (TREK-1). Deletion of the gene encoding TREK-1 in mice results in a depression-resistant phenotype, highlighting this channel as a key target for new antidepressant therapies. This guide provides a comparative overview of the efficacy of this compound in two of the most commonly used preclinical species: the mouse and the rat. The information presented herein is intended to assist researchers in designing and interpreting studies aimed at evaluating the therapeutic potential of this compound and its analogs.

Mechanism of Action: TREK-1 Inhibition

This compound exerts its antidepressant effects by directly binding to and inhibiting the TREK-1 potassium channel. This channel is expressed in brain regions implicated in the pathophysiology of depression. Inhibition of TREK-1 leads to neuronal depolarization, increased neuronal excitability, and downstream effects on neurogenesis and synaptic plasticity.

Electrophysiological studies have primarily utilized murine (mouse) TREK-1 channels to quantify the inhibitory activity of this compound. These studies have demonstrated that this compound blocks TREK-1 channels with a notable affinity.

Table 1: In Vitro Efficacy of this compound on TREK-1 Channels

ParameterSpecies of TREK-1ValueReference
Binding Affinity (Kd)Mouse10 nM[1]
IC50Mouse~70 nM[1]

It is important to note that while these values are derived from mouse-based assays, this compound has been shown to be effective in rat models, suggesting a similar mechanism of action on the rat TREK-1 channel. However, direct comparative studies on the binding affinity and inhibitory concentration of this compound on rat versus mouse TREK-1 channels are not currently available in the published literature.

TREK1_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits K_efflux K+ Efflux TREK1->K_efflux Mediates Neuronal_Membrane Neuronal Membrane Depolarization Neuronal Depolarization K_efflux->Depolarization Reduces Neurogenesis Increased Neurogenesis Depolarization->Neurogenesis Antidepressant_Effects Antidepressant-like Effects Neurogenesis->Antidepressant_Effects

Caption: TREK-1 signaling pathway inhibited by this compound.

Behavioral Efficacy: Antidepressant-like Effects

The antidepressant potential of this compound has been evaluated in both mice and rats using various behavioral paradigms, with the Forced Swim Test (FST) being the most common. In the FST, a reduction in immobility time is indicative of an antidepressant-like effect.

Efficacy in Mice

This compound has been extensively studied in mouse models of depression and has consistently demonstrated potent antidepressant-like effects. It has been shown to be effective following intracerebroventricular (i.c.v.), intravenous (i.v.), and intraperitoneal (i.p.) administration. Notably, the antidepressant effects of this compound in mice are observed after a much shorter duration of treatment (4 days) compared to traditional antidepressants like fluoxetine (which typically require several weeks).

Table 2: Efficacy of this compound in the Mouse Forced Swim Test (FST)

Administration RouteEffective DoseReduction in Immobility TimeReference
Intracerebroventricular (i.c.v.)10-7 M66.8%[1]
Intravenous (i.v.)10-6 M62.9%[1]
Intraperitoneal (i.p.)10-5 M55.3%[1]

Beyond the FST, this compound has also shown efficacy in other mouse behavioral tests predictive of antidepressant activity, including the Tail Suspension Test (TST) and the Novelty Suppressed Feeding (NSF) test.

Efficacy in Rats

To confirm that the antidepressant effects of this compound are not species-specific, its efficacy has also been assessed in rats. An acute intraperitoneal injection of this compound was found to significantly reduce immobility time in the FST in rats, with an efficacy comparable to that of fluoxetine in mice.

Table 3: Efficacy of this compound in the Rat Forced Swim Test (FST)

Administration RouteEffective DoseOutcomeReference
Intraperitoneal (i.p.)10-5 MSignificantly reduced immobility time (p<0.001)[1]

Physiological Effects: Neuronal Firing Rate

This compound has been shown to increase the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN), a key brain region involved in mood regulation. This effect is observed in both mice and rats and is consistent with the mechanism of action of many established antidepressant drugs.

Pharmacokinetics and Bioavailability: A Data Gap

Experimental_Workflow cluster_mouse Mouse Studies cluster_rat Rat Studies M_Admin This compound Administration (i.c.v., i.v., i.p.) M_FST Forced Swim Test M_Admin->M_FST M_TST Tail Suspension Test M_Admin->M_TST M_NSF Novelty Suppressed Feeding Test M_Admin->M_NSF M_DRN DRN 5-HT Neuron Firing Rate M_Admin->M_DRN M_PK Pharmacokinetics (Blood-Brain Barrier) M_Admin->M_PK R_Admin This compound Administration (i.p.) R_FST Forced Swim Test R_Admin->R_FST R_DRN DRN 5-HT Neuron Firing Rate R_Admin->R_DRN R_PK Pharmacokinetics (Data Not Available)

References

Validating Spadin's Binding Affinity to TREK-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The two-pore domain potassium (K2P) channel TREK-1 has emerged as a significant therapeutic target for depression and other neurological disorders. Spadin, a peptide derived from the sorting protein sortilin, is a known inhibitor of TREK-1 and has demonstrated rapid antidepressant effects in preclinical models.[1] This guide provides a comparative analysis of this compound's binding affinity to TREK-1, juxtaposing it with other known modulators. We present supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways and experimental workflows to aid researchers in their evaluation of TREK-1 inhibitors.

Comparative Binding Affinity of TREK-1 Modulators

The following table summarizes the binding affinities of this compound and other selected molecules for the TREK-1 channel. This data, compiled from various studies, facilitates a direct comparison of their potencies.

CompoundTypeBinding Affinity (K_d)IC_50SpeciesExperimental Method
This compound Peptide Inhibitor~10 nM[1][2]40-71 nM[3][4]Rodent, HumanRadioligand Binding, Electrophysiology
PE 22-28 (this compound Analog) Peptide InhibitorNot Reported0.12 nM[4]HumanElectrophysiology
G/A-PE 22-28 (this compound Analog) Peptide InhibitorNot Reported0.10 nM[4]HumanElectrophysiology
Biotinylated-G/A-PE 22-28 (this compound Analog) Peptide InhibitorNot Reported1.2 nM[4]HumanElectrophysiology
Fluoxetine Small Molecule InhibitorNot Reported~6-19 µM[4][5]HumanElectrophysiology
Norfluoxetine Small Molecule InhibitorNot Reported9 µM[5]HumanElectrophysiology
Amlodipine Small Molecule InhibitorNot Reported0.43 µM[6][7][8]BovineElectrophysiology
Niguldipine Small Molecule InhibitorNot Reported0.75 µM[6][7][8]BovineElectrophysiology
Arachidonic Acid Lipid ActivatorNot ReportedNot ApplicableVariousElectrophysiology
BL-1249 Small Molecule ActivatorNot ReportedNot ApplicableHuman, MouseElectrophysiology

Mechanism of Action: Blockade vs. Allosteric Antagonism

Initial studies characterized this compound as a direct blocker of the TREK-1 channel.[1][9] However, more recent evidence suggests a more nuanced mechanism. Some research indicates that this compound acts as a selective antagonist of TREK-1 activation by arachidonic acid (AA), likely through an allosteric mechanism.[10][11][12][13][14] This means that this compound may not directly obstruct the ion pore but rather binds to a different site on the channel, preventing its activation by AA. This proposed mechanism could account for the lack of certain clinical side effects.[10][12][13][14]

Experimental Protocols

Radioligand Binding Assay for K_d Determination

This method is employed to determine the equilibrium dissociation constant (K_d), a measure of binding affinity.

cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis p1 Homogenize TREK-1 expressing cells in lysis buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and re-centrifuge pellet p2->p3 p4 Resuspend final pellet in assay buffer p3->p4 a1 Incubate membranes with radiolabeled this compound and varying concentrations of unlabeled this compound p4->a1 a2 Separate bound from free radioligand via vacuum filtration a1->a2 a3 Quantify radioactivity on filters a2->a3 d1 Plot specific binding against unlabeled this compound concentration a3->d1 d2 Calculate IC50 value d1->d2 d3 Determine Kd using the Cheng-Prusoff equation d2->d3

Radioligand Binding Assay Workflow.

Protocol Steps:

  • Membrane Preparation: Tissues or cells expressing the TREK-1 channel are homogenized. The cell membranes containing the channel are then isolated through a series of centrifugation steps.

  • Competitive Binding: The isolated membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Spadin) and varying concentrations of unlabeled this compound.

  • Separation: The mixture is passed through a filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the IC_50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined. The K_d is then calculated from the IC_50.

Electrophysiology (Patch-Clamp) for IC_50 Determination

The patch-clamp technique allows for the direct measurement of ion channel activity and is used to determine the half-maximal inhibitory concentration (IC_50).

cluster_cell_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_data_analysis Data Analysis c1 Culture cells expressing TREK-1 channels c2 Isolate a single cell for recording r1 Establish whole-cell configuration with a glass micropipette c2->r1 r2 Apply voltage ramps or steps to elicit TREK-1 currents r1->r2 r3 Activate TREK-1 with an agonist (e.g., Arachidonic Acid) r2->r3 r4 Apply varying concentrations of this compound r3->r4 r5 Record changes in current amplitude r4->r5 da1 Plot percent inhibition of current against this compound concentration r5->da1 da2 Fit data with a dose-response curve da1->da2 da3 Determine the IC50 value da2->da3

Patch-Clamp Electrophysiology Workflow.

Protocol Steps:

  • Cell Preparation: Cells heterologously expressing TREK-1 channels (e.g., HEK-293 or COS-7 cells) are cultured.

  • Whole-Cell Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Channel Activation: The TREK-1 channels are activated, typically by applying a chemical agonist like arachidonic acid.

  • Inhibitor Application: Solutions containing different concentrations of this compound are perfused over the cell.

  • Data Recording and Analysis: The resulting changes in the TREK-1 current are recorded and plotted against the concentration of this compound to determine the IC_50 value.[15]

TREK-1 Signaling Pathway

Inhibition of the TREK-1 channel by this compound has significant downstream effects that are believed to contribute to its antidepressant action.

This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits K_efflux K+ Efflux TREK1->K_efflux Mediates Sortilin NTSR3/Sortilin Sortilin->TREK1 Interacts with & modulates expression Depolarization Membrane Depolarization K_efflux->Depolarization Decreased Excitability Increased Neuronal Excitability Depolarization->Excitability Serotonin Increased 5-HT Neurotransmission Excitability->Serotonin CREB CREB Activation Excitability->CREB Antidepressant Antidepressant Effects Serotonin->Antidepressant Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis Neurogenesis->Antidepressant

This compound-TREK-1 Signaling Pathway.

This compound's blockade of the TREK-1 channel reduces the outward flow of potassium ions (K+), leading to membrane depolarization and increased neuronal excitability.[9] This is thought to enhance the firing rate of serotonergic neurons in the dorsal raphe nucleus, increasing serotonin (5-HT) neurotransmission.[1] Furthermore, TREK-1 inhibition by this compound leads to the activation of the transcription factor CREB (cAMP response element-binding protein), which promotes neurogenesis and synaptogenesis.[1] These combined effects are believed to underlie the rapid antidepressant properties of this compound. The interaction of TREK-1 with the neurotensin receptor 3 (NTSR3/Sortilin), the parent protein of this compound, also appears to be important for the channel's expression and function.[3]

This guide provides a foundational understanding of this compound's interaction with the TREK-1 channel and its standing relative to other modulators. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of TREK-1 inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Spadin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Spadin, a peptide with antidepressant properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management is paramount to mitigate risks and maintain a safe working environment. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with safety and regulatory best practices.

Core Safety and Hazard Information

This compound (CAS No. 1270083-24-3) is classified with specific hazards that dictate its handling and disposal procedures. Understanding these classifications is the first step in ensuring safe management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Procedural Guidance for this compound Disposal

The primary directive for this compound disposal is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1] The following step-by-step process outlines the necessary actions from initial handling to final disposal.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with general laboratory trash or other non-hazardous waste.

    • Use a designated, clearly labeled, and sealed container for all this compound waste, including any contaminated materials such as pipette tips, tubes, and absorbent paper.

  • Container Labeling: The waste container must be labeled in accordance with institutional and local regulations. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The storage area should be cool and well-ventilated.[1]

  • Spill Management: In the event of a spill, collect the spillage.[1] Absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated hazardous waste container. Wash the spill area thoroughly.[1] Avoid allowing the substance to enter drains or water courses.[1]

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

SpadinDisposalWorkflow A Wear Appropriate PPE B Segregate this compound Waste A->B C Use Designated, Labeled Container B->C E Store in Secure, Ventilated Area C->E D Manage Spills Immediately D->C Contain & Collect F Contact EHS for Pickup E->F G Transport to Approved Waste Plant F->G

This compound Disposal Workflow

It is important to note that another substance, an insecticide with the active ingredient Sulfoxaflor, is also marketed under the name this compound.[2][3][4] This product has a different chemical composition and hazard profile, with reports indicating it degrades quickly in soil.[3][4] The disposal procedures outlined in this document are specifically for the peptide this compound used in research and drug development. Always refer to the specific Safety Data Sheet (SDS) for the product you are using to ensure proper handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.